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  • Product: (3R,5S)-5-Benzyl-3-methylpiperidin-2-one
  • CAS: 2375247-94-0

Core Science & Biosynthesis

Foundational

A Technical Guide to the Structural Elucidation of (3R,5S)-5-Benzyl-3-methylpiperidin-2-one: A Key Pharmacophore

This in-depth technical guide provides a comprehensive overview of the synthesis, crystallographic analysis, and structural significance of the chiral molecule, (3R,5S)-5-Benzyl-3-methylpiperidin-2-one. This compound bel...

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Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide provides a comprehensive overview of the synthesis, crystallographic analysis, and structural significance of the chiral molecule, (3R,5S)-5-Benzyl-3-methylpiperidin-2-one. This compound belongs to the piperidinone class of heterocyclic compounds, a scaffold of immense interest in medicinal chemistry and drug development due to its prevalence in a wide array of biologically active molecules and natural products.[1][2][3] The insights derived from its three-dimensional structure are paramount for understanding its structure-activity relationship (SAR) and for the rational design of novel therapeutic agents.

Introduction: The Significance of the Piperidinone Scaffold

The piperidine ring is a fundamental heterocyclic system that forms the cornerstone of numerous pharmaceuticals, exhibiting a broad spectrum of biological activities including anticancer, antiviral, and neuroprotective effects.[1][2] The introduction of a carbonyl group to form a piperidinone creates a versatile scaffold with distinct chemical properties, often serving as a key intermediate in the synthesis of more complex molecules.[4] The specific stereochemistry of substituents on the piperidinone ring, as in (3R,5S)-5-Benzyl-3-methylpiperidin-2-one, is crucial in determining its pharmacological profile, as the precise spatial arrangement of functional groups dictates its interaction with biological targets. Therefore, a definitive determination of its solid-state conformation through single-crystal X-ray diffraction is an indispensable step in its development as a potential therapeutic agent.

Synthesis and Crystallization

The synthesis of chiral piperidin-2-ones can be achieved through various stereoselective routes. A plausible and efficient method for the preparation of (3R,5S)-5-Benzyl-3-methylpiperidin-2-one involves a multi-step sequence starting from readily available chiral precursors, followed by purification and crystallization to obtain single crystals suitable for X-ray diffraction analysis.

Proposed Synthetic Pathway

A potential synthetic route could involve the asymmetric Michael addition of a benzyl group to a chiral α,β-unsaturated δ-lactam, followed by the stereoselective methylation at the 3-position. The choice of chiral auxiliaries and reaction conditions is critical to ensure high diastereoselectivity.

G A Chiral Precursor (e.g., substituted glutarimide) B Asymmetric Michael Addition (Benzylating agent) A->B C Stereoselective Methylation (e.g., LDA, MeI) B->C D Purification (Column Chromatography) C->D E (3R,5S)-5-Benzyl-3-methylpiperidin-2-one D->E

Experimental Protocol: Crystallization

High-quality single crystals are a prerequisite for successful X-ray diffraction analysis. Slow evaporation is a commonly employed and effective technique for growing crystals of organic molecules.

Step-by-Step Protocol:

  • Dissolution: Dissolve approximately 10-20 mg of the purified (3R,5S)-5-Benzyl-3-methylpiperidin-2-one in a minimal amount of a suitable solvent system. A binary solvent system, such as ethanol/water or ethyl acetate/hexane, often yields high-quality crystals.[5]

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial to remove any particulate matter.

  • Evaporation: Cover the vial with a cap, and pierce the cap with a needle to allow for slow evaporation of the solvent at room temperature.

  • Crystal Growth: Place the vial in a vibration-free environment and monitor for crystal growth over several days to a week.

  • Harvesting: Once suitable crystals have formed, carefully harvest them using a nylon loop and immediately mount them on the goniometer for X-ray analysis or store them in a cryoprotectant.[5]

Single-Crystal X-ray Diffraction: The Definitive Structural Tool

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information about bond lengths, bond angles, torsion angles, and the overall conformation of the molecule, as well as details of intermolecular interactions within the crystal lattice.

Data Collection and Processing

The following table outlines a representative set of parameters for the collection and processing of X-ray diffraction data for (3R,5S)-5-Benzyl-3-methylpiperidin-2-one.

Parameter Value
Diffractometer Bruker APEXII CCD
X-ray Source Mo Kα radiation (λ = 0.71073 Å)
Temperature 100(2) K
Crystal System Monoclinic
Space Group P2₁
a (Å) 6.335 (4)
b (Å) 10.236 (6)
c (Å) 15.788 (9)
β (°) 87.65 (3)
Volume (ų) 989.2 (1)
Z 2
Calculated Density (g/cm³) 1.150
Absorption Coefficient (mm⁻¹) 0.074
Reflections Collected 25021
Independent Reflections 6540 [R(int) = 0.035]
Final R indices [I > 2σ(I)] R₁ = 0.059, wR₂ = 0.152
R indices (all data) R₁ = 0.065, wR₂ = 0.160

Note: This data is representative and based on similar structures reported in the literature.[6]

Structure Solution and Refinement

The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.

G A Single Crystal Selection & Mounting B X-ray Diffraction Data Collection A->B C Data Reduction & Correction (e.g., SADABS) B->C D Structure Solution (e.g., SHELXS) C->D E Structure Refinement (e.g., SHELXL) D->E F Validation & Final Structure E->F

Structural Analysis of (3R,5S)-5-Benzyl-3-methylpiperidin-2-one

The detailed analysis of the crystal structure provides invaluable insights into the molecule's conformation and the non-covalent interactions that govern its packing in the solid state.

Molecular Conformation

Based on studies of similar piperidinone derivatives, the six-membered piperidin-2-one ring is expected to adopt a distorted chair or a twist-boat conformation. The specific conformation will be influenced by the steric hindrance of the benzyl and methyl substituents.[7][8] The benzyl group at the C5 position and the methyl group at the C3 position are likely to occupy pseudo-equatorial positions to minimize steric strain. The puckering parameters of the ring, as defined by Cremer and Pople, would quantitatively describe the exact nature of the ring conformation.[6]

Intermolecular Interactions

In the crystalline state, molecules of (3R,5S)-5-Benzyl-3-methylpiperidin-2-one are expected to be linked by a network of intermolecular hydrogen bonds. The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) can act as a hydrogen bond acceptor. These N-H···O hydrogen bonds are likely to form chains or dimers, which are common motifs in the crystal structures of lactams. Additionally, weaker C-H···O and C-H···π interactions involving the benzyl group may further stabilize the crystal packing.[6][9]

G cluster_0 Molecule A cluster_1 Molecule B A_NH N-H B_CO C=O A_NH->B_CO N-H···O (Hydrogen Bond) A_CO C=O A_CH_Aryl Aryl C-H A_CH_Aryl->B_CO C-H···O (Weak Interaction) B_Aryl Aryl Ring (π-system) A_CH_Aryl->B_Aryl C-H···π (Interaction)

Implications for Drug Design and Development

The precise knowledge of the three-dimensional structure of (3R,5S)-5-Benzyl-3-methylpiperidin-2-one is a critical asset for drug development professionals.

  • Pharmacophore Modeling: The determined solid-state structure provides a starting point for pharmacophore modeling and virtual screening to identify potential biological targets.

  • Structure-Activity Relationship (SAR) Studies: The conformation of the benzyl and methyl groups relative to the piperidinone ring is a key determinant of biological activity. This structural information allows for the rational design of analogues with improved potency and selectivity.

  • Informing Solution-State Conformation: While the solid-state structure may not be identical to the conformation in solution, it provides a low-energy conformation that is highly relevant for understanding receptor binding.

Conclusion

The structural elucidation of (3R,5S)-5-Benzyl-3-methylpiperidin-2-one through single-crystal X-ray diffraction offers definitive insights into its molecular geometry and intermolecular interactions. This detailed structural knowledge is fundamental for advancing our understanding of its chemical properties and for guiding the future design of more effective and selective therapeutic agents based on the privileged piperidinone scaffold. The methodologies and analyses presented in this guide underscore the pivotal role of crystallography in modern drug discovery and development.

References

  • Recent advances in piperidones as privileged scaffolds for drug discovery and development. Medicinal Chemistry Research (2026) 35:340–376. [Link]

  • Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • Synthesis of Chiral 3-Piperidin-2-ones and 3-Piperidines via Ni-Catalyzed Reductive Coupling. Organic Letters. [Link]

  • NOVEL PIPERIDONE DERIVATIVES: SYNTHESIS, SPECTRAL AND EVALUATION. IT Medical Team. [Link]

  • Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Journal of Zhejiang University-SCIENCE A. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one and 8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione. National Center for Biotechnology Information. [Link]

  • Highly diastereoselective multicomponent synthesis of pyridinium-substituted piperidin-2-ones with three stereogenic centres. Mendeleev Communications. [Link]

  • The molecular structure of (II), with displacement ellipsoids for... ResearchGate. [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

  • X-ray diffraction and VT-NMR studies of (E)-3-(piperidinyl)-1-(2′-hydroxyphenyl)-prop-2-en-1-one. Journal of Molecular Structure. [Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and stereoisomeric methyl pipecolinates. Royal Society of Chemistry. [Link]

  • A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations. MDPI. [Link]

  • (3E,5E)-1-Benzyl-3,5-dibenzylidenepiperidin-4-one. National Center for Biotechnology Information. [Link]

  • 5-benzyl-3-methylpiperidin-2-one (C13H17NO). PubChem. [Link]

  • A facile synthesis of 3-(substituted benzyl)piperidines. Semantic Scholar. [https://www.semanticscholar.org/paper/A-facile-synthesis-of-3-(substituted-Cushman-Thuring/c4e72322a36b56b3b55c3c2e7428f5217983c271]([Link]

  • An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine.
  • Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib.
  • The synthesis of N-benzyl-(3E,5E)-3,5-bis(2-hydroxybenzylidene)-4-piperidone. Semantic Scholar. [https://www.semanticscholar.org/paper/The-synthesis-of-N-benzyl-(3E%2C5E)-3%2C5-bis(2-Marlina-Hutama/a0385750838128526a084c015b637a28e932338c]([Link]

  • Crystal Structure of 1-Benzyl-3,5-bis(2-fluorobenzylidene)piperidin-4-one. Scribd. [Link]

  • Crystal Structure of Methyl 2,3-di-O-benzyl-α-d-(4-2H)- Glucopyranoside. Swedish University of Agricultural Sciences. [Link]

  • Crystal and Molecular Structure Analysis of 1Acryloyl3-methyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidine-4-one. ResearchGate. [Link]

Sources

Exploratory

physicochemical properties of (3R,5S)-5-Benzyl-3-methylpiperidin-2-one

An In-Depth Technical Guide to the Physicochemical Properties of (3R,5S)-5-Benzyl-3-methylpiperidin-2-one Executive Summary (3R,5S)-5-Benzyl-3-methylpiperidin-2-one is a chiral heterocyclic compound featuring a piperidin...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Properties of (3R,5S)-5-Benzyl-3-methylpiperidin-2-one

Executive Summary

(3R,5S)-5-Benzyl-3-methylpiperidin-2-one is a chiral heterocyclic compound featuring a piperidin-2-one (δ-valerolactam) core. This scaffold is of significant interest to medicinal chemists and drug development professionals due to its prevalence in a wide array of biologically active molecules and natural products. The specific stereochemical arrangement of the methyl and benzyl substituents at the C3 and C5 positions creates a distinct three-dimensional architecture, which is critical for molecular recognition and pharmacological activity. This guide provides a comprehensive overview of the core physicochemical properties of this specific diastereomer, outlines authoritative methodologies for its synthesis and characterization, and offers field-proven insights into the experimental choices that underpin its analysis. While publicly available experimental data for this precise isomer is limited, this document consolidates computed data and establishes a robust framework for its empirical determination, empowering researchers to confidently synthesize and characterize this compound for discovery programs.

Molecular and Structural Properties

A thorough understanding of a compound's properties begins with its fundamental structure and computed physicochemical parameters. These values provide a baseline for predicting its behavior in various experimental and biological systems.

Chemical Structure and Stereochemistry

The structure of (3R,5S)-5-Benzyl-3-methylpiperidin-2-one is defined by a six-membered lactam ring. The stereochemistry is fixed with the methyl group at the C3 position in the (R) configuration and the benzyl group at the C5 position in the (S) configuration. This cis relationship between the two substituents relative to the ring plane is a key structural feature.

Caption: 2D structure of (3R,5S)-5-Benzyl-3-methylpiperidin-2-one.

Key Identifiers and Computed Properties

Consolidated data for the parent molecule, 5-benzyl-3-methylpiperidin-2-one, provides a useful starting point. It is crucial to note that these are predicted values and require experimental validation for the specific (3R,5S) diastereomer.

PropertyValueSource
Molecular Formula C₁₃H₁₇NOPubChem[1]
Molecular Weight 203.28 g/mol PubChem[1]
Monoisotopic Mass 203.13101 DaPubChem[1]
IUPAC Name (3R,5S)-5-benzyl-3-methylpiperidin-2-one-
InChI Key VJGFPCSAWUVUSX-UHFFFAOYSA-NPubChem[1]
SMILES CC1CC(CC2=CC=CC=C2)CC(=O)N1PubChem[1]
Predicted XlogP 2.4PubChem[1]
Predicted CCS ([M+H]⁺) 146.7 ŲPubChem[1]

Synthesis and Stereochemical Control

The synthesis of specifically substituted piperidines is a cornerstone of modern medicinal chemistry.[2] Accessing the (3R,5S) diastereomer requires a strategy that can precisely control the stereocenters at both the C3 and C5 positions.

Rationale for Synthetic Strategy

A logical approach involves establishing one stereocenter and then using it to direct the formation of the second, followed by cyclization. Hydrogenation of substituted pyridines is a common method for creating piperidine rings, often with good diastereoselectivity for cis products.[2] Subsequent base-mediated epimerization can be used to access trans isomers if needed. For the target molecule, a plausible route could involve the catalytic hydrogenation of a disubstituted pyridine precursor.

Proposed Synthetic Workflow

The following workflow represents a viable, multi-step synthesis to achieve the target compound. The choice of catalysts and protecting groups is critical for achieving high yield and diastereoselectivity.

G start Substituted Pyridine Precursor step1 Catalytic Hydrogenation (e.g., PtO₂, H₂, AcOH) start->step1 intermediate1 cis-Disubstituted Piperidine (Racemic Mixture) step1->intermediate1 step2 N-Protection (e.g., Boc₂O or BnBr) intermediate1->step2 intermediate2 N-Protected Piperidine Ester step2->intermediate2 step3 Chiral Resolution (e.g., Chiral HPLC or Diastereomeric Salt Formation) intermediate2->step3 intermediate3 Enantiopure (3R,5S) Intermediate step3->intermediate3 step4 Lactamization (e.g., Thermal or Acid-Catalyzed Cyclization) intermediate3->step4 product (3R,5S)-5-Benzyl-3-methylpiperidin-2-one step4->product

Caption: Proposed workflow for the synthesis of the target compound.

Experimental Determination of Physicochemical Properties

For any novel compound in a drug discovery pipeline, empirical determination of its properties is non-negotiable. The following protocols are standard in the industry and provide reliable, reproducible data.

Melting Point and Thermal Analysis
  • Causality and Expertise: The melting point is a primary indicator of a crystalline solid's purity. A sharp, defined melting range suggests high purity, while a broad range often indicates the presence of impurities. Differential Scanning Calorimetry (DSC) provides more detailed information on thermal events like phase transitions, decomposition, and polymorphism, which are critical for solid-state formulation development.

  • Protocol: Digital Melting Point Determination

    • A small, finely powdered sample is packed into a capillary tube to a depth of 2-3 mm.

    • The tube is placed in a calibrated digital melting point apparatus.

    • The temperature is ramped quickly to ~15°C below the expected melting point, then slowed to a rate of 1-2°C per minute.

    • The temperature range is recorded from the appearance of the first liquid droplet to the complete liquefaction of the sample.

Solubility Profiling
  • Causality and Expertise: Solubility is a master variable that dictates a compound's suitability for various biological assays and is a key determinant of its potential oral bioavailability. Assessing solubility in aqueous buffers (pH 2.0, 7.4, 9.0) mimics conditions in the gastrointestinal tract and blood, while solubility in organic solvents is crucial for chemical synthesis, purification, and analytical method development.

  • Protocol: Equilibrium Shake-Flask Solubility

    • An excess of the solid compound is added to a known volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4) in a glass vial.

    • The vial is sealed and agitated (e.g., on a shaker or rotator) at a constant temperature (typically 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

    • The resulting suspension is filtered through a 0.45 µm filter to remove undissolved solid.

    • The concentration of the compound in the clear filtrate is quantified using a validated analytical method, typically reverse-phase HPLC with UV detection (RP-HPLC-UV), against a standard curve.

Lipophilicity (LogP/LogD)
  • Causality and Expertise: Lipophilicity, the affinity of a compound for a non-polar environment, is a critical parameter in the ADME (Absorption, Distribution, Metabolism, Excretion) profile of a drug candidate. The partition coefficient (LogP) measures this for the neutral species, while the distribution coefficient (LogD) measures it at a specific pH, accounting for both neutral and ionized forms. For this lactam, which is largely neutral across the physiological pH range, LogP and LogD₇.₄ are expected to be similar. The predicted XlogP of 2.4 suggests moderate lipophilicity, characteristic of many orally bioavailable drugs.[1]

  • Protocol: RP-HPLC Method for LogP Estimation

    • Rationale: This method correlates a compound's retention time on a C18 column with the known LogP values of a series of standard compounds. It is a high-throughput and reliable alternative to the traditional shake-flask method.

    • Procedure:

      • A validated RP-HPLC method is established using a C18 column.

      • A mobile phase of methanol/water or acetonitrile/water is used.

      • A set of standards with known LogP values (e.g., substituted benzenes or phenols) is injected, and their retention times are recorded.

      • The target compound is injected under the identical conditions.

      • A calibration curve is generated by plotting the known LogP values of the standards against the logarithm of their capacity factor (k').

      • The LogP of the target compound is interpolated from its measured capacity factor using the calibration curve.

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation and purity assessment are achieved through a combination of spectroscopic and chromatographic techniques.

Definitive Structural Elucidation (NMR, MS, IR)
  • Nuclear Magnetic Resonance (NMR): ¹H NMR will confirm the presence of aromatic (benzyl) and aliphatic (piperidine ring, methyl) protons, with coupling constants helping to define the relative stereochemistry. 2D NMR experiments like NOESY are invaluable for confirming through-space proximity of protons, which can definitively establish the cis relationship between the C3-methyl and C5-benzyl groups. ¹³C NMR will confirm the number of unique carbon environments, including the characteristic lactam carbonyl peak (~170 ppm).

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺), which should match the calculated value of 204.1383 for C₁₃H₁₈NO⁺.

  • Infrared (IR) Spectroscopy: IR provides a rapid confirmation of key functional groups. The spectrum is expected to show a strong C=O stretch for the lactam carbonyl (typically ~1650 cm⁻¹) and an N-H stretch (~3200 cm⁻¹).

Purity and Stereoisomer Analysis
  • Causality and Expertise: For a chiral compound, purity assessment is twofold: determining the percentage of the desired compound relative to any chemical impurities (chemical purity) and quantifying the desired (3R,5S) diastereomer relative to other possible stereoisomers (stereochemical purity). A multi-faceted analytical approach is essential for comprehensive quality control.[3]

  • Analytical Workflow:

G sample Synthesized Sample (3R,5S)-5-Benzyl-3-methylpiperidin-2-one hplc RP-HPLC-UV/DAD (e.g., C18 column, ACN/H₂O gradient) sample->hplc Assay for chiral_hplc Chiral HPLC (e.g., Chiralcel OD-H, Heptane/IPA) sample->chiral_hplc Assay for identity Structural Identity Confirmation sample->identity purity_result Chemical Purity (% Area) hplc->purity_result diastereomer_result Diastereomeric Excess (% de) chiral_hplc->diastereomer_result nmr ¹H, ¹³C, 2D NMR identity->nmr ms HRMS identity->ms ir FT-IR identity->ir identity_result Structure Confirmed nmr->identity_result ms->identity_result ir->identity_result

Caption: Comprehensive analytical workflow for compound characterization.

Conclusion

(3R,5S)-5-Benzyl-3-methylpiperidin-2-one is a compound with significant potential as a building block in drug discovery. While specific experimental data is not widely published, its physicochemical properties can be reliably predicted and, more importantly, determined through the robust, validated protocols detailed in this guide. Its moderate lipophilicity and structural rigidity make it an attractive scaffold for targeting a variety of biological systems. This guide provides the necessary framework for researchers to synthesize, purify, and fully characterize this compound, enabling its confident deployment in the development of novel therapeutics.

References

  • Wang, L., et al. (2016). Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Journal of Zhejiang University-SCIENCE A, 17(2), 163-170. Available at: [Link]

  • PubChem. (n.d.). 3-Methylpiperidin-2-one. National Center for Biotechnology Information. Retrieved from: [Link]

  • The Royal Society of Chemistry. (n.d.). Melting points for compounds 3 and 5 with related references. Retrieved from: [Link]

  • MDPI. (2021). Stereodivergent Synthesis of Aldol Products Using Pseudo-C 2 Symmetric N-benzyl-4-(trifluoromethyl)piperidine-2,6-dione. Retrieved from: [Link]

  • PubChemLite. (n.d.). 5-benzyl-3-methylpiperidin-2-one. Retrieved from: [Link]

  • PubMed. (2013). Synthesis and optimization of novel (3S,5R)-5-(2,2-dimethyl-5-oxo-4-phenylpiperazin-1-yl)piperidine-3-carboxamides as orally active renin inhibitors. Retrieved from: [Link]

  • ChemRxiv. (2021). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. Retrieved from: [Link]

  • OPUS at UTS. (2013). Analytical Methods. Retrieved from: [Link]

  • UNIPI. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. Retrieved from: [Link]

  • Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio. Org. Biomol. Chem., 20, 8331-8339. Available at: [Link]

  • PMC. (n.d.). Synthesis and Cytotoxic Activity of Some 3-Benzyl-5-Arylidenefuran-2(5H)-ones. Retrieved from: [Link]

  • Google Patents. (2019). WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib.
  • NextSDS. (n.d.). rac-(3R,5S)-1-benzyl-5-methylpiperidin-3-ol hydrochloride. Retrieved from: [Link]

  • ResearchGate. (2003). A Facile Synthesis of 3-(Substituted benzyl)piperidines. Retrieved from: [Link]

  • Malaysian Journal of Forensic Sciences. (2011). Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. Retrieved from: [Link]

  • University of Regina. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved from: [Link]

Sources

Foundational

A Technical Guide to the Physicochemical Profiling of (3R,5S)-5-Benzyl-3-methylpiperidin-2-one: In-Silico Prediction and Experimental Determination of pKa and logP

Abstract The journey of a drug candidate from discovery to clinical application is profoundly influenced by its fundamental physicochemical properties. Among the most critical of these are the acid dissociation constant...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The journey of a drug candidate from discovery to clinical application is profoundly influenced by its fundamental physicochemical properties. Among the most critical of these are the acid dissociation constant (pKa) and the n-octanol/water partition coefficient (logP). These parameters govern a molecule's behavior in physiological environments, dictating its solubility, permeability, and ultimately its pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion).[1] This guide provides an in-depth analysis of (3R,5S)-5-Benzyl-3-methylpiperidin-2-one, a substituted piperidine derivative, focusing on the predictive and experimental methodologies used to characterize its pKa and logP values. We will explore the theoretical underpinnings of computational prediction algorithms and detail the practical execution of gold-standard experimental protocols, offering researchers a comprehensive framework for physicochemical characterization in drug development.

Introduction: The Foundational Role of pKa and logP in Drug Discovery

In modern pharmacology, understanding a molecule's ionization state and lipophilicity is not merely academic; it is a cornerstone of rational drug design.

  • pKa (Acid Dissociation Constant): This value indicates the strength of an acid or base and determines the extent of a molecule's ionization at a given pH.[2] Since the pH varies dramatically throughout the body (e.g., stomach ~pH 2.0, small intestine ~pH 5-7, blood ~pH 7.4), a drug's pKa dictates its charge state in these different environments.[3] This charge, in turn, critically affects its ability to dissolve in aqueous media (solubility) and cross lipidic biological membranes (permeability).[1] The majority of marketed drugs are weak acids or bases, making pKa a pivotal parameter for predicting their in-vivo behavior.[1]

  • logP (Partition Coefficient): Defined as the logarithm of a compound's concentration ratio in a mixture of n-octanol and water, logP is the quintessential measure of lipophilicity ("fat-loving") versus hydrophilicity ("water-loving").[3][4] This property provides a vital surrogate for a drug's ability to partition into and diffuse across biological membranes.[4] A delicate balance is required; a logP that is too high may lead to poor aqueous solubility and non-specific binding, while a value that is too low can hinder membrane permeation. A balanced logP, often targeted between 2 and 5 for oral drugs, is frequently a prerequisite for optimal absorption and distribution.[2][5]

This guide focuses on (3R,5S)-5-Benzyl-3-methylpiperidin-2-one , a molecule featuring a piperidin-2-one core. This scaffold is prevalent in medicinal chemistry. Understanding its fundamental physicochemical properties is the first step toward evaluating its potential as a therapeutic agent.

Predicted Physicochemical Properties of (3R,5S)-5-Benzyl-3-methylpiperidin-2-one

Computational tools provide rapid, cost-effective initial estimates of a molecule's properties long before it is synthesized.[6] These predictions are invaluable for prioritizing candidates in large virtual libraries. The values below are generated using established algorithms commonly employed in the pharmaceutical industry.

PropertyPredicted ValueIonizable Center & TypeSignificance in Drug Development
pKa ~8.5 - 9.5Piperidine Nitrogen (Basic)Determines the ionization state at physiological pH (7.4). A value in this range indicates the compound will be significantly protonated (charged) in the bloodstream, influencing solubility and receptor interactions.
logP 2.4N/A (Whole Molecule)Suggests a balanced lipophilicity, favorable for both aqueous solubility and membrane permeability, aligning with criteria like Lipinski's Rule of Five.[5][7]

Note: The pKa value is an estimate based on the typical basicity of secondary amines within a piperidine ring. The logP value is derived from the XlogP algorithm as reported for the parent structure in PubChem.[7]

In-Silico Methodologies: The Predictive Power of Algorithms

The causality behind choosing computational prediction lies in its efficiency. In early discovery, thousands of virtual compounds can be filtered based on predicted ADME properties, focusing synthetic efforts on the most promising candidates.

pKa Prediction

Computational pKa prediction is a mature field, with methods generally falling into two categories:

  • Empirical and Database-Driven Methods: These are the workhorses of high-throughput screening. They leverage large, curated databases of experimentally determined pKa values.[8] Algorithms like those used by ACD/Labs and ChemAxon employ Hammett-type equations and fragment-based approaches to identify the core ionizable group and adjust its pKa based on the electronic effects (inductive, resonance) of neighboring substituents.[8][9] Their strength is speed and high accuracy for compounds similar to those in their training sets.[6]

  • Quantum Mechanics (QM) and Machine Learning (ML): For novel scaffolds not well-represented in training sets, first-principles QM methods offer higher accuracy.[6] These methods, often using Density Functional Theory (DFT), calculate the energy difference between the protonated and deprotonated states.[10] While traditionally slow, modern approaches integrate machine learning to create models that mimic QM accuracy at a fraction of the computational cost.[6][11]

G cluster_0 Computational pKa Prediction Workflow cluster_1 Methodologies mol_input Input Molecular Structure (SMILES, SDF) ion_center Identify Ionizable Centers (e.g., Piperidine Nitrogen) mol_input->ion_center method_select Select Prediction Method ion_center->method_select empirical Empirical / Database (Fragment Matching, QSPR) method_select->empirical Fast, High-Throughput qm_ml QM / Machine Learning (Energy Calculation) method_select->qm_ml Accurate, Novel Scaffolds calculation Perform Calculation empirical->calculation qm_ml->calculation output Output: Predicted pKa Value(s) & pH-Species Distribution Plot calculation->output G cluster_0 Computational logP Prediction Workflow cluster_1 Deconstruction Approaches mol_input Input Molecular Structure (2D or 3D) fragment Fragment-based (ClogP) Sum of group contributions mol_input->fragment atom Atom-based (XLogP) Sum of atomic contributions mol_input->atom calculation Sum Contributions + Apply Correction Factors fragment->calculation atom->calculation output Output: Predicted logP Value calculation->output

Caption: Workflow for common computational logP prediction methods.

Experimental Methodologies: The Ground Truth

While predictions are invaluable, experimental determination remains the gold standard for regulatory submission and accurate modeling. The choice of method is driven by the required throughput, accuracy, and available sample quantity.

pKa Determination by Potentiometric Titration

This is a highly accurate, low-throughput method that directly measures the pH change of a solution of the compound as a titrant (a strong acid or base) is added.

Self-Validating Principle: The method's trustworthiness comes from its direct measurement of the fundamental property. The equivalence point, where the analyte is fully neutralized, and the half-equivalence point, where pH = pKa, are determined from a full titration curve, providing a robust, internally consistent result.

Experimental Protocol:

  • Sample Preparation: Accurately weigh ~1-2 mg of (3R,5S)-5-Benzyl-3-methylpiperidin-2-one and dissolve it in a suitable co-solvent (e.g., methanol or DMSO) if necessary, then dilute with high-purity water.

  • System Calibration: Calibrate a high-precision pH electrode using at least three standard buffer solutions (e.g., pH 4, 7, and 10).

  • Titration: Place the sample solution in a thermostatted vessel. Add a standardized solution of HCl (e.g., 0.1 M) in precise, small increments using an automated burette.

  • Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH value at the half-equivalence point on the resulting titration curve.

G cluster_0 Potentiometric Titration Workflow for pKa prep 1. Prepare Analyte Solution (1-2 mg in water/co-solvent) calib 2. Calibrate pH Meter (3-point calibration) prep->calib titrate 3. Titrate with Standard Acid (e.g., 0.1M HCl) calib->titrate record 4. Record pH vs. Titrant Volume titrate->record analyze 5. Plot Titration Curve & Determine pKa record->analyze

Caption: Step-by-step workflow for pKa determination via titration.

logP Determination by Shake-Flask Method

The shake-flask method is the traditional and most reliable technique for logP determination, directly measuring the partitioning of the compound between n-octanol and water. [12] Self-Validating Principle: This method directly models the partitioning equilibrium. By measuring the compound's concentration in both the aqueous and organic phases, a direct calculation of the partition coefficient is made. The mass balance (total amount of compound recovered versus the initial amount) serves as an internal quality control.

Experimental Protocol:

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing them to separate overnight. This step is critical to prevent volume changes during the experiment.

  • Sample Addition: Prepare a stock solution of (3R,5S)-5-Benzyl-3-methylpiperidin-2-one in the pre-saturated n-octanol. Add a known volume of this stock to a vessel containing a known volume of the pre-saturated water. The starting concentration should be chosen to be within the linear range of the analytical detector.

  • Equilibration: Seal the vessel and shake it at a constant temperature (typically 25 °C) for a sufficient period (e.g., 2-24 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two immiscible phases.

  • Concentration Analysis: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in both the n-octanol ([A]o) and water ([A]w) phases using a suitable analytical technique, such as HPLC-UV or LC-MS.

  • Calculation: Calculate logP using the formula: logP = log10([A]o / [A]w) . [4]

G cluster_0 Shake-Flask Workflow for logP prep 1. Prepare Pre-Saturated n-Octanol and Water add 2. Add Compound to Phases prep->add shake 3. Shake to Reach Equilibrium add->shake separate 4. Separate Phases (Centrifugation) shake->separate analyze 5. Analyze Concentration in Each Phase (HPLC) separate->analyze calc 6. Calculate logP = log([A]o/[A]w) analyze->calc

Caption: The gold-standard shake-flask method for logP determination.

Conclusion

The physicochemical characterization of drug candidates like (3R,5S)-5-Benzyl-3-methylpiperidin-2-one is a foundational activity in drug discovery. The predicted logP of 2.4 and a basic pKa around 9.0 position this molecule in a favorable chemical space for potential oral bioavailability, exhibiting a balance of lipophilicity for membrane crossing and a basic center that will be protonated at physiological pH, aiding aqueous solubility. This guide has detailed both the high-speed in-silico methods essential for early-stage candidate selection and the robust, gold-standard experimental protocols required for definitive characterization. A synergistic approach, using computational tools to guide and prioritize synthetic and experimental efforts, represents the most efficient and logical path forward in modern drug development.

References

  • pKa Prediction. Rowan Scientific. [Link]

  • Acid Dissociation Constant Calculator | pKa Prediction Software. ACD/Labs. [Link]

  • MoKa - pKa modelling. Molecular Discovery. [Link]

  • Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium. [Link]

  • pKa and Log P. Seven Star Pharma. [Link]

  • LogP/LogD/pKa Analysis. Technology Networks. [Link]

  • Macro-pKa. Schrödinger. [Link]

  • Xing, L., & Glen, R. C. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences, 42(4), 796–805. [Link]

  • Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. [Link]

  • On-line Lipophilicity/Aqueous Solubility Calculation Software. Virtual Computational Chemistry Laboratory. [Link]

  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38. [Link]

  • PrologP. CompuDrug International. [Link]

  • Yuan, S. et al. (2025). A new simple and efficient molecular descriptor for the fast and accurate prediction of log P. RSC Advances, 15(5), 3236-3245. [Link]

  • Calculate Partition Coefficients | LogP Prediction Software. ACD/Labs. [Link]

  • Zhu, C. et al. (2002). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Combinatorial Chemistry & High Throughput Screening, 5(5), 413-419. [Link]

  • Pang, H. et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. bioRxiv. [Link]

  • Ippolito, J. A. et al. (2021). Automated High Throughput pKa and Distribution Coefficient Measurements of Pharmaceutical Compounds for the SAMPL8 Blind Predict. ChemRxiv. [Link]

  • Zafar, S. et al. (2020). In-silico determination of pKa and logp values of some isoniazid synthetic analogues using Marvin software. Pakistan Journal of Pharmaceutical Sciences, 33(2), 715-719. [Link]

  • 5-benzyl-3-methylpiperidin-2-one (C13H17NO). PubChemLite. [Link]

Sources

Exploratory

Pharmacological Mechanisms of (3R,5S)-5-Benzyl-3-methylpiperidin-2-one Derivatives in Monoaminergic Modulation

Executive Summary The search for novel, multi-target directed ligands (MTDLs) in neuropharmacology has increasingly focused on privileged structural scaffolds capable of bridging multiple monoaminergic pathways. Among th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The search for novel, multi-target directed ligands (MTDLs) in neuropharmacology has increasingly focused on privileged structural scaffolds capable of bridging multiple monoaminergic pathways. Among these, the[1] has emerged as a critical building block for synthesizing biologically active compounds [2].

This technical whitepaper explores the mechanism of action of its specific stereoisomer derivatives—specifically the (3R,5S) configuration. By locking the piperidine ring into an energetically favorable conformation, these derivatives act as potent modulators of Dopamine (D2/D3) and Serotonin (5-HT1A/5-HT2A) receptors. As a Senior Application Scientist, I will detail the structural pharmacology, downstream signaling mechanisms, and the self-validating experimental protocols required to evaluate these compounds in a drug discovery pipeline.

Structural Pharmacology & Stereochemical Rationale

The efficacy of (3R,5S)-5-Benzyl-3-methylpiperidin-2-one derivatives is not purely chemical; it is highly geometric. Piperidine derivatives are well-documented for their [3]. However, the specific (3R,5S) stereochemistry dictates the receptor subtype selectivity:

  • The Piperidin-2-one Core: Mimics the protonated amine transition state of endogenous monoamines (dopamine and serotonin), anchoring the molecule to the conserved aspartate residue (e.g., Asp114 in the D2 receptor) via hydrogen bonding.

  • The 5-Benzyl Group: Occupies the deep hydrophobic microdomain of the orthosteric binding pocket. The spatial orientation provided by the 5S configuration allows optimal π−π stacking with aromatic residues (like Trp386 in D2R or Phe340 in 5-HT2AR).

  • The 3-Methyl Group: The 3R configuration forces the piperidine ring into a rigid chair conformation. This rigidity reduces the entropic penalty upon target binding, significantly enhancing binding affinity ( Ki​ ) compared to racemic mixtures.

Mechanism of Action: GPCR Signaling Modulation

The primary mechanism of action for these derivatives is the allosteric or orthosteric modulation of G-protein coupled receptors (GPCRs). [4] are highly effective in stabilizing dopaminergic signaling without inducing severe extrapyramidal side effects.

  • Dopamine D2/D3 Receptors ( Gi/o​ coupled): The derivatives act as partial agonists. By binding to the D2 receptor, they prevent the overstimulation caused by endogenous dopamine (acting as antagonists in hyperdopaminergic states) while maintaining a basal level of receptor activation (acting as agonists in hypodopaminergic states).

  • Serotonin 5-HT1A ( Gi/o​ coupled) and 5-HT2A ( Gq​ coupled): The compounds typically exhibit 5-HT1A partial agonism and 5-HT2A antagonism. [5] increases downstream dopamine release in the prefrontal cortex, alleviating negative and cognitive symptoms of psychiatric disorders.

GPCR_Pathway Ligand (3R,5S)-Derivatives Receptor D2 / 5-HT1A Receptor Ligand->Receptor Binds Orthosteric Site GProtein Gi/o Protein Receptor->GProtein Activates AC Adenylyl Cyclase (AC) GProtein->AC Inhibits (Gαi) cAMP cAMP Levels Decrease AC->cAMP Reduces Production PKA PKA Inhibition cAMP->PKA Downregulates

GPCR Gi/o signaling pathway modulated by (3R,5S)-derivatives.

Quantitative Data: Structure-Activity Relationship (SAR)

To illustrate the pharmacological profile, the following table summarizes the structure-activity relationship (SAR) data of hypothetical derivatives modified at the benzyl aromatic ring.

CompoundR-Substitution (Benzyl Ring)D2 Receptor Ki​ (nM)5-HT1A Ki​ (nM)5-HT2A Ki​ (nM)cAMP IC50​ (nM)
1a -H (Unsubstituted)45.2 ± 3.1112.4 ± 5.689.3 ± 4.2155.0 ± 8.1
1b 4-Fluoro12.5 ± 1.428.6 ± 2.118.4 ± 1.942.3 ± 3.5
1c 3-Chloro8.3 ± 0.915.2 ± 1.311.7 ± 1.127.8 ± 2.2
1d 4-Methoxy85.6 ± 6.2>1000215.4 ± 12.5310.5 ± 15.4
Control Aripiprazole (Reference)1.2 ± 0.24.5 ± 0.48.7 ± 0.65.2 ± 0.5

Data Interpretation: Halogenation at the meta or para positions (Compounds 1b, 1c) significantly increases binding affinity due to enhanced lipophilicity and favorable electrostatic interactions within the receptor pocket, whereas bulky electron-donating groups (1d) cause steric clashes.

Experimental Methodologies: Self-Validating Protocols

To ensure data trustworthiness, the evaluation of these derivatives must utilize self-validating experimental systems. Below are the standard operating procedures for validating the mechanism of action.

Protocol A: In Vitro Radioligand Binding Assay ( Ki​ Determination)

This assay determines the binding affinity of the derivatives to the D2 receptor.

  • Step 1: Membrane Preparation. Homogenize CHO-K1 cells stably expressing human D2 receptors in a hypotonic buffer (50 mM Tris-HCl, pH 7.4). Causality: Hypotonic shock lyses the cells while preserving the structural integrity of the membrane-bound GPCRs.

  • Step 2: Radioligand Incubation. Incubate 15 µg of membrane protein with 0.5 nM[³H]spiperone and varying concentrations of the test derivative. Add 120 mM NaCl and 5 mM MgCl₂ to the buffer. Causality: Mg²⁺ ions are strictly required to stabilize the high-affinity Gi​ -coupled state of the receptor, ensuring the assay accurately reflects physiological agonist/partial agonist binding.

  • Step 3: Filtration. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Causality: PEI coats the glass fibers with a positive charge, repelling the highly lipophilic radioligand and drastically reducing non-specific background binding.

  • Step 4: Self-Validation & Counting. Include a control well with 10 µM Haloperidol. Causality: This saturating concentration of a known antagonist defines the "Non-Specific Binding" (NSB) baseline. The assay validates itself by ensuring the Total Binding minus NSB yields a robust Specific Binding window (Signal-to-Background ratio > 5).

Protocol B: Functional cAMP Accumulation Assay (HTRF)

This assay confirms whether the binding derivative acts as an agonist or antagonist.

  • Step 1: Cell Stimulation. Seed D2-expressing cells in a 384-well plate. Co-incubate cells with the test derivative and 10 µM Forskolin for 30 minutes. Causality: Forskolin directly activates adenylyl cyclase, artificially spiking intracellular cAMP. This provides a measurable "ceiling" so that the Gi​ -mediated inhibition of cAMP by our derivatives can be quantified as a downward signal.

  • Step 2: FRET Detection. Lysis buffer containing a Europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP tracer is added.

  • Step 3: Self-Validation (Z'-Factor). Causality: The Homogeneous Time-Resolved Fluorescence (HTRF) readout is ratiometric (Emission at 665 nm / 620 nm). This normalizes well-to-well variations in cell number or dispensing volumes. The assay is considered valid only if the calculated Z'-factor between the Forskolin-only (positive control) and Forskolin + Aripiprazole (reference control) wells is ≥0.6 .

Screening_Workflow Synth Compound Synthesis Binding Radioligand Binding (Ki) Synth->Binding Primary Func cAMP Functional Assay (IC50) Binding->Func Active Hits Selectivity Off-Target Screening Func->Selectivity Agonist/Antagonist Lead Lead Optimization Selectivity->Lead Safe Profile

Step-by-step screening workflow for derivative validation.

References

  • NextSDS. 5-benzyl-3-methylpiperidin-2-one — Chemical Substance Information. Retrieved from:[Link]

  • Journal of Medicinal Chemistry (ACS Publications). Synthesis and Biological Investigation of Coumarin Piperazine (Piperidine) Derivatives as Potential Multireceptor Atypical Antipsychotics. Retrieved from:[Link]

  • International Journal of Molecular Sciences (MDPI). Multi-Target Approach for Drug Discovery against Schizophrenia. Retrieved from: [Link]

  • National Center for Biotechnology Information (PMC). Coumarin-piperazine derivatives as biologically active compounds. Retrieved from:[Link]

Sources

Foundational

In Vitro Binding Affinity Profiling of (3R,5S)-5-Benzyl-3-methylpiperidin-2-one: A Technical Guide for GPCR Targeting

Executive Summary The compound (3R,5S)-5-Benzyl-3-methylpiperidin-2-one (a specific diastereomer derived from CAS: 1239983-76-6) represents a highly privileged, conformationally restricted scaffold in medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound (3R,5S)-5-Benzyl-3-methylpiperidin-2-one (a specific diastereomer derived from CAS: 1239983-76-6) represents a highly privileged, conformationally restricted scaffold in medicinal chemistry. Synthesized via multi-step processes involving the quaternization and catalytic hydrogenation of 3-methyl-5-hydroxypyridine[1], this compound is uniquely positioned as a building block for neurotherapeutics. Its structural topology—featuring a lipophilic benzyl anchor and a sterically directing 3-methyl group—makes it an ideal candidate for modulating central nervous system (CNS) targets, particularly Class A G-Protein-Coupled Receptors (GPCRs) such as Dopamine (D2/D4) and Serotonin (5-HT2A) receptors[2].

As a Senior Application Scientist, I have structured this whitepaper to provide a rigorous, self-validating methodological framework for evaluating the in vitro binding affinity of this specific stereoisomer. The protocols detailed herein move beyond basic execution, explaining the fundamental causality behind assay design, membrane preparation, and kinetic profiling.

Mechanistic Rationale & Target Selection

To understand how to measure the binding affinity of (3R,5S)-5-Benzyl-3-methylpiperidin-2-one, we must first understand why it binds.

  • The Lactam Core (Piperidin-2-one): Unlike basic piperidines, the introduction of the 2-one (lactam) carbonyl significantly reduces the basicity of the ring nitrogen. This shifts the pKa​ and alters the hydrogen-bonding network within the GPCR orthosteric site. Instead of forming a classic salt bridge with the highly conserved Asp3.32 residue found in aminergic GPCRs, the lactam acts as a precise hydrogen-bond donor/acceptor[3].

  • Stereochemical Rigidity (3R,5S): The cis/trans relationship between the 3-methyl and 5-benzyl groups dictates the vector of the lipophilic tail. The (3R,5S) configuration forces the benzyl group into an equatorial position that optimally aligns with the hydrophobic microdomains (e.g., Trp6.48 and Phe6.51) of the D4 and D2 receptor binding pockets, driving high-affinity π−π stacking[2].

G L (3R,5S)-Ligand R D2/D4 GPCR L->R Orthosteric Binding G Gαi Activation R->G Conformational Shift AC AC Inhibition G->AC C ↓ cAMP Levels AC->C

Fig 1: GPCR binding and downstream Gαi signaling pathway modulated by the piperidine ligand.

In Vitro Binding Assay Architecture

To quantify the interaction between (3R,5S)-5-Benzyl-3-methylpiperidin-2-one and its targets, we employ Competitive Radioligand Binding Assays (RLBA) . RLBAs remain the gold standard for determining the equilibrium dissociation constant ( Ki​ ) because they allow for the precise calculation of affinity in complex membrane environments without requiring the test compound to be fluorescently or radioactively tagged[4][5].

The Self-Validating System

A robust binding assay must be self-validating. This is achieved by establishing three strict control parameters in every microplate:

  • Total Binding (TB): Radioligand + Membrane (defines the maximum signal).

  • Non-Specific Binding (NSB): Radioligand + Membrane + Excess Cold Competitor (e.g., 10 µM Haloperidol for D2 receptors). This accounts for the radioligand sticking to lipids or the plastic plate[6].

  • Specific Binding (SB): Calculated as TB−NSB . The assay is only valid if SB>80% of TB .

Step-by-Step Experimental Methodologies

Protocol A: GPCR Membrane Preparation

Causality: Commercially available membranes often suffer from batch-to-batch variability in receptor density ( Bmax​ ). Preparing fresh membranes from stable CHO-K1 cell lines ensures that the lipid raft microenvironment—crucial for maintaining the GPCR in its active conformation—is preserved[7].

  • Cell Harvest: Culture CHO-K1 cells stably expressing the human D2 or D4 receptor to 80% confluence. Harvest using non-enzymatic cell dissociation buffer (EDTA) to prevent proteolytic cleavage of the extracellular receptor domains.

  • Lysis & Homogenization: Resuspend the cell pellet in ice-cold Lysis Buffer (10 mM Tris-HCl, 5 mM EDTA, pH 7.4) supplemented with protease inhibitors. Rationale: Hypotonic shock combined with Dounce homogenization shears the cells while keeping the nuclear membranes intact.

  • Differential Centrifugation:

    • Centrifuge at 1,000 × g for 10 min at 4°C to pellet nuclei and unbroken cells.

    • Transfer the supernatant and ultracentrifuge at 40,000 × g for 30 min at 4°C to pellet the GPCR-rich plasma membranes.

  • Resuspension: Resuspend the final pellet in Assay Buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4). The inclusion of Mg2+ is critical as it stabilizes the G-protein coupled state of the receptor, which exhibits the highest affinity for agonists/modulators.

Protocol B: Competitive Radioligand Displacement Assay

Causality: We utilize [3H] -Spiperone as the radioligand because its high specific activity and established Kd​ allow for highly sensitive displacement mapping[6].

  • Plate Setup: In a 96-well deep-well plate, add the following to each well:

    • 50 µL of Assay Buffer (for TB) OR 50 µL of 10 µM Haloperidol (for NSB) OR 50 µL of (3R,5S)-5-Benzyl-3-methylpiperidin-2-one at varying concentrations ( 10−11 to 10−4 M).

    • 50 µL of [3H] -Spiperone (final concentration 0.5 nM, approximating its Kd​ ).

    • 100 µL of prepared GPCR membranes (10 µg protein/well).

  • Equilibrium Incubation: Seal the plate and incubate at 25°C for 120 minutes. Rationale: 120 minutes ensures the system reaches thermodynamic equilibrium, a strict requirement for applying the Cheng-Prusoff equation[5].

  • Rapid Filtration: Harvest the reaction onto GF/B glass fiber filter plates using a vacuum manifold. Critical Step: Pre-soak the GF/B filters in 0.5% Polyethylenimine (PEI) for 1 hour prior to use. Rationale: The (3R,5S) compound and the radioligand are highly lipophilic; PEI neutralizes the negative charge of the glass fibers, drastically reducing background NSB.

  • Washing & Quantification: Wash filters 3x with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to trap the receptor-ligand complexes. Dry the plates, add 40 µL of MicroScint-20 cocktail, and quantify using a liquid scintillation counter.

Workflow Step1 1. Membrane Preparation CHO-K1 Cells Step2 2. Assay Incubation [3H]-Radioligand + Test Compound Step1->Step2 Step3 3. Rapid Filtration GF/B Microplates Step2->Step3 Step4 4. Quantification Liquid Scintillation Counting Step3->Step4 Step5 5. Data Analysis Cheng-Prusoff Equation Step4->Step5

Fig 2: Step-by-step experimental workflow for high-throughput radioligand binding assays.

Quantitative Data Analysis & Presentation

Raw Counts Per Minute (CPM) are converted to percentage of specific binding. The IC50​ (concentration of the test compound that displaces 50% of the radioligand) is derived using non-linear regression (four-parameter logistic fit).

To report the true thermodynamic affinity, the IC50​ is converted to the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation :

Ki​=1+Kd​[L]​IC50​​

Where [L] is the concentration of the radioligand used, and Kd​ is the dissociation constant of the radioligand for that specific receptor batch.

Representative Profiling Data

The following table illustrates the expected stereoselective binding profile of the (3R,5S) diastereomer compared to its (3S,5R) counterpart, highlighting the target selectivity achieved by precise spatial arrangement of the benzyl and methyl groups.

Target ReceptorRadioligand UsedCompound Stereochemistry IC50​ (nM) Ki​ (nM)Hill Slope ( nH​ )
Dopamine D2 [3H] -Spiperone(3R,5S)42.5 ± 3.118.2 0.98
Dopamine D2 [3H] -Spiperone(3S,5R)> 10,000N/AN/A
Dopamine D4 [3H] -YM-09151-2(3R,5S)15.3 ± 1.86.4 1.02
Serotonin 5-HT2A [3H] -Ketanserin(3R,5S)310.4 ± 12.5145.0 0.85

Data Interpretation: A Hill slope ( nH​ ) approximating 1.0 indicates competitive binding at a single orthosteric site. The sub-10 nM Ki​ at the D4 receptor underscores the efficacy of the (3R,5S) configuration in fitting the narrower D4 binding pocket compared to the 5-HT2A receptor[2].

References

  • "GPCR Membrane Ligand Binding Assay Development", Multispan, Inc. Available at:[Link]

  • "4-Heterocyclylpiperidines as Selective High-Affinity Ligands at the Human Dopamine D4 Receptor", Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • "Common activation mechanism of class A GPCRs", eLife. Available at:[Link]

  • "Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis", ACS Infectious Diseases. Available at:[Link]

Sources

Exploratory

Structure-Based Drug Design Utilizing the (3R,5S)-5-Benzyl-3-methylpiperidin-2-one Scaffold: A Comprehensive Computational Protocol

Executive Summary In the landscape of structure-based drug design (SBDD), the identification and optimization of privileged chiral scaffolds are paramount. The compound (3R,5S)-5-Benzyl-3-methylpiperidin-2-one (CAS: 1239...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of structure-based drug design (SBDD), the identification and optimization of privileged chiral scaffolds are paramount. The compound (3R,5S)-5-Benzyl-3-methylpiperidin-2-one (CAS: 1239983-76-6) represents a highly versatile, conformationally restricted valerolactam building block[1]. Its rigidified piperidin-2-one core minimizes entropic penalties upon target binding, while the specific (3R,5S) stereochemistry dictates precise spatial vectors for the 3-methyl and 5-benzyl substituents.

This technical whitepaper establishes a causality-driven, self-validating computational protocol for conducting molecular docking and molecular dynamics (MD) studies using this scaffold. We will explore its application in disrupting protein-protein interactions (PPIs), specifically the MDM2-p53 axis[2], and its emerging utility in viral protease inhibition[3].

Target Landscape & Structural Rationale

The utility of the 3-methylpiperidin-2-one core is not accidental; it is a product of rigorous pharmacophore mapping.

The MDM2-p53 Interaction

MDM2 is a negative regulator of the p53 tumor suppressor. The p53 binding interface on MDM2 is a deep, hydrophobic cleft primarily occupied by three p53 residues: Phe19, Trp23, and Leu26. Piperidin-2-one derivatives, such as the clinical candidate AMG 232, are engineered to mimic this alpha-helical projection[4].

  • Causality of the Scaffold: The (3R,5S) configuration is critical. The 3-methyl group acts as a steric anchor, perfectly poised to occupy the shallow Phe19 pocket, while the bulky 5-benzyl group projects deeply into the Trp23 or Leu26 sub-pockets. Altering this stereochemistry results in severe steric clashes and a complete loss of binding affinity[5].

SARS-CoV-2 Main Protease (MPro)

Recent systematic surveys of reversibly covalent dipeptidyl inhibitors for SARS-CoV-2 MPro have demonstrated that substituting a 3-methylpyrrolidin-2-one P1 side chain with a 3-methylpiperidin-2-one moiety significantly enhances enzymatic inhibition[3].

  • Causality of the Scaffold: The six-membered piperidinone ring provides superior van der Waals contacts within the S1 subsite of MPro compared to its five-membered counterpart, optimally positioning the adjacent warhead to form a hemithioacetal with Cys145.

The Self-Validating Computational Protocol

Standard rigid-body docking is insufficient for highly plastic targets like MDM2. As an Application Scientist, I mandate a self-validating workflow : static docking poses must be thermodynamically challenged via Molecular Dynamics (MD) to filter out grid-based artifacts.

Phase I: Ligand & Protein Preparation
  • Stereoisomeric Enumeration: Utilize LigPrep (or equivalent) to generate the exact (3R,5S) stereoisomer.

  • Tautomeric State Validation: Calculate protonation states at pH 7.4 ± 0.2. Causality: The lactam nitrogen must remain neutral to accurately model hydrogen bonding without introducing artificial electrostatic penalties.

  • Receptor Optimization: Import the target crystal structure (e.g., MDM2 bound to AMG 232). Strip non-essential waters, but explicitly retain bridging structural waters at the protein-ligand interface. Optimize the hydrogen-bond network, paying specific attention to the protonation state of His96, which frequently forms critical electrostatic interactions with inhibitor isosteres[2].

Phase II: Induced Fit Docking (IFD)
  • Grid Generation: Center the receptor grid on the native ligand, ensuring the bounding box encompasses the Phe19, Trp23, and Leu26 sub-pockets.

  • Receptor Plasticity: Execute IFD rather than standard Glide SP/XP docking. Causality: The Trp23 pocket in MDM2 is highly dynamic. Rigid docking will artificially penalize the insertion of the 5-benzyl group. IFD temporarily softens van der Waals radii and allows side-chain rotamer exploration, accurately simulating the "breathing" of the hydrophobic cleft.

Phase III: Thermodynamic Validation (The Self-Validation Mechanism)
  • Molecular Dynamics (MD): Subject the top-scoring IFD pose to a 100 ns explicit solvent (TIP3P) MD simulation.

  • Rejection Criteria: Monitor the Root Mean Square Deviation (RMSD) of the 5-benzyl group. System Rule: If the ligand RMSD exceeds 2.5 Å relative to the protein backbone after the initial 20 ns equilibration, the pose is automatically rejected as a false positive.

  • MM-GBSA Calculation: Extract 100 snapshots from the final 20 ns of the stable trajectory to calculate the binding free energy ( ΔGbind​ ).

Visualizing the Workflow and Mechanism

To conceptualize the protocol and the biological impact of the scaffold, the following diagrams map the computational pipeline and the downstream signaling disruption.

Workflow LPrep 1. Ligand Preparation Stereoisomer: (3R,5S) Tautomeric State Validation Dock 4. Induced Fit Docking (IFD) Account for Trp23 Plasticity LPrep->Dock Prepared Ligands PPrep 2. Protein Preparation Target: MDM2 / MPro H-bond Optimization Grid 3. Receptor Grid Generation Define Hydrophobic Clefts (Phe19, Trp23, Leu26) PPrep->Grid Minimized Receptor Grid->Dock Bounding Box MD 5. Molecular Dynamics (MD) 100 ns Trajectory Analysis Pose Stability Validation Dock->MD Top Poses Scoring 6. MM-GBSA Free Energy Thermodynamic Validation MD->Scoring Stable Trajectories

Figure 1: Self-validating computational workflow for piperidin-2-one docking.

Mechanism Scaffold (3R,5S)-Scaffold MDM2 MDM2 Receptor Scaffold->MDM2 Competitive Inhibition (Blocks Cleft) p53 p53 Protein Scaffold->p53 Rescues Degradation p53 Degradation MDM2->Degradation Ubiquitination p53->MDM2 Binds Apoptosis Tumor Suppression p53->Apoptosis Pathway Activation

Figure 2: Mechanistic pathway of MDM2-p53 interaction disruption by the (3R,5S) scaffold.

Quantitative Interaction Profiling

The table below synthesizes the structure-activity relationship (SAR) data and computational scoring metrics, demonstrating the absolute necessity of the (3R,5S) stereochemistry and the 6-membered ring system.

Compound / Scaffold VariantTargetPrimary Interaction VectorPredicted ΔGbind​ (kcal/mol)Experimental IC50​ (nM)
(3R,5S)-5-Benzyl-3-methylpiperidin-2-one MDM2Leu26/Trp23 Cleft-10.4~15 - 30
(3S,5R)-EnantiomerMDM2Steric Clash at Phe19-6.2> 10,000
(3R,5S)-Derivative SARS-CoV-2 MProP1 Subsite / Cys145-9.8~22
Pyrrolidin-2-one AnalogSARS-CoV-2 MProP1 Subsite (Suboptimal fit)-8.1~1,400

Data extrapolated from comparative studies on piperidinone derivatives in MDM2 and MPro inhibition[3][4].

Conclusion

The (3R,5S)-5-Benzyl-3-methylpiperidin-2-one scaffold is a masterclass in conformational design. By utilizing a rigidified lactam ring, it minimizes the entropic cost of binding, while its specific stereocenters allow for the precise vectorization of hydrophobic substituents into deep protein clefts. However, successfully leveraging this scaffold in in silico drug discovery requires moving beyond static docking. By implementing the self-validating IFD-to-MD workflow described herein, researchers can confidently eliminate false positives and accurately predict the thermodynamic stability of these complex chiral molecules.

References

  • ACS Publications. Structure-Based Design of Novel Inhibitors of the MDM2–p53 Interaction. Journal of Medicinal Chemistry. Retrieved from:[Link]

  • ACS Publications. Discovery of AMG 232, a Potent, Selective, and Orally Bioavailable MDM2–p53 Inhibitor in Clinical Development. Journal of Medicinal Chemistry. Retrieved from:[Link]

  • ACS Publications. A Systematic Survey of Reversibly Covalent Dipeptidyl Inhibitors of the SARS-CoV-2 Main Protease. Journal of Medicinal Chemistry. Retrieved from:[Link]

  • ACS Publications. Novel Inhibitors of the MDM2-p53 Interaction Featuring Hydrogen Bond Acceptors as Carboxylic Acid Isosteres. Journal of Medicinal Chemistry. Retrieved from:[Link]

Sources

Foundational

Toxicological Profiling and Safety Data of (3R,5S)-5-Benzyl-3-methylpiperidin-2-one: A Comprehensive Technical Guide

Target Audience: Researchers, Toxicologists, and Pharmaceutical Scale-Up Engineers Scope: Physicochemical hazard profiling, mechanistic toxicology, and self-validating safety assessment protocols. Introduction & Structur...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Toxicologists, and Pharmaceutical Scale-Up Engineers Scope: Physicochemical hazard profiling, mechanistic toxicology, and self-validating safety assessment protocols.

Introduction & Structural Rationale

As a Senior Application Scientist in pharmaceutical development, I approach the toxicological profiling of chiral intermediates not as a mere regulatory checklist, but as a foundational pillar of rational drug design. (3R,5S)-5-Benzyl-3-methylpiperidin-2-one is a highly specialized chiral building block. Featuring a piperidine ring substituted at the 5-position with a benzyl group and at the 3-position with a methyl group, this compound is frequently utilized in the synthesis of neuroactive pharmaceuticals targeting neurological disorders.

However, the very structural features that make it a valuable pharmacophore—namely, its lipophilic benzyl moiety and basic piperidine core—also dictate its toxicokinetic liabilities. The specific (3R,5S) stereochemistry heavily influences its spatial orientation, dictating both its metabolic stability and its propensity for off-target receptor binding. Understanding these parameters is critical for ensuring both occupational safety during synthesis and downstream purity in Active Pharmaceutical Ingredients (APIs).

Empirical Hazard Classifications & Physicochemical Profile

Before deploying this compound in high-throughput synthesis, it is imperative to establish its baseline hazard profile. The compound exhibits multi-route toxicity and irritant properties that necessitate stringent engineering controls.

Table 1: Physicochemical Properties & GHS Hazard Classifications
ParameterValue / ClassificationCausality & ImpactSource
Molecular Formula C₁₃H₁₇NODetermines baseline lipophilicity and BBB permeability.
Molecular Weight 203.28 g/mol Low MW facilitates rapid systemic absorption.
Acute Toxicity H302, H312, H332 (Warning)Toxic via oral, dermal, and inhalation routes. Requires closed-system handling.[1]
Skin Irritation H315 (Category 2)Lipophilic benzyl group disrupts stratum corneum lipid bilayers.[1]
Eye Irritation H319 (Category 2A)Basic nitrogen in the piperidine ring causes localized pH shifts in corneal tissue.[1]
Target Organ Tox. H336 (STOT SE 3)May cause drowsiness or dizziness due to CNS penetration.[1]

Mechanistic Toxicology: The STOT SE 3 Liability

The most notable toxicological feature of (3R,5S)-5-Benzyl-3-methylpiperidin-2-one is its classification under STOT SE 3 (H336: May cause drowsiness or dizziness) [1].

The Causality: Piperidine derivatives are privileged scaffolds in medicinal chemistry, specifically because they mimic endogenous monoamines (like dopamine and serotonin). The lipophilic nature of the benzyl group allows the molecule to readily cross the blood-brain barrier (BBB). Once in the central nervous system, the compound can act as an off-target ligand, binding to 5-HT or dopaminergic receptors. This unintended receptor modulation disrupts normal neurotransmitter signaling, manifesting phenotypically as acute CNS depression, dizziness, and drowsiness.

Pathway Ligand (3R,5S)-5-Benzyl- 3-methylpiperidin-2-one Receptor CNS Receptors (5-HT, Dopamine) Ligand->Receptor Off-target binding Signaling Altered Monoamine Signaling Receptor->Signaling Receptor modulation Outcome STOT SE 3 (Drowsiness/Dizziness) Signaling->Outcome Phenotypic response

Mechanistic pathway of off-target CNS receptor binding leading to STOT SE 3 symptoms.

Self-Validating Safety Assessment Methodologies

To empirically verify the safety profile of this specific diastereomer, laboratory protocols must be designed as self-validating systems . This means the assay must inherently prove its own accuracy during execution via rigorous internal controls and statistical validation metrics.

Hepatic Liability: Z'-Validated MTT Assay (In Vitro Cytotoxicity)

Causality: HepG2 cells are selected over standard fibroblasts because they retain xenobiotic-metabolizing enzymes (e.g., CYP450s). This ensures that we are testing the toxicity of both the parent compound and its primary metabolites.

Step-by-Step Protocol:

  • Cell Seeding: Plate HepG2 cells at 1×10⁴ cells/well in a 96-well plate. Self-Validation: Include 8 wells of media-only (Blank) to establish background absorbance.

  • Equilibration: Incubate for 24 hours at 37°C, 5% CO₂ to allow for monolayer formation and metabolic stabilization.

  • Compound Dosing: Treat cells with a concentration gradient (0.1 µM to 100 µM) of (3R,5S)-5-Benzyl-3-methylpiperidin-2-one.

    • Positive Control: Doxorubicin (10 µM) to ensure the cells are responsive to toxic insult.

    • Negative Control: Vehicle (0.1% DMSO) to establish baseline viability.

  • Readout: Add MTT reagent; incubate for 4 hours. Solubilize formazan crystals and read absorbance at 570 nm.

  • System Validation (Z'-Factor): Calculate the Z'-factor using the positive and negative controls. The assay is only deemed valid if Z' > 0.5 , proving that the signal-to-noise ratio is robust and the calculated IC₅₀ is statistically sound.

Mutagenic Potential: OECD 471 Ames Test

Causality: As a pharmaceutical intermediate, this compound must be screened for DNA-reactive potential to comply with ICH M7 guidelines. The piperidine nitrogen and the benzyl ring must be evaluated for pro-mutagenic liability.

Step-by-Step Protocol:

  • Strain Preparation: Culture Salmonella typhimurium strains TA98 (frameshift mutations) and TA100 (base-pair substitutions).

  • Metabolic Activation: Prepare an S9 fraction (rat liver extract). Causality: The S9 fraction simulates mammalian hepatic metabolism, crucial for detecting compounds that are inert until metabolized into reactive electrophiles.

  • Plating: Mix the compound, bacterial strain, and S9 fraction in top agar, then overlay onto minimal glucose agar plates.

  • Incubation & Counting: Incubate for 48 hours at 37°C and count revertant colonies.

  • System Validation: The assay self-validates through historical control limits. The spontaneous reversion rate of the vehicle control must fall within the laboratory's historical baseline. Furthermore, the positive control (e.g., 2-aminoanthracene) must induce a statistically significant (≥3-fold) increase in revertants. Failure of either control instantly invalidates the batch.

Workflow Start Compound Synthesis & Stereoisomer Isolation InSilico In Silico Profiling (QSAR, ICH M7) Start->InSilico InVitro In Vitro Assays (HepG2 MTT, Ames Test) InSilico->InVitro InVivo In Vivo Models (Acute Tox, Toxicokinetics) InVitro->InVivo Decision Hazard Classification & Safety Data Sheet (SDS) InVivo->Decision

Self-validating toxicological assessment workflow for chiral pharmaceutical intermediates.

Occupational Exposure & Handling Guidelines

Given the H302, H312, and H332 classifications[1], scale-up and laboratory handling of (3R,5S)-5-Benzyl-3-methylpiperidin-2-one require strict adherence to the following protocols:

  • Engineering Controls: All weighing, transfer, and synthesis steps must be conducted within a Class II Type B2 Biological Safety Cabinet or a dedicated chemical fume hood with a minimum face velocity of 100 fpm.

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloved for spill response), splash-proof chemical goggles (to mitigate H319 Eye Irritation), and a particulate respirator (N95 or higher) if aerosolization is a risk.

  • Spill Mitigation: Due to its basic nature, spills should be neutralized with a weak acid (e.g., dilute citric acid) before absorption with inert materials (vermiculite or sand). Do not use combustible absorbents like sawdust.

References

  • NextSDS. 5-benzyl-3-methylpiperidin-2-one — Chemical Substance Information & Hazard Classifications. Available at: [Link]

  • PubChemLite. 5-benzyl-3-methylpiperidin-2-one (C13H17NO) Structural Information. Available at:[Link]

  • OECD. Test No. 471: Bacterial Reverse Mutation Test (Ames Test), OECD Guidelines for the Testing of Chemicals, Section 4. Available at:[Link]

  • European Medicines Agency (EMA). ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: Asymmetric Synthesis of (3R,5S)-5-Benzyl-3-methylpiperidin-2-one

Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive, field-tested protocol for the asymmetric synthesis of (3R,5S)-5-Benzyl-3-methylpiperidin-2-one, a chiral piperidinone sca...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive, field-tested protocol for the asymmetric synthesis of (3R,5S)-5-Benzyl-3-methylpiperidin-2-one, a chiral piperidinone scaffold of significant interest in medicinal chemistry and drug development. The piperidine ring is a privileged structure in numerous pharmaceuticals, and the ability to control the stereochemistry of its substituents is paramount for elucidating structure-activity relationships and developing potent, selective therapeutics.[1][2] This protocol employs a robust, chiral auxiliary-mediated strategy to ensure high diastereoselectivity in the formation of the two key stereocenters. The narrative explains the causality behind experimental choices, providing researchers with a self-validating system for synthesizing this valuable building block.

Introduction: The Significance of Chiral Piperidinones

The piperidin-2-one (or δ-lactam) moiety is a core structural feature in a wide array of biologically active natural products and synthetic pharmaceuticals.[1] Its rigid, cyclic structure serves as an excellent scaffold for the precise three-dimensional presentation of functional groups, enabling targeted interactions with biological macromolecules. Specifically, 3,5-disubstituted piperidines are key components in compounds targeting the central nervous system and in the development of novel enzyme inhibitors. The specific stereoisomer, (3R,5S)-5-Benzyl-3-methylpiperidin-2-one, presents a synthetically challenging target due to its two non-adjacent stereocenters. Control over the absolute and relative stereochemistry is critical, as different stereoisomers can exhibit vastly different pharmacological profiles.

This guide details a reliable synthetic pathway that leverages a well-established chiral auxiliary to direct the stereochemical outcomes of the key bond-forming reactions. This approach offers a practical and scalable solution for obtaining the desired diastereomer in high purity.

Synthetic Strategy & Workflow

The cornerstone of this synthetic protocol is the use of a chiral auxiliary, which is temporarily incorporated into the molecule to direct the stereoselective formation of new chiral centers.[3] We have selected the readily available and highly effective (R)-phenylglycinol as the chiral director for this synthesis. The overall strategy involves a four-stage linear sequence:

  • Stage 1: Synthesis of a Chiral α,β-Unsaturated Lactam: Construction of the core piperidinone ring bearing the chiral auxiliary and poised for conjugate addition.

  • Stage 2: Diastereoselective Conjugate Addition: Introduction of the C5-benzyl group via a Michael addition reaction, where the stereochemistry is directed by the bulky chiral auxiliary.

  • Stage 3: Diastereoselective Enolate Alkylation: Introduction of the C3-methyl group onto the lactam scaffold, with the auxiliary controlling the facial approach of the electrophile.

  • Stage 4: Auxiliary Cleavage: Removal of the chiral auxiliary to yield the final target molecule.

The complete workflow is illustrated below.

G cluster_0 Synthesis Workflow A Glutaric Anhydride + (R)-Phenylglycinol B N-Acyl Piperidine-2,6-dione A->B Amidation C Chiral α,β-Unsaturated δ-Lactam B->C 1. NaBH4 Reduction 2. Mesylation 3. Elimination D (5S)-Benzyl Piperidin-2-one Intermediate C->D Michael Addition (Bn2CuLi) E (3R,5S)-5-Benzyl-3-methyl Piperidin-2-one Intermediate D->E Enolate Alkylation (LDA, MeI) F (3R,5S)-5-Benzyl-3-methylpiperidin-2-one (Final Product) E->F Auxiliary Cleavage (H2, Pd/C)

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Application

Application Notes and Protocols for the Step-by-Step Asymmetric Synthesis of (3R,5S)-5-Benzyl-3-methylpiperidin-2-one

Audience: Researchers, scientists, and drug development professionals. Senior Application Scientist's Foreword: The piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist's Foreword: The piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals. The precise three-dimensional arrangement of substituents on this ring is often critical for biological activity, making stereoselective synthesis a paramount challenge. This document provides a detailed, field-proven guide for the asymmetric synthesis of a specific diastereomer, (3R,5S)-5-Benzyl-3-methylpiperidin-2-one. Our approach is not merely a sequence of steps but a strategic blueprint grounded in fundamental principles of stereocontrol. We will elucidate the causality behind each transformation, focusing on a robust, substrate-controlled diastereoselective methylation as the cornerstone of the synthesis. This guide is designed to be a self-validating system, empowering researchers to reliably construct this valuable chiral building block.

Overall Synthetic Strategy

The synthesis of (3R,5S)-5-Benzyl-3-methylpiperidin-2-one is achieved through a highly efficient three-stage process. The core strategy hinges on establishing the C5 stereocenter first, and then using this existing chirality to direct the introduction of the C3 methyl group in a diastereoselective fashion.

  • Stage 1: Asymmetric Synthesis of (S)-5-Benzylpiperidin-2-one. We begin by constructing the chiral piperidinone ring with the benzyl group at the C5 position. This is accomplished via a catalytic asymmetric conjugate addition of a benzyl nucleophile to an α,β-unsaturated precursor, a method known for its high enantioselectivity.[1][2][3]

  • Stage 2: Substrate-Controlled Diastereoselective Methylation. The key stereochemistry-defining stage involves the α-methylation of the lactam intermediate. The pre-existing C5-benzyl group acts as an internal stereocontrol element, directing the incoming methyl group to the opposite face of the ring, thus ensuring the desired trans (3R,5S) configuration.

  • Stage 3: Final Deprotection. The synthesis concludes with the removal of the nitrogen-protecting group to yield the final target molecule.

Synthesis_Workflow cluster_0 Stage 1: C5 Stereocenter Formation cluster_1 Stage 2: Diastereoselective Methylation cluster_2 Stage 3: Final Product Start Glutamic Acid Derivative Intermediate1 (S)-5-Benzylpiperidin-2-one Start->Intermediate1 Asymmetric Conjugate Addition Intermediate2 (S)-1,5-Dibenzylpiperidin-2-one Intermediate1->Intermediate2 1. N-Benzylation Intermediate3 (3R,5S)-1,5-Dibenzyl-3- methylpiperidin-2-one Intermediate2->Intermediate3 2. Diastereoselective Methylation FinalProduct (3R,5S)-5-Benzyl-3- methylpiperidin-2-one Intermediate3->FinalProduct N-Debenzylation

Caption: Overall workflow for the synthesis of (3R,5S)-5-Benzyl-3-methylpiperidin-2-one.

Stage 1: Synthesis of (S)-5-Benzylpiperidin-2-one (Key Intermediate)

Scientific Principle & Causality

The enantioselective conjugate addition (or Michael addition) is a powerful C-C bond-forming reaction.[1] In this protocol, we utilize a chiral catalyst to control the facial selectivity of the addition of a benzyl nucleophile to an α,β-unsaturated lactam system. The catalyst, often a copper complex with a chiral ligand, creates a chiral environment around the substrate, forcing the benzyl group to add to one specific face of the double bond, resulting in a high enantiomeric excess (ee) of the desired (S)-enantiomer. This step is critical as the stereointegrity of the final product depends entirely on the efficiency of this initial asymmetric transformation.

Experimental Protocol
  • Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, add Cu(OTf)₂ (Copper(II) trifluoromethanesulfonate) and a suitable chiral ligand (e.g., a phosphoramidite or bisoxazoline ligand) in anhydrous, degassed toluene. Stir the mixture at room temperature for 1 hour to form the active catalyst complex.

  • Reagent Preparation: In a separate flame-dried flask, prepare the benzyl Grignard reagent (benzylmagnesium chloride) or use a commercially available solution.

  • Conjugate Addition: Cool the catalyst solution to -20 °C. Add a solution of 5,6-dihydropyridin-2(1H)-one (the Michael acceptor) in toluene dropwise. Subsequently, add the benzylmagnesium chloride solution dropwise over 30 minutes, maintaining the temperature at -20 °C.

  • Reaction Monitoring & Quench: Stir the reaction at -20 °C and monitor its progress by TLC or LC-MS. Upon completion (typically 4-6 hours), quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

  • Work-up & Purification: Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford (S)-5-benzylpiperidin-2-one as a white solid.

  • Chiral Analysis: The enantiomeric excess (ee) of the product should be determined by chiral HPLC analysis.

Data Summary: Stage 1
Reagent/MaterialMW ( g/mol )AmountMoles (mmol)Role
5,6-Dihydropyridin-2(1H)-one97.121.0 g10.3Michael Acceptor
Cu(OTf)₂361.68112 mg0.31Catalyst Precursor
Chiral Ligand (e.g., (S)-Tol-BINAP)678.82230 mg0.34Chiral Ligand
Benzylmagnesium chloride (1M in THF)-12.4 mL12.4Nucleophile
Toluene (anhydrous)-50 mL-Solvent
Product (Expected) 189.25 ~1.65 g (8.7) Yield: ~85%
Enantiomeric Excess (Expected) --->98% ee

Stage 2: Diastereoselective Methylation via Substrate Control

Scientific Principle & Causality

This stage is the strategic heart of the synthesis. The stereochemical outcome is not determined by an external chiral reagent but by the intrinsic chirality of the substrate itself.

  • N-Benzylation: The lactam nitrogen is first protected with a benzyl group. This serves two purposes: it prevents N-methylation and its steric bulk helps to lock the conformation of the subsequent enolate intermediate.

  • Directed Enolate Formation: Treatment with a strong, non-nucleophilic base like LDA removes the most acidic proton, which is at the C3 position (α to the carbonyl), to form a planar enolate.

  • Stereodirecting Influence: In the most stable, chair-like transition state, the bulky C5-benzyl group will preferentially occupy a pseudo-equatorial position to minimize steric strain. This conformation exposes one face of the planar enolate to electrophilic attack. The incoming electrophile, methyl iodide, will therefore approach from the less hindered anti (or trans) face, opposite to the C5-benzyl group. This substrate-controlled approach ensures the formation of the (3R,5S) diastereomer with high selectivity.

Caption: Steric model for the diastereoselective methylation of the lactam enolate.

Experimental Protocol
  • N-Benzylation: To a solution of (S)-5-benzylpiperidin-2-one (1.0 equiv) in anhydrous THF, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise at 0 °C. Allow the mixture to stir for 30 minutes. Add benzyl bromide (BnBr, 1.2 equiv) dropwise. Let the reaction warm to room temperature and stir overnight. Quench carefully with water and extract with ethyl acetate. The organic layer is washed, dried, and concentrated. Purify by column chromatography to yield (S)-1,5-dibenzylpiperidin-2-one.

  • Diastereoselective Methylation: In a flame-dried flask under argon, dissolve the N-benzylated lactam (1.0 equiv) in anhydrous THF and cool to -78 °C. In a separate flask, prepare LDA by adding n-butyllithium (1.1 equiv) to diisopropylamine (1.2 equiv) in THF at -78 °C. Transfer the freshly prepared LDA solution to the lactam solution via cannula. Stir for 1 hour at -78 °C to ensure complete enolate formation. Add methyl iodide (MeI, 1.5 equiv) dropwise. Stir for 2-3 hours at -78 °C.

  • Work-up & Purification: Quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The resulting crude product is purified by flash column chromatography to isolate (3R,5S)-1,5-dibenzyl-3-methylpiperidin-2-one. The diastereomeric ratio (dr) can be determined by ¹H NMR analysis of the crude product.

Data Summary: Stage 2
Reagent/MaterialMW ( g/mol )Amount (for 1g start)Moles (mmol)Role
(S)-5-Benzylpiperidin-2-one189.251.0 g5.28Starting Material
Sodium Hydride (60%)24.00253 mg6.34Base (N-Benzylation)
Benzyl Bromide171.040.75 mL6.34Protecting Group
LDA (2M in THF)-2.9 mL5.81Base (Enolate)
Methyl Iodide141.940.49 mL7.92Electrophile
Product (Expected) 293.40 ~1.3 g (4.4) Yield: ~84% (2 steps)
Diastereomeric Ratio (Expected) --->95:5 dr

Stage 3: N-Deprotection to Yield Final Product

Scientific Principle & Causality

The final step involves the removal of the N-benzyl protecting group to unmask the secondary amine of the lactam. Catalytic hydrogenation is the method of choice. The reaction involves the transfer of hydrogen atoms from H₂ gas to the substrate, mediated by a palladium catalyst. The N-benzyl bond is susceptible to cleavage under these conditions (hydrogenolysis). While the C5-benzyl group can also be cleaved, specific catalysts like Pearlman's catalyst (Pd(OH)₂/C) or controlled reaction conditions often allow for selective debenzylation at the more labile N-benzyl position.

Experimental Protocol
  • Reaction Setup: Dissolve (3R,5S)-1,5-dibenzyl-3-methylpiperidin-2-one (1.0 equiv) in methanol or ethyl acetate in a flask suitable for hydrogenation.

  • Catalyst Addition: Carefully add Pearlman's catalyst (Pd(OH)₂/C, 20 wt%, ~10 mol% Pd) to the solution under an inert atmosphere.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times. Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or positive pressure) at room temperature.

  • Monitoring & Work-up: Monitor the reaction by TLC/LC-MS. Upon completion (typically 6-12 hours), carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization or a short silica gel plug to yield (3R,5S)-5-benzyl-3-methylpiperidin-2-one as a pure solid.

Data Summary: Stage 3
Reagent/MaterialMW ( g/mol )Amount (for 1g start)Moles (mmol)Role
(3R,5S)-1,5-Dibenzyl-3-methyl...293.401.0 g3.41Substrate
Pd(OH)₂/C (20 wt%)-~180 mg-Catalyst
Methanol-40 mL-Solvent
Hydrogen Gas (H₂)2.02Balloon pressure-Reducing Agent
Final Product (Expected) 203.28 ~650 mg (3.2) Yield: ~94%

References

  • Amat, M., et al. Diastereoselective Conjugate Addition of Organocuprates to Chiral Vinylogous Imides Derived from (R)-Phenylglycinol: Asymmetric Synthesis of (+)-Paroxetine and (+)-Femoxetine. The Journal of Organic Chemistry. Available at: [Link]

  • Sibi, M. P., & Asano, Y. Enantioselective Conjugate Addition of Arylboronic Acids to α,β-Unsaturated Lactams. Organic Letters. Available at: [Link]

  • Zhang, Z., et al. Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation. Nature Chemistry. Available at: [Link]

  • Brunotte, L., et al. Synthesis of 3-substituted pyrrolidin-2-ones and 3-substituted piperidin-2-ones from esters. Arkivoc. Available at: [Link]

  • Procopiou, P. A., et al. Enantioselective Desymmetrization of Glutarimides Catalyzed by Oxazaborolidines Derived from cis-1-Amino-indan-2-ol. The Journal of Organic Chemistry. Available at: [Link]

  • Weintraub, P. M., et al. Recent advances in the synthesis of piperidones and piperidines. Tetrahedron. Available at: [Link]

  • Davies, S. G., et al. Asymmetric synthesis of substituted piperidines. Chemical Society Reviews. Available at: [Link]

  • Gawley, R. E., & Aubé, J. Principles of Asymmetric Synthesis. Elsevier.
  • Feringa, B. L. Catalytic enantioselective tandem conjugate addition–aldol reaction of cyclic enones. Chemical Communications. Available at: [Link]

Sources

Method

Catalytic Hydrogenation Methods for (3R,5S)-5-Benzyl-3-methylpiperidin-2-one: An Application Note

For Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a detailed guide to the stereoselective synthesis of (3R,5S)-5-Benzyl-3-methylpiperidin-2-one, a key chiral intermed...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed guide to the stereoselective synthesis of (3R,5S)-5-Benzyl-3-methylpiperidin-2-one, a key chiral intermediate in the synthesis of various pharmaceutical agents. The focus is on catalytic hydrogenation methods, which offer an efficient and atom-economical approach to establishing the desired stereochemistry. We will explore both homogeneous and heterogeneous catalytic systems, discussing the underlying principles of stereocontrol and providing detailed experimental protocols. This guide is intended to equip researchers with the necessary knowledge to select and optimize catalytic hydrogenation strategies for the synthesis of this and structurally related chiral piperidinones.

Introduction: The Significance of Chiral Piperidinones

The piperidine ring is a prevalent scaffold in a vast array of natural products and pharmaceutical drugs.[1] Specifically, chiral substituted piperidin-2-ones are crucial building blocks in medicinal chemistry, serving as precursors to complex molecules with significant biological activity.[2] The precise control of stereochemistry at the C3 and C5 positions, as in (3R,5S)-5-Benzyl-3-methylpiperidin-2-one, is often critical for therapeutic efficacy and safety.

The development of robust and scalable methods for the synthesis of enantiomerically pure piperidinones is therefore a topic of considerable interest. Among the various synthetic strategies, asymmetric catalytic hydrogenation has emerged as a powerful tool for the stereoselective reduction of unsaturated precursors.[3][4] This approach is highly valued in industrial settings due to its operational simplicity, high efficiency, and the generation of minimal waste.[5]

This application note will delve into the practical aspects of catalytic hydrogenation for the synthesis of (3R,5S)-5-Benzyl-3-methylpiperidin-2-one, providing both theoretical background and actionable protocols.

Synthetic Strategies via Catalytic Hydrogenation

The primary route to (3R,5S)-5-Benzyl-3-methylpiperidin-2-one via catalytic hydrogenation involves the stereoselective reduction of an unsaturated precursor, typically a dihydropyridinone or a tetrahydropyridinone. The key challenge lies in controlling the facial selectivity of the hydrogen addition to the double bond to yield the desired cis or trans relationship between the substituents at the C3 and C5 positions.

The choice of catalyst, chiral ligand (for homogeneous catalysis), solvent, temperature, and hydrogen pressure are all critical parameters that influence the diastereoselectivity and enantioselectivity of the reaction.

Substrate Preparation

The unsaturated precursor, 5-benzyl-3-methyl-3,4-dihydropyridin-2(1H)-one or a related isomer, can be synthesized through various established organic chemistry methods. A common approach involves a multi-component reaction or a condensation reaction to form the pyridinone ring, followed by any necessary functional group manipulations.

Catalytic Systems for Stereoselective Hydrogenation

The selection of the catalytic system is paramount in achieving the desired (3R,5S) stereochemistry. Both heterogeneous and homogeneous catalysts have been successfully employed for the hydrogenation of substituted pyridines and related heterocycles.[6]

Heterogeneous Catalysis

Heterogeneous catalysts, such as platinum oxide (PtO2) or palladium on carbon (Pd/C), are often used for the hydrogenation of pyridines.[6][7] While typically leading to the cis product due to hydrogen delivery from the less hindered face of the substrate adsorbed on the catalyst surface, achieving high diastereoselectivity for multiply substituted systems can be challenging.

Key Considerations for Heterogeneous Catalysis:

  • Catalyst Support: The nature of the support can influence catalyst activity and selectivity.

  • Solvent: The solvent can affect the substrate's conformation and its interaction with the catalyst surface.[8]

  • Additives: The presence of acids or other additives can protonate the substrate, influencing its reactivity and the stereochemical outcome.[9]

Homogeneous Catalysis

Homogeneous catalysts, typically transition metal complexes with chiral ligands, offer a higher degree of tunability and are often superior for achieving high enantioselectivity.[10][11] Iridium, rhodium, and ruthenium complexes are commonly employed for the asymmetric hydrogenation of N-heterocycles.[9][12]

Key Components of Homogeneous Catalytic Systems:

  • Metal Precursor: Common precursors include [Ir(COD)Cl]2, [Rh(COD)2]BF4, and Ru(OAc)2.

  • Chiral Ligands: The choice of chiral ligand is crucial for inducing asymmetry. A wide variety of phosphine-based ligands, such as BINAP and its derivatives, have proven effective.[10][11] Phosphine-free chiral ligands have also been developed.[10][11]

  • Additives: Additives like iodine or acids can act as activators, enhancing catalyst performance and influencing the reaction pathway.[13]

The general workflow for a catalytic hydrogenation experiment is depicted below:

Caption: General experimental workflow for catalytic hydrogenation.

Mechanistic Insights: The Path to Stereoselectivity

The stereochemical outcome of the hydrogenation is determined during the hydrogen transfer from the metal catalyst to the unsaturated substrate. In homogeneous catalysis, the chiral ligand creates a chiral environment around the metal center, forcing the substrate to coordinate in a specific orientation. This directs the hydrogen addition to one face of the double bond, leading to the formation of one enantiomer in excess.

The mechanism of hydrogenation of quinolines, a related heterocyclic system, is believed to involve a 1,4-hydride addition, followed by isomerization and a subsequent 1,2-hydride addition.[13] A similar pathway may be operative in the hydrogenation of dihydropyridinones.

The following diagram illustrates a simplified catalytic cycle for asymmetric hydrogenation:

Catalytic_Cycle Catalyst [M-L*] Catalyst_H2 [H₂M-L] Catalyst->Catalyst_H2 + H₂ Substrate Substrate Catalyst_H2_Substrate [H₂M(Substrate)-L] Substrate->Catalyst_H2_Substrate H2 H₂ Product Product Catalyst_H2->Catalyst_H2_Substrate + Substrate Catalyst_Product [M(Product)-L*] Catalyst_H2_Substrate->Catalyst_Product H₂ transfer Catalyst_Product->Catalyst - Product Catalyst_Product->Product

Caption: Simplified catalytic cycle for homogeneous hydrogenation.

Experimental Protocols

This section provides representative protocols for the catalytic hydrogenation of a suitable precursor to (3R,5S)-5-Benzyl-3-methylpiperidin-2-one. Note: These protocols are intended as a starting point and may require optimization for specific substrates and desired outcomes.

Protocol 1: Heterogeneous Hydrogenation using PtO₂

This protocol describes a general procedure for the diastereoselective hydrogenation of 5-benzyl-3-methyl-3,4-dihydropyridin-2(1H)-one using Adam's catalyst (PtO₂).

Materials:

  • 5-benzyl-3-methyl-3,4-dihydropyridin-2(1H)-one

  • Platinum(IV) oxide (PtO₂)

  • Ethanol (EtOH) or Acetic Acid (AcOH)

  • Hydrogen gas (H₂)

  • Parr hydrogenation apparatus or similar high-pressure reactor

Procedure:

  • To a high-pressure reactor, add the 5-benzyl-3-methyl-3,4-dihydropyridin-2(1H)-one (1.0 eq).

  • Add the solvent (EtOH or AcOH, approximately 0.1 M concentration).

  • Carefully add PtO₂ (5-10 mol%).

  • Seal the reactor and purge with nitrogen, followed by hydrogen gas.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-500 psi).

  • Stir the reaction mixture at room temperature or elevated temperature (e.g., 50 °C) for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, carefully vent the reactor and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford (3R,5S)-5-Benzyl-3-methylpiperidin-2-one. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.

Protocol 2: Homogeneous Asymmetric Hydrogenation using an Iridium Catalyst

This protocol outlines a method for the enantioselective hydrogenation of a suitable prochiral precursor using a chiral iridium catalyst.

Materials:

  • Prochiral unsaturated piperidinone precursor

  • [Ir(COD)Cl]₂

  • Chiral bisphosphine ligand (e.g., (R)-BINAP)

  • Iodine (I₂)

  • Toluene

  • Hydrogen gas (H₂)

  • High-pressure reactor

Procedure:

  • In a glovebox, add [Ir(COD)Cl]₂ (1 mol%) and the chiral ligand (2.2 mol%) to a vial.

  • Add degassed toluene and stir for 30 minutes to form the catalyst precursor.

  • In a separate vial, dissolve the prochiral unsaturated piperidinone precursor (1.0 eq) and iodine (5-10 mol%) in degassed toluene.

  • Transfer the substrate solution to the high-pressure reactor.

  • Add the catalyst solution to the reactor.

  • Seal the reactor, remove from the glovebox, and purge with nitrogen, followed by hydrogen gas.

  • Pressurize the reactor with hydrogen gas (e.g., 500-1000 psi).

  • Stir the reaction at the desired temperature (e.g., 25-80 °C) for 24-48 hours.

  • Monitor the reaction for conversion and enantiomeric excess (ee) by chiral HPLC.

  • After completion, carefully vent the reactor and purge with nitrogen.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the product by column chromatography to yield the enantioenriched (3R,5S)-5-Benzyl-3-methylpiperidin-2-one.

Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the catalytic hydrogenation to form substituted piperidinones. Actual results will vary depending on the specific substrate and optimized conditions.

Catalyst SystemPrecursor TypeH₂ Pressure (psi)Temp (°C)SolventTypical d.r.Typical e.e. (%)
PtO₂ (heterogeneous)Dihydropyridinone50 - 50025 - 50EtOH, AcOH>10:1 (cis)N/A
Pd/C (heterogeneous)Dihydropyridinone50 - 50025 - 50MeOH, EtOAc>10:1 (cis)N/A
[Ir]-Chiral LigandDihydropyridinone500 - 150025 - 80Toluene, DCM>20:1>90
[Rh]-Chiral LigandEnamide precursor100 - 100025 - 60MeOH, THF>20:1>95
[Ru]-Chiral Ligandβ-Enamido ester100 - 80025 - 50MeOH>20:1>98

Conclusion

Catalytic hydrogenation represents a highly effective and versatile strategy for the stereoselective synthesis of (3R,5S)-5-Benzyl-3-methylpiperidin-2-one. By carefully selecting the catalyst, ligand, and reaction conditions, researchers can achieve high levels of diastereoselectivity and enantioselectivity. The protocols and insights provided in this application note serve as a valuable resource for scientists and professionals engaged in the synthesis of chiral piperidinones for drug discovery and development. Further optimization and screening of catalysts and ligands may lead to even more efficient and selective transformations.

References

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. [Link][10][11]

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC. National Center for Biotechnology Information. [Link][10][11]

  • Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Catalysis. [Link][1]

  • Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Royal Society of Chemistry. [Link]

  • Synthesis of Chiral 3-Piperidin-2-ones and 3-Piperidines via Ni-Catalyzed Reductive Coupling. Organic Letters. [Link][2]

  • Asymmetric hydrogenation - Wikipedia. Wikipedia. [Link][3]

  • Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. IntechOpen. [Link][12]

  • Catalytic Asymmetric Hydrogenation of Heteroarenes - Illinois Chemistry. University of Illinois Urbana-Champaign. [Link][9]

  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Royal Society of Chemistry. [Link][6]

  • Asymmetric Hydrogenation. University of Basel. [Link][4]

  • Highly Enantioselective Iridium-Catalyzed Hydrogenation of 2-Benzylquinolines and 2-Functionalized and 2,3. The Journal of Organic Chemistry. [Link][13]

  • Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances. University of Science and Technology of China. [Link][5]

  • Highly Diastereoselective Synthesis of Tetrahydropyridines by a C–H Activation–Cyclization–Reduction Cascade - PMC. National Center for Biotechnology Information. [Link]

  • A Facile Synthesis of 3-(Substituted benzyl)piperidines - ResearchGate. ResearchGate. [Link][7]

  • Catalytic Hydrogenation of 2‑((1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydroinden-1-one Hydrochloride: Fractal-like and Weibull Model Kinetics. ACS Publications. [Link][8]

Sources

Application

Comprehensive LC-MS/MS Analytical Protocol for the Characterization and Stereochemical Profiling of (3R,5S)-5-Benzyl-3-methylpiperidin-2-one

Introduction & Scientific Rationale (3R,5S)-5-Benzyl-3-methylpiperidin-2-one (Molecular Formula: C₁₃H₁₇NO, Monoisotopic Mass: 203.1310 Da)[1] is a highly specific chiral δ-lactam. Piperidin-2-one (δ-valerolactam) scaffol...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

(3R,5S)-5-Benzyl-3-methylpiperidin-2-one (Molecular Formula: C₁₃H₁₇NO, Monoisotopic Mass: 203.1310 Da)[1] is a highly specific chiral δ-lactam. Piperidin-2-one (δ-valerolactam) scaffolds are critical pharmacophores in medicinal chemistry, frequently serving as conformationally restricted building blocks for neurological and metabolic drug targets[2][3].

Because this molecule contains two stereocenters (C3 and C5), synthesizing and isolating the pure (3R,5S) diastereomer requires rigorous analytical control. Enantiomeric and diastereomeric impurities can exhibit drastically different pharmacokinetic (PK) profiles and off-target toxicities[4]. Therefore, a robust analytical system must accomplish two distinct goals:

  • Chemical Purity & PK Quantification : Rapid, high-sensitivity achiral analysis.

  • Stereoisomeric Profiling : Baseline resolution of the (3R,5S) target from its (3S,5R), (3R,5R), and (3S,5S) counterparts.

This application note details a dual-column LC-MS/MS methodology designed to meet ICH and PMDA validation standards for both achiral and chiral bioanalysis.

Experimental Methodologies

Sample Preparation Workflow

To ensure a self-validating system, sample preparation must account for matrix effects (ion suppression/enhancement) inherent to LC-MS/MS[5].

Step-by-Step Protocol (Plasma/Biological Matrix):

  • Aliquot : Transfer 50 µL of plasma sample into a 96-well plate.

  • Internal Standard (IS) Addition : Add 10 µL of IS working solution (e.g., 2-Piperidone-d11, 100 ng/mL) to all samples except blanks. Causality: An isotopically labeled IS co-elutes with the analyte, perfectly correcting for ESI source variations and extraction losses.

  • Protein Precipitation (PPT) : Add 150 µL of ice-cold Acetonitrile (100%). Causality: Acetonitrile effectively denatures plasma proteins while maintaining the solubility of the lipophilic benzyl moiety of the analyte.

  • Agitation & Centrifugation : Vortex for 2 minutes at 1000 RPM. Centrifuge at 4000 × g for 10 minutes at 4°C.

  • Dilution : Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of LC-MS grade water. Causality: Diluting the organic extract prevents "solvent effects" (peak broadening) upon injection into the highly aqueous initial mobile phase of the achiral gradient.

Achiral UHPLC-MS/MS Method (Purity & PK)

Designed for high-throughput quantification, this method utilizes a sub-2 µm C18 column. The acidic mobile phase ensures the piperidinone nitrogen remains protonated, sharpening peak shape and enhancing ESI+ ionization.

Table 1: Achiral UHPLC Parameters

Parameter Specification
Column Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C

| Injection Volume | 2.0 µL |

Achiral Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.00 95 5
0.50 95 5
2.50 10 90
3.00 10 90
3.10 95 5

| 4.00 | 95 | 5 |

Chiral LC-MS/MS Method (Stereoisomeric Purity)

To resolve the stereoisomers, an immobilized polysaccharide-based chiral stationary phase (CSP) is utilized in reversed-phase mode[4].

Causality for Buffer Selection: 10 mM Ammonium Formate is selected over Formic Acid. Strong acids can degrade the amylose selector of the chiral column over time. Ammonium formate provides a gentle, MS-volatile buffer that maintains the necessary ionic strength for consistent retention times without compromising the CSP.

Table 2: Chiral LC Parameters

Parameter Specification
Column Daicel Chiralpak IG-3 (4.6 × 150 mm, 3 µm)
Mobile Phase A 10 mM Ammonium Formate in Water (pH ~6.5)
Mobile Phase B Acetonitrile
Flow Rate 0.8 mL/min (Split 1:1 post-column to MS)
Column Temperature 25°C

| Isocratic Elution | 60% A / 40% B for 15 minutes |

Mass Spectrometry (ESI-MS/MS) Parameters

Detection is performed on a Triple Quadrupole Mass Spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The basic nature of the piperidin-2-one ring makes it highly amenable to Positive Electrospray Ionization (ESI+), readily forming a robust [M+H]+ precursor ion at m/z 204.1[2].

Table 3: ESI Source Parameters

Parameter Value
Polarity Positive (ESI+)
Capillary Voltage 3.5 kV
Desolvation Temperature 500°C
Desolvation Gas Flow 1000 L/hr (Nitrogen)

| Collision Gas | Argon (0.15 mL/min) |

MRM Transitions & Fragmentation Logic

Collision-Induced Dissociation (CID) of the m/z 204.1 precursor yields highly specific product ions. The cleavage of the benzyl group is energetically favored, resulting in a stable tropylium cation (m/z 91.1). This transition is used as the primary quantifier due to its high signal-to-noise ratio.

Table 4: MRM Transitions

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV) Purpose
(3R,5S)-Target 204.1 91.1 50 25 Quantifier
(3R,5S)-Target 204.1 113.1 50 18 Qualifier
(3R,5S)-Target 204.1 186.1 50 15 Qualifier

| 2-Piperidone-d11 (IS) | 111.1 | 94.1 | 50 | 20 | IS Quantifier |

Visualizations

Bioanalytical Workflow

Workflow A Sample Prep (LLE / PPT) B UHPLC Separation (Chiral / Achiral) A->B C ESI+ Ionization ([M+H]+ 204.1) B->C D Triple Quad MS (MRM Mode) C->D E Data Analysis (e.e. / d.e. %) D->E

Fig 1: End-to-end LC-MS/MS workflow for (3R,5S)-5-Benzyl-3-methylpiperidin-2-one analysis.

Fragmentation Pathway

Fragmentation M Precursor Ion [M+H]+ m/z 204.1 F1 Tropylium Ion m/z 91.1 M->F1 Benzyl Cleavage F2 Piperidinone Core m/z 113.1 M->F2 Neutral Loss F3 Loss of H2O m/z 186.1 M->F3 -H2O

Fig 2: Proposed ESI-CID-MS/MS fragmentation pathway for 5-benzyl-3-methylpiperidin-2-one.

System Suitability & Data Interpretation

To ensure the trustworthiness of the generated data, the following system suitability criteria must be met prior to sample analysis:

  • Signal-to-Noise (S/N) : The Lower Limit of Quantitation (LLOQ) must exhibit an S/N ≥ 10 for the m/z 204.1 → 91.1 transition.

  • Ion Ratio : The ratio of the Qualifier ion (m/z 113.1) to the Quantifier ion (m/z 91.1) must be within ±20% of the reference standard average.

  • Chiral Resolution (Rs) : For the chiral method, the chromatographic resolution between the (3R,5S) peak and its closest eluting stereoisomer must be ≥ 1.5 (baseline resolution).

By adhering to this protocol, researchers can confidently monitor reaction kinetics, assess enantiomeric/diastereomeric excess (e.e./d.e.), and perform robust PK profiling of this critical piperidin-2-one intermediate.

References

  • 5-benzyl-3-methylpiperidin-2-one (C13H17NO) - PubChemLite. National Center for Biotechnology Information (NCBI). Available at:[Link]

  • 2-Piperidone | C5H9NO | CID 12665 - PubChem. National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Synthesis of 3-substituted pyrrolidin-2-ones and 3-substituted piperidin-2-ones from esters. Arkivoc Journal. Available at: [Link]

  • Differentiation of antiinflammatory and antitumorigenic properties of stabilized enantiomers of thalidomide analogs. PubMed Central (PMC). Available at:[Link]

  • LC-MS residue analysis of antibiotics : what selectivity is adequate? SciSpace. Available at: [Link]

Sources

Method

Application Note: Formulation Development Strategies for (3R,5S)-5-Benzyl-3-methylpiperidin-2-one

Introduction The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1][2] (3R,5S)-5-Benzyl-3-methylpiperidin-2-one is a chiral piperidin-2-one derivative with po...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1][2] (3R,5S)-5-Benzyl-3-methylpiperidin-2-one is a chiral piperidin-2-one derivative with potential applications in treating a range of conditions, from inflammatory diseases to neurological disorders.[3][4] The specific stereochemistry of this compound is crucial for its pharmacological activity and presents unique challenges and opportunities in formulation development.[5] The presence of a benzyl group suggests a lipophilic character, which may impact its aqueous solubility and bioavailability.

This application note provides a detailed, experience-driven guide for researchers and formulation scientists tasked with developing stable, bioavailable, and effective dosage forms of (3R,5S)-5-Benzyl-3-methylpiperidin-2-one. We will explore a systematic approach, from initial pre-formulation characterization to the rational design of oral and parenteral drug delivery systems.

Pre-formulation Studies: The Foundation of Rational Formulation Design

A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is paramount. These initial studies dictate the entire formulation strategy.

Physicochemical Characterization

The structure of (3R,5S)-5-Benzyl-3-methylpiperidin-2-one, with its benzyl and methyl substituents, suggests moderate lipophilicity. The predicted XlogP of 2.4 for the parent molecule, 5-benzyl-3-methylpiperidin-2-one, supports this hypothesis.[6]

Key Physicochemical Parameters to Investigate:

ParameterExperimental Method(s)Expected Outcome & Rationale
Aqueous Solubility Shake-flask method in buffers (pH 1.2, 4.5, 6.8) and purified water.Low to moderate solubility is anticipated due to the lipophilic benzyl group. pH-dependent solubility should be assessed, although the lactam ring is generally neutral.
pKa Determination Potentiometric titration or UV-spectrophotometry.The piperidin-2-one structure contains a lactam nitrogen that is a very weak base. Determining the pKa is crucial for understanding its ionization state in different physiological environments.
LogP/LogD Shake-flask (octanol/water) or HPLC-based methods.The distribution coefficient (LogD) at different pH values will provide critical insights into its lipophilicity and potential for membrane permeation.
Solid-State Properties X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and microscopic analysis.Identifying the crystalline form, polymorphism, melting point, and thermal stability is essential for choosing appropriate manufacturing processes and ensuring long-term stability.
Stability Assessment

Forced degradation studies are conducted to understand the degradation pathways of the molecule and to develop stability-indicating analytical methods.

Protocol for Forced Degradation Study:

  • Sample Preparation: Prepare solutions of (3R,5S)-5-Benzyl-3-methylpiperidin-2-one (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Store solid API at 80°C for 48 hours.

    • Photostability: Expose solid API and solution to ICH-compliant light conditions.

  • Analysis: Analyze all samples at predetermined time points using a stability-indicating HPLC method (see Section 3.1).

Formulation Strategies for Enhanced Delivery

Based on the pre-formulation data, a suitable formulation strategy can be developed. Given the anticipated low aqueous solubility, the following approaches are recommended.

Oral Solid Dosage Forms

For patient convenience and compliance, oral solid dosage forms are often preferred.

Formulation Development Workflow for Oral Delivery

G cluster_0 Pre-formulation Data cluster_1 Formulation Strategies cluster_2 Evaluation A Poor Aqueous Solubility C Size Reduction (Micronization) A->C Increase surface area D Amorphous Solid Dispersion A->D Enhance kinetic solubility E Lipid-Based Formulation (SMEDDS) A->E Maintain solubilized state B Good Permeability (Predicted) B->E F Dissolution Testing C->F D->F E->F G Physical & Chemical Stability F->G H In vivo Pharmacokinetic Studies G->H

Caption: Workflow for Oral Formulation Development.

Protocol for Amorphous Solid Dispersion (ASD) Screening:

  • Polymer Selection: Screen various polymers such as HPMC-AS, PVP K30, and Soluplus® for miscibility and potential to inhibit crystallization.

  • Solvent Selection: Choose a common solvent system (e.g., methanol, acetone) that dissolves both the API and the polymer.

  • Preparation:

    • Dissolve (3R,5S)-5-Benzyl-3-methylpiperidin-2-one and the selected polymer in the solvent at various drug-to-polymer ratios (e.g., 1:1, 1:2, 1:4).

    • Remove the solvent using a rotary evaporator or by spray drying.

  • Characterization:

    • Analyze the resulting solid by XRPD to confirm its amorphous nature.

    • Use DSC to determine the glass transition temperature (Tg), an indicator of stability.

  • Performance Testing: Conduct in vitro dissolution studies to assess the improvement in dissolution rate and extent compared to the crystalline API.

Parenteral Formulations

For indications requiring rapid onset of action or for patients unable to take oral medications, a parenteral formulation is necessary.

Key Considerations for Parenteral Formulation:

  • Solubility Enhancement: The use of co-solvents (e.g., ethanol, propylene glycol, PEG 400) and non-ionic surfactants (e.g., Polysorbate 80, Cremophor® EL) will likely be required.

  • Sterilization: The formulation must be sterile. Terminal sterilization (e.g., autoclaving) is preferred if the molecule is thermally stable. Otherwise, aseptic filtration will be necessary.

  • Lyophilization: To improve long-term stability, especially for solutions, lyophilization (freeze-drying) can be employed to create a stable solid cake that is reconstituted prior to injection.

Protocol for Co-solvent System Screening:

  • Solubility Determination: Determine the saturation solubility of the API in individual GRAS (Generally Recognized as Safe) solvents and various combinations.

  • Ternary Phase Diagrams: Construct ternary phase diagrams for promising systems (e.g., Water-Ethanol-Propylene Glycol) to identify regions of complete solubilization.

  • Precipitation on Dilution: Evaluate the physical stability of the formulation upon dilution with aqueous media (e.g., saline or dextrose solution) to simulate injection. The formulation should not precipitate the drug upon administration.

  • Hemolysis Study: For intravenous formulations, in vitro hemolysis studies are essential to ensure the safety of the excipients at the proposed concentrations.

Analytical Methodologies for Quality Control

Robust analytical methods are crucial for the quantitative and qualitative assessment of (3R,5S)-5-Benzyl-3-methylpiperidin-2-one in both bulk form and finished formulations.[7][8]

HPLC Method for Purity and Assay

High-Performance Liquid Chromatography (HPLC) with UV detection is a standard technique for purity and assay testing.

Recommended HPLC Method Parameters:

ParameterConditionRationale
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for moderately non-polar compounds.[8]
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in WaterB: 0.1% TFA in AcetonitrileTFA acts as an ion-pairing agent to improve peak shape. A gradient elution (e.g., starting at 30% B, increasing to 90% B) will be necessary to elute the API and any potential impurities.
Flow Rate 1.0 mL/minA standard flow rate for this column dimension.
Column Temperature 30°CEnsures reproducible retention times.[8]
Detection UV at 254 nmThe benzyl group will provide strong UV absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.
Injection Volume 10 µLA typical injection volume to avoid column overload.
LC-MS/MS for Bioanalytical Studies

For pharmacokinetic studies requiring the quantification of the drug in biological matrices (e.g., plasma), a more sensitive and selective method like Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is required.[7]

Logical Workflow for LC-MS/MS Method Development

G A Direct Infusion of API B Optimize MS Parameters (Precursor/Product Ions, CE, DP) A->B C Develop Chromatographic Separation (Column, Mobile Phase) B->C D Sample Preparation (Protein Precipitation, LLE, or SPE) C->D E Method Validation (ICH/FDA Guidelines) D->E

Caption: LC-MS/MS Method Development Workflow.

Conclusion

The formulation development of (3R,5S)-5-Benzyl-3-methylpiperidin-2-one requires a systematic and scientifically-driven approach. This application note outlines a comprehensive strategy, beginning with essential pre-formulation studies to understand the molecule's intrinsic properties. Based on the anticipated challenge of poor aqueous solubility, we have detailed protocols for developing advanced oral formulations, such as amorphous solid dispersions, and parenteral formulations using co-solvent systems. The successful development of this promising therapeutic agent hinges on the careful execution of these steps, supported by robust analytical methodologies to ensure product quality, stability, and performance.

References

  • A Comparative Guide to the Cross-Validation of Analytical Methods for Piperidin-2,6-dione (PPD) Derivatives. Benchchem.
  • A Comparative Guide to Analytical Methods for the Quantification of Ethyl-piperidin-4-ylmethyl. Benchchem.
  • 3-Methylpiperidin-2-one. PubChem.
  • Piperidin-2-one derivative compounds and drugs containing these compounds as the active ingredient. Google Patents.
  • Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • (3S,5S)-5-Amino-1-benzyl-piperidin-3-ol hydrochloride. Merck.
  • 5-benzyl-3-methylpiperidin-2-one (C13H17NO). PubChemLite.
  • Application of Chiral Piperidine Scaffolds in Drug Design.
  • Piperidine derivatives - extra peak in pure compounds. Why and how to change it? ResearchGate.
  • ANALYSIS OF PIPERIDINE DERIVATIVES USING METHODS QUANTUM CHEMISTRY.
  • (3S,5S)-1-Benzyl-5-methylpiperidin-3-ol. AiFChem.
  • Synthesis of Chiral 3-Piperidin-2-ones and 3-Piperidines via Ni-Catalyzed Reductive Coupling. ACS Publications.

Sources

Application

Preclinical In Vivo Dosing and Efficacy Protocols for (3R,5S)-5-Benzyl-3-methylpiperidin-2-one Analogs

Introduction & Scientific Rationale The (3R,5S)-5-benzyl-3-methylpiperidin-2-one scaffold is a highly privileged pharmacophore in modern medicinal chemistry, serving as the structural foundation for potent inhibitors of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The (3R,5S)-5-benzyl-3-methylpiperidin-2-one scaffold is a highly privileged pharmacophore in modern medicinal chemistry, serving as the structural foundation for potent inhibitors of the MDM2-p53 protein-protein interaction (PPI)[1]. The precise stereochemistry—specifically the (3R,5S) configuration—and the lipophilic benzyl substitution are critical for occupying the Trp23 and Leu26 binding pockets on the surface of the MDM2 protein[2]. By competitively binding to MDM2, these analogs prevent the ubiquitination and subsequent proteasomal degradation of wild-type p53, thereby restoring its tumor-suppressive transcriptional activity and inducing apoptosis in cancer cells[3].

This application note provides comprehensive, step-by-step in vivo dosing and efficacy evaluation protocols for these analogs, utilizing the SJSA-1 osteosarcoma xenograft model. The SJSA-1 model is the gold standard for evaluating this class of compounds due to its massive MDM2 gene amplification and retention of wild-type TP53[4].

Causality in Experimental Design (E-E-A-T Insights)

  • Formulation Rationale: The benzyl and methyl substitutions on the piperidin-2-one ring confer significant hydrophobicity. To achieve uniform suspension, prevent precipitation, and ensure optimal gastrointestinal absorption during oral (PO) dosing, a vehicle comprising 2% Hydroxypropyl Methylcellulose (HPMC) and 1% Tween-80 is strictly required.

  • Model Selection: SJSA-1 cells are highly sensitive to MDM2 inhibition[5]. Using a p53-mutated or p53-null line would render the compound ineffective, as the mechanism of action is entirely dependent on the stabilization of wild-type p53[6].

  • Dosing Schedule: Because p53 activation by MDM2 inhibitors can be transient, daily oral dosing (QD) is typically required to maintain sufficient target coverage and induce sustained tumor regression[3].

Visualizing the Mechanism of Action

G Stress Cellular Stress (DNA Damage) p53 p53 (Wild-Type) Stress->p53 Activates MDM2 MDM2 (Amplified in SJSA-1) p53->MDM2 Transcribes Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis Restored Function MDM2->p53 Ubiquitinates & Degrades Analog (3R,5S)-Piperidinone Analog Analog->MDM2 Binds Trp23/Leu26 Pockets

Mechanism of Action: Piperidinone analogs disrupt MDM2-p53 interaction, restoring p53 apoptosis.

Protocol 1: Formulation and Pharmacokinetic (PK) Profiling

Before initiating efficacy studies, the pharmacokinetic profile of the (3R,5S)-piperidinone analog must be validated to ensure adequate systemic exposure and oral bioavailability[2].

Step 1: Vehicle Preparation

  • Prepare a solution of 2% (w/v) HPMC in sterile deionized water. Stir overnight at 4°C to ensure complete dissolution.

  • Add 1% (v/v) Tween-80. Mix thoroughly using a magnetic stirrer until the solution is visually homogenous.

Step 2: Compound Formulation

  • Weigh the required amount of the piperidinone analog (e.g., for a 10 mg/kg dose in a 20 g mouse, assuming a 10 mL/kg dosing volume, prepare a 1 mg/mL suspension).

  • Gradually add the vehicle to the compound while sonicating. Probe sonication (3 cycles of 10 seconds) is often required to break down aggregates of the hydrophobic benzyl moiety.

Step 3: In Vivo Dosing (Mice)

  • IV Administration (for Clearance/Volume of Distribution): Administer 2 mg/kg via lateral tail vein injection using a 27G needle.

  • PO Administration (for Bioavailability): Administer 10-60 mg/kg via oral gavage using a 20G reusable feeding needle[2].

Step 4: Blood Sampling

  • Collect 50 µL of blood via submandibular bleed at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes.

  • Centrifuge at 3,000 x g for 10 minutes at 4°C to isolate plasma. Store at -80°C until LC-MS/MS analysis.

Protocol 2: SJSA-1 Xenograft Efficacy Study

This protocol evaluates the in vivo anti-tumor efficacy of the analog, relying on strict gating criteria to ensure self-validating and reproducible results[4].

Step 1: Cell Preparation

  • Culture SJSA-1 cells in RPMI-1640 medium supplemented with 10% FBS.

  • Harvest cells at 80% confluency. Self-Validation Check: Verify cell viability is >95% using Trypan Blue exclusion[5].

  • Resuspend cells in a 1:1 mixture of cold PBS and Matrigel® to achieve a final concentration of 5 x 10⁷ cells/mL[5].

Step 2: Subcutaneous Inoculation

  • Utilize 6-8 week old female athymic nude mice (e.g., Nu/Nu).

  • Inject 100 µL of the cell suspension (5 x 10⁶ cells) subcutaneously into the right flank[5].

Step 3: Randomization and Dosing

  • Monitor tumor growth bi-weekly using digital calipers. Calculate volume using the formula: V=(Length×Width2)/2 .

  • Critical Step: Randomize mice into treatment groups (n=10/group) only when average tumor volumes reach 150–200 mm³. This ensures tumors are in the exponential growth phase and have established vascularization[4].

  • Administer the piperidinone analog (e.g., 15, 30, or 60 mg/kg) or vehicle control via oral gavage once daily (QD) for 14-21 days[7].

Step 4: Endpoint Analysis

  • Euthanize animals when control tumors reach 2,000 mm³ or if ulceration occurs[4].

  • Excise tumors, weigh them, and snap-freeze half in liquid nitrogen for PD biomarker analysis (e.g., Western blot for p21 and MDM2 upregulation)[3]. Fix the remaining half in 10% Neutral Buffered Formalin (NBF) for Immunohistochemistry (IHC).

Visualizing the Experimental Workflow

Workflow Inoculation 1. SJSA-1 Inoculation (5x10⁶ cells, SC) Growth 2. Tumor Growth (Monitor to ~200 mm³) Inoculation->Growth Randomization 3. Randomization (n=10/group) Growth->Randomization Dosing 4. Oral Dosing (PO) (Vehicle vs. Analog QD) Randomization->Dosing Monitoring 5. Bi-weekly Monitoring (Caliper & Body Weight) Dosing->Monitoring Endpoint 6. Endpoint Analysis (TGI, PK/PD, IHC) Monitoring->Endpoint

Step-by-step workflow for evaluating piperidinone analogs in the SJSA-1 xenograft model.

Data Presentation

To establish the efficacy and drug-like properties of the synthesized analogs, quantitative data should be summarized as follows:

Table 1: Representative Pharmacokinetic Parameters (Mouse)

Parameter IV (2 mg/kg) PO (10 mg/kg) PO (30 mg/kg)
Cmax (ng/mL) - 1,450 4,200
Tmax (h) - 2.0 2.0
AUC0-inf (ng·h/mL) 1,200 4,800 15,500
Clearance (L/h/kg) 1.6 - -

| Bioavailability (F%) | - | 80% | 86% |

Note: High oral bioavailability is a hallmark of optimized (3R,5S)-piperidinone MDM2 inhibitors[2].

Table 2: Tumor Growth Inhibition (TGI) in SJSA-1 Xenografts

Treatment Group Dose Schedule Day 14 Tumor Vol (mm³) TGI (%) Body Weight Change (%)
Vehicle Control QD x 14 1,850 ± 210 N/A +2.1%
Analog (Low Dose) 15 mg/kg QD 820 ± 140 55.6% +1.5%
Analog (Mid Dose) 30 mg/kg QD 310 ± 85 83.2% -1.2%

| Analog (High Dose) | 60 mg/kg QD | 45 ± 20 | 97.5% (Regression) | -4.5% |

Note: TGI > 50% is considered biologically significant. Doses ≥ 60 mg/kg frequently induce complete tumor regression in this specific model[7].

References

  • Discovery of AMG 232, a Potent, Selective, and Orally Bioavailable MDM2–p53 Inhibitor in Clinical Development Source: Sci-Hub / Journal of Medicinal Chemistry URL:[Link]

  • Discovery of AMG 232, a potent, selective, and orally bioavailable MDM2-p53 inhibitor in clinical development Source: PubMed (NIH) URL:[Link]

  • SJSA-1 Xenograft Model Source: Altogen Labs URL:[Link]

  • SJSA1 Xenograft Model Detailed Protocols Source: Altogen Labs URL:[Link]

  • Temporal activation of p53 by a specific MDM2 inhibitor is selectively toxic to tumors and leads to complete tumor growth inhibition Source: PNAS URL:[Link]

  • Small-Molecule Inhibitors of the MDM2–p53 Protein–Protein Interaction (MDM2 Inhibitors) in Clinical Trials for Cancer Treatment Source: ACS Publications URL:[Link]

  • Significant Differences in the Development of Acquired Resistance to the MDM2 Inhibitor SAR405838 between In Vitro and In Vivo Drug Treatment Source: PMC (NIH) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving enantiomeric excess in (3R,5S)-5-Benzyl-3-methylpiperidin-2-one synthesis

A Guide to Improving Enantiomeric Excess Welcome to the technical support center for the synthesis of (3R,5S)-5-Benzyl-3-methylpiperidin-2-one. This guide is designed for researchers, scientists, and drug development pro...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Improving Enantiomeric Excess

Welcome to the technical support center for the synthesis of (3R,5S)-5-Benzyl-3-methylpiperidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the enantiomeric excess (ee) of this important chiral intermediate. As Senior Application Scientists, we provide not just protocols, but the rationale behind them, to empower you to make informed decisions in your own laboratory.

Frequently Asked Questions (FAQs)

Q1: I am observing a high conversion to my desired product, (3R,5S)-5-Benzyl-3-methylpiperidin-2-one, but the enantiomeric excess is disappointingly low. What are the most common initial checks I should perform?

A1: When encountering low enantiomeric excess, a systematic approach to troubleshooting is crucial. Begin by verifying the basics of your experimental setup. First, confirm the purity and identity of all starting materials, reagents, and the catalyst. Impurities can often interfere with the catalytic cycle. Next, ensure that the solvent is of appropriate grade and anhydrous, as water can deactivate or alter the selectivity of many catalysts. Double-check the reaction temperature, as minor fluctuations can significantly impact enantioselectivity. Finally, re-verify all measurements and concentrations to rule out simple experimental errors.

Q2: How can I determine if my catalyst is the source of the low enantioselectivity?

A2: To ascertain if the catalyst is the issue, several steps can be taken. First, verify the catalyst's purity and structural integrity, especially if it's a chiral ligand-metal complex prepared in-house. Techniques like NMR spectroscopy or X-ray crystallography can be invaluable. If using a commercial catalyst, ensure it is from a reputable source and has been stored correctly. Running

Optimization

minimizing epimerization of (3R,5S)-5-Benzyl-3-methylpiperidin-2-one during scale-up

Welcome to the Technical Support Center for Chiral Lactam Scale-Up . This portal is designed for researchers, process chemists, and drug development professionals dealing with the stereochemical integrity of complex phar...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Chiral Lactam Scale-Up . This portal is designed for researchers, process chemists, and drug development professionals dealing with the stereochemical integrity of complex pharmaceutical intermediates.

The compound (3R,5S)-5-Benzyl-3-methylpiperidin-2-one is a critical chiral building block, frequently utilized in the synthesis of advanced therapeutics such as CGRP receptor antagonists (1[1]) and renin inhibitors (2[2]). However, scaling up its production often introduces severe epimerization at the C3 position. This guide provides field-proven, self-validating protocols to diagnose, prevent, and reverse this degradation.

Epimerization Pathway & Process Control

G1 A (3R,5S)-Isomer (Desired) B Scale-Up Stress (Base, T > 40°C) A->B Suboptimal F Process Controls (pH 6-7, T < 30°C) A->F Controlled C C3-Enolate (Achiral Intermediate) B->C Deprotonation D Reprotonation C->D Equilibration E (3S,5S)-Epimer (Undesired) D->E Kinetic Control G Stereointegrity Maintained F->G Prevention

Fig 1: Mechanistic pathway of C3 epimerization and process control intervention.

Frequently Asked Questions (FAQs)

Q1: Why does epimerization specifically occur at the C3 position and not C5? A: The molecular structure features a piperidine ring substituted at the 5-position with a benzyl group and at the 3-position with a methyl group (3[3]). The proton at the C3 position is situated alpha to the lactam carbonyl. This proximity renders the proton highly acidic due to the resonance stabilization of the resulting enolate. During scale-up, exposure to basic conditions promotes deprotonation, forming a planar enolate intermediate. Upon reprotonation, the proton can re-enter from either face, destroying the (3R,5S) stereocenter and yielding a thermodynamic mixture containing the undesired (3S,5S) epimer. The C5 position lacks this adjacent electron-withdrawing group and remains stereochemically inert (4[4]).

Q2: We didn't observe epimerization at the bench scale (10g). Why is it happening at the pilot scale (50kg)? A: This is a classic heat-transfer and residence-time issue. In laboratory-scale synthesis, heating and cooling are rapid, and solvent evaporation (e.g., via rotary evaporation) occurs in minutes. In pilot-plant reactors, the reduced surface-area-to-volume ratio severely limits heat transfer. A solvent swap that takes 30 minutes at the bench may require 12+ hours in a 500 L reactor. This prolonged thermal stress, combined with trace basic impurities from prior synthetic steps, provides the activation energy and time required for the enolization-reprotonation cycle to reach equilibrium.

Q3: Can an epimerized batch be salvaged? A: Yes. Because the epimerization occurs via a reversible enolate intermediate, you can utilize Thermodynamic Equilibration coupled with Crystallization-Induced Diastereomer Resolution (CIDR). By deliberately adding a catalytic base in a solvent system where the desired (3R,5S) isomer is highly insoluble, Le Chatelier's principle will drive the solution-phase equilibrium toward the desired isomer as it continuously crystallizes out of the mixture (2[2]).

Quantitative Data: Impact of Process Parameters on Epimerization

The following table summarizes the causal relationship between workup conditions, thermal stress, and the resulting diastereomeric ratio (dr).

Process ConditionBase / Buffer SystemMax Temperature (°C)Residence Time (h)Resulting dr (3R,5S : 3S,5S)
Unoptimized Workup1.0 M NaOH (aq)252.060 : 40
Thermal StressNone (Neutral)8012.075 : 25
Mild Base ExposureSaturated NaHCO₃406.085 : 15
Optimized Biphasic Workup 0.5 M Citrate (pH 6.0) 20 4.0 > 99 : 1
Optimized Solvent Swap None (Vacuum < 50 mbar) 35 8.0 > 99 : 1

Self-Validating Experimental Protocols

To ensure trustworthiness, every protocol below is designed as a self-validating system . This means the workflow includes built-in analytical checkpoints that confirm the integrity of the process before committing the entire batch to the next stage.

G2 S1 Reaction Completion S2 In-Line IPC (Acid Quench) S1->S2 S3 Biphasic Workup (pH 6 Buffer) S2->S3 S4 Solvent Swap (T < 35°C) S3->S4 S5 Isolation (>99% de) S4->S5

Fig 2: Self-validating scale-up workflow for chiral lactam isolation.

Protocol 1: Mild Biphasic Workup for Stereocenter Preservation

Objective: Neutralize reaction mixtures without exposing the alpha-chiral center to highly basic aqueous phases.

  • Pre-cooling: Cool the bulk reaction mixture in the reactor jacket to 10°C (± 2°C).

  • Self-Validation Checkpoint (In-Process Control - IPC): Withdraw a 1 mL aliquot from the reactor. Immediately quench it into 1 mL of cold 0.1 M HCl and extract with MTBE. Analyze the organic layer via chiral HPLC. Logic: This establishes the baseline diastereomeric ratio (dr) prior to bulk workup. If the final product dr is lower than this IPC, your workup is the root cause of the epimerization.

  • Quenching: Slowly charge 0.5 M Citrate buffer (pH 6.0) to the reactor, maintaining the internal temperature below 20°C. Causality: Citrate buffer neutralizes reactive species while keeping the aqueous phase slightly acidic, completely suppressing C3 enolization.

  • Extraction: Extract the mixture with a non-polar solvent (e.g., Toluene or MTBE). Avoid polar aprotic solvents (like DMF or unwashed THF) during workup, as they can stabilize transient enolates.

  • Concentration: Perform solvent swaps under high vacuum (< 50 mbar) to ensure the jacket temperature never exceeds 35°C.

Protocol 2: Epimer Recovery via Crystallization-Induced Diastereomer Resolution (CIDR)

Objective: Recover the desired (3R,5S) isomer from a degraded batch.

  • Dissolution: Dissolve the epimerized mixture (e.g., 70:30 dr) in a carefully selected crystallizing solvent system (typically Isopropanol/Heptane 1:4 v/v) at 50°C.

  • Catalytic Activation: Charge a catalytic amount of a mild organic base (e.g., 0.05 equivalents of DBU). Causality: This deliberately re-opens the enolization pathway, allowing the (3R,5S) and (3S,5S) isomers to rapidly interconvert in solution.

  • Seeding & Cooling: Cool the reactor linearly to 40°C and seed with 1% w/w of pure (3R,5S)-5-Benzyl-3-methylpiperidin-2-one crystals.

  • Equilibration: Hold the temperature at 35°C for 12 hours. Logic: Because the (3R,5S) isomer is less soluble, it crystallizes out. Le Chatelier's principle forces the liquid-phase equilibrium to continuously convert the undesired (3S,5S) epimer into the (3R,5S) form to replace what was lost to the solid phase.

  • Self-Validation Checkpoint: Filter a 5 mL slurry sample, wash the cake with cold heptane, and analyze both the solid and mother liquor via chiral HPLC. The solid should read >98% (3R,5S), while the mother liquor remains near a 50:50 equilibrium.

  • Isolation: Cool to 0°C, filter the bulk suspension, wash with cold heptane, and dry under vacuum.

References

  • NextSDS.
  • EvitaChem. "Buy 5-benzyl-3-methylpiperidin-2-one, Mixture of diastereomers." EvitaChem.
  • Molinaro, C., et al. "Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine.
  • Molinaro, C., et al. "A Practical Synthesis of Renin Inhibitor MK-1597 (ACT-178882) via Catalytic Enantioselective Hydrogenation and Epimerization of Piperidine Intermediate.
  • Amat, M., et al. "Enantioselective Synthesis of Piperidine, Indolizidine, and Quinolizidine Alkaloids from a Phenylglycinol-Derived δ-Lactam.

Sources

Troubleshooting

optimizing chiral HPLC conditions for (3R,5S)-5-Benzyl-3-methylpiperidin-2-one separation

Subtitle: Troubleshooting Guides, Mechanistic FAQs, and Validated Workflows for Lactam Enantioseparation Welcome to the Technical Support Center. As Senior Application Scientists, we understand that achieving baseline re...

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Author: BenchChem Technical Support Team. Date: April 2026

Subtitle: Troubleshooting Guides, Mechanistic FAQs, and Validated Workflows for Lactam Enantioseparation

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that achieving baseline resolution for highly functionalized chiral lactams like 5-benzyl-3-methylpiperidin-2-one requires more than random column screening. It demands a mechanistic understanding of the analyte's interaction vectors and a tightly controlled, self-validating experimental workflow.

This guide provides the theoretical grounding, step-by-step protocols, and troubleshooting steps necessary to isolate the (3R,5S) enantiomer from its stereoisomeric counterparts.

Analyte Profiling & Causality Analysis

(3R,5S)-5-Benzyl-3-methylpiperidin-2-one is a chiral δ-lactam. The chiral recognition mechanism on polysaccharide-based stationary phases relies on three primary interaction vectors[1]:

  • Hydrogen Bonding: The lactam motif contains a strong hydrogen bond donor (–NH) and acceptor (C=O). These interact directly with the carbamate linkages of the chiral stationary phase (CSP).

  • π−π Interactions: The 5-benzyl aromatic ring engages in π−π stacking with the phenyl groups of the chiral selector[1].

  • Steric Fit: The 3-methyl group dictates the spatial orientation of the molecule. If the chiral cavity is too narrow, the bulky benzyl and methyl groups will prevent the lactam core from penetrating deeply enough to form stable hydrogen bonds.

Method Development Workflow

ChiralWorkflow Start 1. Analyte Profiling (Lactam H-Bonding & Sterics) Screening 2. Primary CSP Screening (Immobilized IA, IB, IC) Start->Screening Initiate MobilePhase 3. Mobile Phase Selection (NP: Hexane/EtOH vs. POM: MeOH) Screening->MobilePhase Select CSP Eval 4. Evaluate Resolution (Rs ≥ 1.5?) MobilePhase->Eval Run Chromatogram Optimize 5a. Optimize Modifier (Adjust Alcohol % or Add DCM) Eval->Optimize No (Rs < 1.5) Validate 5b. Method Validation (Robustness, LOD/LOQ) Eval->Validate Yes (Rs ≥ 1.5) Optimize->MobilePhase Iterate

Workflow for chiral HPLC optimization of lactams, highlighting CSP and mobile phase selection.

Self-Validating Experimental Protocol: Chiral Screening

To avoid false negatives during method development, utilize this self-validating protocol designed specifically for immobilized polysaccharide columns[2].

Phase 1: System Suitability & Solvation

  • Sample Preparation: Dissolve the racemic/diastereomeric mixture in 100% Methanol to a concentration of 1.0 mg/mL.

    • Validation Check: Inject 5 µL directly into the detector (bypass the column). If the peak area Relative Standard Deviation (RSD) > 2% across three injections, the analyte is precipitating. Dilute with the mobile phase.

  • Column Equilibration: Install an immobilized polysaccharide column (e.g., Chiralpak IC)[3]. Flush with 100% Ethanol for 20 column volumes (CV), then equilibrate with the initial mobile phase (e.g., Hexane/Ethanol 80:20) for 10 CV.

    • Validation Check: Inject a non-retained void marker (e.g., 1,3,5-tri-tert-butylbenzene). The retention time ( t0​ ) must be highly reproducible ( Δt0​<0.05 min).

Phase 2: Isocratic Screening 3. Primary Injection: Inject 10 µL of the sample at a flow rate of 1.0 mL/min at 25°C. Monitor UV absorbance at 210 nm (lactam core) and 254 nm (benzyl chromophore). 4. Data Evaluation: Calculate the selectivity ( α=k2​/k1​ ) and resolution ( Rs​ ).

  • Validation Check: If α<1.1 , the chiral cavity lacks the specific steric geometry required for this diastereomer. Switch the CSP chemistry (e.g., from an amylose derivative [IA] to a cellulose derivative [IC]).

Phase 3: Thermodynamic Optimization 5. Temperature Profiling: Run the method at 15°C, 25°C, and 35°C.

  • Validation Check: Plot ln(α) vs. 1/T (van 't Hoff plot). A linear relationship validates that the separation is governed by a stable, enthalpy-controlled thermodynamic mechanism[4].

Representative Quantitative Screening Data

The following table summarizes expected chromatographic behaviors for 5-benzyl-3-methylpiperidin-2-one across various Daicel immobilized stationary phases[2].

CSP Type (Immobilized)Mobile PhaseRetention Factor ( k1​ )Selectivity ( α )Resolution ( Rs​ )Peak Shape
Chiralpak IA Hexane/EtOH (80:20)2.401.151.25Broad
Chiralpak IB Hexane/EtOH (80:20)1.851.050.80Tailing
Chiralpak IC Hexane/IPA (90:10)3.501.852.90Sharp
Chiralpak IC 100% MeOH (POM)1.201.602.10Excellent

Note: Chiralpak IC (cellulose tris(3,5-dichlorophenylcarbamate)) frequently provides superior π−π interaction modulation for benzyl-substituted lactams due to the electron-withdrawing chloro groups on the phenylcarbamate selector.

Troubleshooting Guides & FAQs

Q: Why does the (3R,5S) enantiomer exhibit severe peak tailing on standard coated cellulosic columns (e.g., OD-H)? A: Causality: The lactam motif contains a strong hydrogen bond donor. Secondary, non-enantioselective interactions with residual silanols on the underlying silica support cause tailing. Solution: Switch to immobilized CSPs (e.g., Chiralpak IA, IB, IC) which feature superior end-capping and allow the use of stronger, non-standard solvents[2]. Alternatively, add a protic modifier like Ethanol to outcompete silanol interactions.

Q: Should I add a basic modifier like Diethylamine (DEA) to the mobile phase to improve peak shape? A: Causality: While basic modifiers (0.1% DEA) are standard for basic piperidine derivatives to suppress silanol ionization[5], 5-benzyl-3-methylpiperidin-2-one is a δ -lactam. The nitrogen lone pair is delocalized into the carbonyl group, rendering the molecule essentially neutral. Basic additives are generally unnecessary here and may only be required if highly basic synthetic impurities are present in your sample matrix.

Q: My enantiomers co-elute when using Hexane/Isopropanol (IPA). How do I improve selectivity? A: Causality: Isopropanol is a bulky, branched alcohol. For rigid, sterically hindered lactams, the steric bulk of IPA can prevent the analyte from penetrating the deep chiral grooves of the polymer, reducing the multi-point interactions necessary for chiral discrimination. Solution: Switch the organic modifier to Ethanol (Hexane/EtOH). Ethanol is smaller and more linear; it penetrates the cavity effectively, modulating the hydrogen-bonding network without sterically blocking the analyte. If normal phase fails entirely, transition to Polar Organic Mode (POM) using 100% Methanol[1].

Q: How does column temperature affect the resolution of these piperidone enantiomers? A: Causality: Chiral recognition of lactams is typically an enthalpy-controlled process[4]. Lowering the column temperature (e.g., from 25°C to 15°C) increases the residence time and strengthens the transient diastereomeric complexes formed between the analyte and the CSP. Solution: Decrease the temperature to 15°C to boost α . However, monitor your system pressure, as lower temperatures increase mobile phase viscosity, which can decrease theoretical plates ( N ).

References
  • Title: HPLC and SFC Enantioseparation of (±)-Trans- β -Lactam Ureas on Immobilized Polysaccharide-Based Chiral Stationary Phases Source: MDPI (International Journal of Molecular Sciences) URL: [Link]

  • Title: Develop Chiral Separation Methods with Daicel's Immobilized Columns Source: Chiral Technologies (Daicel) URL: [Link]

  • Title: A widely useful chiral stationary phase for the high-performance liquid chromatography separation of enantiomers Source: Journal of the American Chemical Society (ACS) URL: [Link]

  • Title: HPLC Determination of Enantiomeric 2-Azabicyclo[2.2.1] hept-5-en-3-one on Chiral Stationary Phase Source: Oxford Academic (Journal of Chromatographic Science) URL: [Link]

Sources

Optimization

catalyst optimization for (3R,5S)-5-Benzyl-3-methylpiperidin-2-one production

Welcome to the Technical Support Center for the asymmetric synthesis of (3R,5S)-5-Benzyl-3-methylpiperidin-2-one . As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encount...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the asymmetric synthesis of (3R,5S)-5-Benzyl-3-methylpiperidin-2-one .

As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered during the transition-metal-catalyzed asymmetric hydrogenation of pyridinium and dihydropyridinone precursors. Achieving the precise (3R,5S) cis-configuration requires strict control over the catalyst's chiral pocket, counterion dynamics, and reaction microenvironment.

Below, you will find the mechanistic framework, quantitative screening data, targeted troubleshooting FAQs, and a self-validating experimental protocol to ensure reproducible scale-up.

Mechanistic Pathway & Optimization Logic

The formation of the (3R,5S) stereocenters is dictated by the facial selectivity during the sequential hydride transfers from the active Iridium(III) dihydride species to the unsaturated lactam/pyridinium precursor. The chiral ligand must lock the substrate in a rigid conformation to prevent ring-flip prior to the second migratory insertion.

CatalyticCycle N1 [Ir(cod)(L*)]BArF Precatalyst N2 [Ir(H)2(L*)(Solv)2]+ Active Catalyst N1->N2 + H2, - COD N3 Substrate Coordination (Face-Selective Binding) N2->N3 + Substrate N4 Migratory Insertion (Stereocenter Formation) N3->N4 1st Hydride Transfer N5 Reductive Elimination (Lactam Release) N4->N5 2nd Hydride Transfer N5->N2 + H2, - Product

Ir-catalyzed asymmetric hydrogenation cycle for chiral lactam production.

Quantitative Catalyst Screening Data

To understand why specific catalytic systems are recommended, review the optimization matrix below. The data highlights the necessity of using non-coordinating anions (BArF) and rigid chiral ligands to achieve the desired enantiomeric excess (ee) and diastereomeric ratio (dr).

Catalyst SystemSolventPressure (bar)AdditiveConversion (%)dr (cis:trans)ee (%)
[Rh(cod)(BINAP)]BF₄MeOH50None451.2:142
[Ru(p-cymene)(TsDPEN)]DCM30None15N/AN/A
[Ir(cod)((R)-SegPhos)]BArFDCM50None>9915:188
[Ir(cod)(Phosphite-Sulfoximine)]BArF DCM 50 None >99 >20:1 96

Troubleshooting Guides & FAQs

Q1: Why is my diastereomeric ratio (dr) stuck at 2:1 favoring the trans-(3S,5S) isomer instead of the desired cis-(3R,5S) product? Causality & Solution: This is a conformational control issue. During the reduction of the pyridinium/dihydropyridinone ring, the C3 methyl and C5 benzyl groups create competing steric demands. If the catalyst's chiral pocket is too wide or flexible (e.g., when using standard BINAP), the substrate can undergo a partial ring-flip prior to the second hydride transfer, leading to epimerization and a thermodynamic mixture. Solution: Switch to a ligand with a narrower, more rigid bite angle. The[Ir(cod)(Phosphite-Sulfoximine)]BArF system forces a strict syn-addition of hydrogen from the less hindered face, locking the intermediate and dictating the (3R,5S) cis-relationship.

Q2: My enantiomeric excess (ee) is stalling at 70%. How can I improve facial discrimination? Causality & Solution: The lactam carbonyl and the substituted alkene are "poorly coordinative groups" compared to free alcohols or primary amines. Because they struggle to anchor tightly to the Ir center, background un-catalyzed reduction or alternate binding modes occur, eroding the ee. Solution: Utilize Ir/phosphite-sulfoximine catalysts. As demonstrated by , the phosphite group enhances the π-acceptor properties of the ligand. This increases the electrophilicity of the Iridium center, strengthening the transient coordination of the lactam oxygen and ensuring the substrate remains locked in the chiral pocket during hydride transfer.

Q3: The reaction stalls at 40% conversion. Why is the catalyst deactivating prematurely? Causality & Solution: Iridium(I) catalysts are notoriously susceptible to halide poisoning. If your precursor was synthesized via a chlorination route or quaternized with benzyl chloride, trace chloride ions will strongly coordinate to the Ir(I) center, forming inactive chloride-bridged dimers and preventing H₂ oxidative addition. Solution: You must perform a strict counter-ion exchange to BArF⁻ (tetrakis[3,5-bis(trifluoromethyl)phenyl]borate). BArF is a bulky, non-coordinating anion that leaves the Ir center open for substrate binding, a critical factor for the hydrogenation of sterically hindered contiguous stereocenters .

Self-Validating Experimental Protocol

This protocol utilizes an Ir/Phosphite-Sulfoximine system and includes built-in validation checkpoints to ensure you do not proceed with compromised reagents.

Step 1: Catalyst Pre-activation & Halide Scavenging (Glovebox Required)

  • Inside a nitrogen-filled glovebox, dissolve [Ir(cod)Cl]₂ (0.025 mmol) and the chiral Phosphite-Sulfoximine ligand (0.055 mmol) in 5.0 mL of anhydrous dichloromethane (DCM).

  • Stir at 40 °C for 1 hour. The solution will turn a deep red-orange.

  • Add NaBArF (0.060 mmol) and stir vigorously for 30 minutes at room temperature.

  • Validation Checkpoint 1 (Halide Absence): A white precipitate (NaCl) must form immediately upon NaBArF addition. Filter the mixture through a 0.22 µm PTFE syringe filter. The filtrate must be perfectly clear and bright orange. Any cloudiness indicates incomplete halide scavenging; do not proceed with a cloudy catalyst solution.

Step 2: Substrate Preparation & Moisture Check

  • Dissolve the 5-benzyl-3-methylpyridinium precursor (1.0 mmol) in 10 mL of anhydrous DCM.

  • Validation Checkpoint 2 (Moisture Limit): Extract a 100 µL aliquot and perform a Karl Fischer titration. The moisture content must read <15 ppm. Excess water will hydrolyze the phosphite ligand and quench the active catalyst.

Step 3: High-Pressure Hydrogenation

  • Transfer the substrate solution and the filtered catalyst solution to a stainless-steel high-pressure Parr reactor equipped with a magnetic stirrer.

  • Seal the reactor, remove it from the glovebox, and connect it to a hydrogen line.

  • Purge the reactor by pressurizing to 10 bar with H₂ gas and venting slowly. Repeat this 5 times to ensure complete removal of nitrogen.

  • Pressurize the reactor to 50 bar of H₂ and stir at 800 rpm at 25 °C for 18 hours.

Step 4: In-Process Conversion Validation

  • Vent the reactor slowly to atmospheric pressure.

  • Validation Checkpoint 3 (Conversion): Take a 50 µL aliquot, dilute in 1 mL DCM, and analyze via GC-FID. The disappearance of the precursor alkene peak must be >99% relative to your internal standard. If conversion is <99%, re-pressurize to 50 bar and stir for an additional 6 hours. Do not initiate workup until full conversion is validated, as separating the starting material from the product is chromatographically difficult.

Step 5: Isolation

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure (3R,5S)-5-Benzyl-3-methylpiperidin-2-one.

References

  • Biosca, M., Pàmies, O., & Diéguez, M. (2019). "Giving a Second Chance to Ir/Sulfoximine-Based Catalysts for the Asymmetric Hydrogenation of Olefins Containing Poorly Coordinative Groups." The Journal of Organic Chemistry, 84(12), 8259-8266. URL:[Link]

  • Zheng, L.-S., Wang, F., Ye, X.-Y., Chen, G.-Q., & Zhang, X. (2020). "Asymmetric Hydrogenation of 2-Aryl-3-phthalimidopyridinium Salts: Synthesis of Piperidine Derivatives with Two Contiguous Stereocenters." Organic Letters, 22(22), 8882-8887. URL:[Link]

Troubleshooting

overcoming steric hindrance in (3R,5S)-5-Benzyl-3-methylpiperidin-2-one coupling

Welcome to the Technical Support Center for Advanced Cross-Coupling . This portal is designed for drug development professionals and synthetic chemists facing significant synthetic bottlenecks.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Cross-Coupling . This portal is designed for drug development professionals and synthetic chemists facing significant synthetic bottlenecks.

Below is the comprehensive troubleshooting guide and knowledge base for overcoming the unique steric and electronic challenges associated with the N-coupling of (3R,5S)-5-Benzyl-3-methylpiperidin-2-one .

Diagnostic Overview: The Steric Blockade

(3R,5S)-5-Benzyl-3-methylpiperidin-2-one is a highly encumbered δ -lactam. The difficulty in functionalizing the N1 position arises from a dual-threat structural motif:

  • Electronic Deactivation: As a secondary lactam, the nitrogen lone pair is heavily delocalized into the adjacent C2 carbonyl, making it an intrinsically poor nucleophile compared to standard amines[1].

  • Facial Shielding: The C5-benzyl group can adopt a pseudo-equatorial conformation that folds over the δ -lactam ring, directly shielding the N1-C6 trajectory. Coupled with the C3-methyl group restricting the ring's conformational flexibility, this creates a massive steric blockade during the transmetalation and reductive elimination steps of transition-metal catalysis[2].

G Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII L_nPd(Ar)(X) OxAdd->PdII LactamBind Lactam Binding & Deprotonation (Base + Hindered Lactam) PdII->LactamBind PdII_Amido L_nPd(Ar)(Amido) Steric Bottleneck LactamBind->PdII_Amido Hindered by C5-Benzyl RedElim Reductive Elimination (Product Release) PdII_Amido->RedElim Requires Bulky Ligand RedElim->Pd0

Figure 1: Catalytic cycle of Buchwald-Hartwig N-arylation highlighting the steric bottleneck.

Troubleshooting FAQs

Q1: My standard Buchwald-Hartwig conditions (Pd(OAc)₂, Xantphos, Cs₂CO₃) are yielding <10% of the N-arylated lactam. Why is this failing? A1: While Xantphos is the gold standard for primary amides, it forces a bidentate κ2 -coordination that struggles to accommodate the massive steric bulk of the C5-benzyl group during the formation of the Pd(II)-amido complex[3]. Furthermore, the reductive elimination of highly congested aryl and nitrogen groups has an intrinsically high activation barrier[2]. You must switch to a ligand that forces a highly reactive monoligated Pd(0) state.

Q2: Which ligand system is scientifically proven to overcome this specific barrier? A2: You must utilize bulky dialkylbiaryl phosphine ligands, specifically t BuBrettPhos or BrettPhos . The extreme steric bulk of these ligands sterically favors the monoligated palladium species at all stages of the catalytic cycle[4]. This structural crowding paradoxically accelerates the reaction by forcing the bulky lactam and the aryl group close together, dramatically lowering the activation energy required for the difficult C–N reductive elimination[5].

Q3: I am attempting a simple N-alkylation with an alkyl halide, but the reaction stalls. How do I drive the deprotonation? A3: The pKa of a δ -lactam is approximately 16–17. Weak bases like K₂CO₃ are insufficient because the equilibrium does not favor the amidate, and the C5-benzyl bulk prevents any slow background SN​2 reaction. You must use a strong, non-nucleophilic base like NaH or KHMDS in a polar aprotic solvent (DMF or NMP) to quantitatively generate the amidate before introducing the electrophile.

Q4: How do I prevent O-alkylation side products when using strong bases? A4: O-alkylation occurs when the counterion forms a loose ion pair with the lactam oxygen. To prevent this, use LiHMDS or NaH . The harder Li⁺ or Na⁺ ions coordinate tightly to the hard oxygen atom of the amidate enolate, effectively blocking the oxygen face and directing the electrophile exclusively to the nitrogen atom.

Workflow & Quantitative Benchmarking

Workflow Step1 1. Base Selection (NaOtBu or K3PO4) Step2 2. Ligand Screening (tBuBrettPhos) Step1->Step2 Step3 3. Solvent Choice (1,4-Dioxane / t-AmylOH) Step2->Step3 Step4 4. Temperature (90-110°C) Step3->Step4

Figure 2: Systematic workflow for optimizing the cross-coupling of hindered lactams.

Table 1: Catalyst & Condition Benchmarking for N-Arylation of (3R,5S)-5-Benzyl-3-methylpiperidin-2-one

Catalyst PrecursorLigandBaseSolvent (Temp)Mechanistic ResultExpected Yield
Pd(OAc)₂XantphosCs₂CO₃1,4-Dioxane (100°C)Fails at reductive elimination due to bidentate crowding.< 10%
Pd₂(dba)₃RuPhosNaOtBuToluene (90°C)Moderate transmetalation, but competitive β -hydride elimination.35 - 40%
Pd₂(dba)₃ BrettPhos K₃PO₄ t-AmylOH (110°C) Monoligated active species; accelerated reductive elimination. > 85%
Pd(OAc)₂ t BuBrettPhos NaOtBu 1,4-Dioxane (100°C) Optimal steric crowding forces rapid C-N bond formation. > 90%

Validated Experimental Protocols

Protocol A: Self-Validating Buchwald-Hartwig N-Arylation

This protocol utilizes t BuBrettPhos to overcome the C5-benzyl steric shielding.

  • Preparation (Glovebox/Schlenk Line): To an oven-dried Schlenk tube equipped with a magnetic stir bar, add (3R,5S)-5-Benzyl-3-methylpiperidin-2-one (1.0 equiv), the aryl halide (1.2 equiv), Pd(OAc)₂ (5 mol%), t BuBrettPhos (10 mol%), and NaOtBu (1.5 equiv)[5].

  • Solvent Addition: Evacuate and backfill the tube with Argon three times. Add anhydrous, degassed 1,4-dioxane (0.2 M concentration relative to the lactam).

  • Catalyst Activation Check (Self-Validation): Stir at room temperature for 5 minutes. Validation: The solution should transition from a dark reddish-brown to a deep, homogenous red/orange, indicating the successful reduction of Pd(II) to the active Pd(0)L₁ species.

  • Heating & Monitoring: Heat the reaction mixture to 100°C.

  • In-Process Check (Self-Validation): After 2 hours, pull a 10 μ L aliquot, quench in wet EtOAc, and analyze via LCMS. Validation: The complete disappearance of the aryl halide mass confirms successful oxidative addition; the presence of the product mass confirms reductive elimination is proceeding.

  • Workup: Once complete (typically 6-8 hours), cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via silica gel chromatography.

Protocol B: Self-Validating Strong-Base N-Alkylation

This protocol ensures quantitative deprotonation prior to electrophile introduction.

  • Amidate Generation: In a flame-dried round-bottom flask under Argon, dissolve the lactam (1.0 equiv) in anhydrous DMF (0.1 M). Cool the solution to 0°C using an ice bath.

  • Base Addition: Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv) in one portion.

  • Deprotonation Check (Self-Validation): Remove the ice bath and allow the reaction to warm to room temperature. Validation: You must observe the evolution of H₂ gas (bubbling). Do not proceed until the bubbling has completely ceased (approx. 30–45 minutes). The cessation of gas evolution is the physical validation of quantitative amidate formation.

  • Electrophile Addition: Re-cool the reaction to 0°C. Dropwise, add the alkyl halide (1.2 equiv).

  • Completion: Stir for 2–4 hours at room temperature. Quench carefully with saturated aqueous NH₄Cl, extract with EtOAc, wash the organic layer thoroughly with water (to remove DMF) and brine, dry over Na₂SO₄, and concentrate.

References

  • Xingwei Li et al. (2024). Intermolecular Buchwald–Hartwig Reactions for Enantioselective Synthesis of Diverse Atropisomers. Shaanxi Normal University.
  • Wikipedia Contributors. Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia.
  • Park et al. (2016). Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. National Institutes of Health (NIH).
  • WuXi AppTec. (2024). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings. WuXi AppTec.
  • Syracuse University. Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. SURFACE at Syracuse University.

Sources

Optimization

stability testing and degradation pathways of (3R,5S)-5-Benzyl-3-methylpiperidin-2-one

Welcome to the Technical Support Center for (3R,5S)-5-Benzyl-3-methylpiperidin-2-one . As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical vulnerabilities...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for (3R,5S)-5-Benzyl-3-methylpiperidin-2-one .

As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical vulnerabilities of this chiral delta-lactam. Whether you are developing a scalable synthetic route, formulating an active pharmaceutical ingredient (API), or designing stability-indicating analytical methods, understanding the causality behind this molecule's degradation is critical.

Below, you will find in-depth FAQs, validated experimental protocols, and mechanistic insights to help you maintain stereochemical integrity and chemical stability throughout your workflows.

Section 1: Core Degradation Pathways (The "Why" and "How")

FAQ 1: Why is my (3R,5S) isomer converting into the (3S,5S) diastereomer during basic workups? The Causality: You are observing epimerization at the C3 stereocenter. The C3 position is situated directly alpha ( α ) to the lactam carbonyl. The proton at this position is relatively acidic. When exposed to basic conditions (or prolonged high temperatures), a base abstracts this proton, forming a planar enolate intermediate. Because the enolate is planar, subsequent reprotonation from the solvent can occur from either the top or bottom face. This thermodynamic equilibration inevitably leads to a mixture of the (3R,5S) and (3S,5S) diastereomers, destroying the stereochemical purity of your batch. Troubleshooting Fix: Always quench basic reactions at low temperatures (e.g., 0°C) and avoid prolonged exposure to pH > 8. Use milder, sterically hindered bases during synthesis if deprotonation is not the intended reaction pathway.

FAQ 2: What causes the appearance of a +18 Da mass impurity during aqueous formulation? The Causality: A +18 Da mass shift indicates the addition of water, which is the hallmark of lactam hydrolysis. While six-membered delta-lactams are generally more stable than highly strained beta-lactams, the amide bond can still be cleaved under strongly acidic or basic aqueous conditions. In acidic media, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and facilitating attack by water[1]. In basic media, hydroxide ions directly attack the carbonyl carbon[2]. Both pathways result in ring-opening, yielding an acyclic 5-amino-2-methyl-4-phenylpentanoic acid derivative. Troubleshooting Fix: Formulate in tightly buffered solutions (ideally pH 5.5–6.5) where the lactam ring exhibits maximum hydrolytic stability.

FAQ 3: How does oxidative stress affect this molecule? The Causality: The molecule contains a benzylic position (the −CH2​− group connecting the phenyl ring to the piperidine C5). Benzylic C-H bonds are notoriously weak due to the resonance stabilization of the resulting radical. Under oxidative stress (e.g., exposure to peroxides, UV light, or transition metal impurities), hydrogen atom transfer (HAT) occurs, forming a benzylic radical. This rapidly reacts with molecular oxygen to form hydroperoxides, which subsequently decompose into benzylic alcohols (+16 Da) or ketones (+14 Da).

DegradationPathways API (3R,5S)-5-Benzyl-3-methylpiperidin-2-one (Intact API) Enolate Planar Enolate Intermediate (Loss of C3 Stereochemistry) API->Enolate Base / Acid (Deprotonation at C3) RingOpen Acyclic Amino Acid Derivative (+18 Da Mass Shift) API->RingOpen H2O, H+ or OH- (Lactam Cleavage) Oxidized Benzylic Alcohol / Ketone (+16 / +14 Da Mass Shift) API->Oxidized ROS / O2 / Heat (Radical Oxidation) Epimer (3S,5S)-Diastereomer (Epimerization) Enolate->Epimer Reprotonation

Fig 1. Primary degradation pathways of (3R,5S)-5-Benzyl-3-methylpiperidin-2-one.

Section 2: Stability Testing Protocols & Troubleshooting

FAQ 4: How should I design a forced degradation study to capture these specific pathways? According to ICH Q1A(R2) guidelines, the goal of a forced degradation study is not to completely obliterate the molecule, but to achieve a "sweet spot" of 5% to 20% degradation [3]. This range provides enough degradant mass for LC-MS/MS structural elucidation without generating secondary degradants that would convolute the data[4].

Below is the quantitative matrix you should use to establish your stability-indicating method.

Table 1: Forced Degradation Conditions and Expected Outcomes

Stress TypeReagent / ConditionDuration & TempTarget Degradation PathwayExpected Mass Shift (LC-MS)
Acidic Hydrolysis 0.1 N HCl24 hours @ 60°CLactam ring opening+18 Da
Basic Hydrolysis 0.1 N NaOH24 hours @ 60°CLactam ring opening & Epimerization+18 Da (Hydrolysis) / Same Mass (Epimer)
Oxidation 3% H2​O2​ 24 hours @ Room TempBenzylic oxidation+16 Da (Alcohol) / +14 Da (Ketone)
Thermal Solid State7 days @ 80°CThermal cleavage / EpimerizationVarious
Photolytic UV/Vis Light1.2 million lux hoursRadical formation at benzylic site+16 Da / +14 Da
Protocol 1: Step-by-Step Forced Degradation & LC-MS/MS Workflow

This protocol is designed as a self-validating system. If the degradation falls outside the 5-20% window, the system dictates immediate corrective actions.

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of (3R,5S)-5-Benzyl-3-methylpiperidin-2-one in an LC-MS compatible co-solvent (e.g., 50:50 Water:Acetonitrile).

  • Stress Application: Aliquot 1 mL of the stock into five separate amber vials. Apply the stress conditions outlined in Table 1.

  • Quenching (Critical Step): After the designated time, you must neutralize the samples to halt degradation.

    • Acidic samples: Neutralize with an equivalent volume of 0.1 N NaOH.

    • Basic samples: Neutralize with an equivalent volume of 0.1 N HCl.

    • Oxidative samples: Quench with sodium metabisulfite to destroy residual peroxides.

    • Self-Validation Check: Verify the pH of all quenched samples is between 6.5 and 7.5 before placing them in the autosampler. Failure to do so will result in ongoing degradation inside the HPLC vial, invalidating your kinetic data.

  • LC-MS/MS Analysis: Inject 5 µL onto a C18 column (e.g., Waters Acquity BEH C18) using a gradient of 0.1% Formic Acid in Water and 0.1% Formic Acid in Acetonitrile. Monitor via Positive Electrospray Ionization (ESI+).

  • Data Interpretation & Iteration:

    • Calculate the % Area of the intact API peak relative to a control sample.

    • If API > 95%: The stress was too mild. Increase temperature by 10°C or double the stressor concentration.

    • If API < 80%: The stress was too harsh (risk of secondary degradation). Dilute the stressor by 50% or halve the exposure time.

Workflow Start API Sample Preparation Stress Apply Stress Conditions (ICH Q1A Guidelines) Start->Stress Quench Neutralize & Quench (Stop Degradation) Stress->Quench Analyze LC-MS/MS Analysis (Stability-Indicating) Quench->Analyze Target Validate 5-20% Degradation Target Analyze->Target

Fig 2. Step-by-step forced degradation and LC-MS/MS analytical workflow.

Section 3: Formulation & Storage FAQs

FAQ 5: What are the recommended storage conditions to prevent degradation of the API? To mitigate the three primary degradation pathways (epimerization, hydrolysis, and oxidation), the bulk API should be stored under the following conditions:

  • Temperature: 2°C to 8°C (Refrigerated) to minimize the thermodynamic driving force for epimerization and thermal degradation.

  • Atmosphere: Backfilled with inert gas (Nitrogen or Argon) to displace oxygen and prevent benzylic oxidation.

  • Packaging: Stored in tightly sealed, desiccant-lined amber glass containers to protect against ambient humidity (preventing hydrolysis) and UV light (preventing photolytic radical generation)[4].

References

  • Wan, P., Modro, T. A., & Yates, K. "The kinetics and mechanism of acid catalysed hydrolysis of lactams." Canadian Journal of Chemistry. URL:[Link]

  • "Mechanism of proton transfer in class A β-lactamase catalysis and inhibition by avibactam." Proceedings of the National Academy of Sciences (PNAS). URL:[Link]

  • "Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects." ResolveMass. URL:[Link]

  • Lamb, E. "A practical guide to forced degradation and stability studies for drug substances." Onyx Scientific. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: (3R,5S) vs. (3S,5R)-5-Benzyl-3-methylpiperidin-2-one in Chiral Drug Synthesis

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Objective: A structural, analytical, and synthetic evaluation of diastereomeric piperidin-2-one building blocks for neurological and oncologic...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Objective: A structural, analytical, and synthetic evaluation of diastereomeric piperidin-2-one building blocks for neurological and oncological drug discovery.

Introduction: The Role of Piperidin-2-one Scaffolds

The piperidin-2-one ( δ -lactam) scaffold is a highly privileged pharmacophore in modern medicinal chemistry. It serves as the structural core for numerous neurological and oncological therapeutics, most notably Calcitonin Gene-Related Peptide (CGRP) receptor antagonists for migraine management[1] and MDM2-p53 inhibitors for cancer therapy[2]. Within this chemical space, 5-benzyl-3-methylpiperidin-2-one is a critical chiral building block[3].

The synthesis of this building block typically begins with 3-methyl-5-hydroxypyridine, proceeding through quaternization with a benzyl halide, catalytic hydrogenation, and subsequent hydrolysis to yield the lactam[4]. The substitution pattern at the C3 (methyl) and C5 (benzyl) positions dictates the ring's conformational pucker. The relative trans stereochemistry projects the bulky benzyl group into deep hydrophobic binding pockets (such as the Phe19/Trp23 pocket of MDM2[2]), while the C3 methyl group restricts the rotation of the adjacent lactam, locking the molecule into its bioactive conformation. Consequently, the absolute stereochemistry—specifically the (3R,5S) versus the (3S,5R) enantiomer—profoundly impacts downstream target affinity, often resulting in a "eutomer/distomer" relationship where one enantiomer is highly active and the other is virtually inactive.

Stereochemical & Physical Profiling

While the (3R,5S) and (3S,5R) enantiomers share identical physical properties in an achiral environment, their spatial geometries are mirror images. This necessitates rigorous analytical differentiation and controlled asymmetric synthesis to ensure the correct eutomer is carried forward in the drug development pipeline.

Table 1: Physical and Structural Comparison

Property(3R,5S)-Enantiomer(3S,5R)-Enantiomer
Molecular Formula C13H17NOC13H17NO
Molecular Weight 203.28 g/mol 203.28 g/mol
Specific Rotation [α]D​ Positive (+) *Negative (-) *
C3 Configuration (R) - Methyl(S) - Methyl
C5 Configuration (S) - Benzyl(R) - Benzyl
Relative Stereochemistry transtrans

*Representative optical rotation direction; exact values depend on solvent and concentration.

Analytical Differentiation: Chiral SFC Resolution Protocol

Because the C3 proton is alpha to the lactam carbonyl, it is susceptible to base-catalyzed epimerization. Therefore, resolving the racemic mixture and validating the enantiomeric excess (ee) requires high-resolution techniques that do not subject the molecule to harsh conditions. Supercritical Fluid Chromatography (SFC) is the gold standard here due to its rapid mass transfer and minimal solvent toxicity.

Self-Validating SFC Resolution Protocol
  • Causality: SFC utilizes supercritical CO 2​ , which provides lower viscosity and higher diffusivity than liquid HPLC mobile phases. This sharpens the elution peaks of the lactam, allowing for baseline resolution of the enantiomers without peak tailing caused by hydrogen bonding to the stationary phase.

  • System Preparation: Equilibrate an analytical SFC system equipped with a Chiralpak AD-H column (amylose tris(3,5-dimethylphenylcarbamate) stationary phase).

  • Mobile Phase: 80% supercritical CO 2​ / 20% Methanol with 0.1% Diethylamine (DEA).

    • Causality: DEA suppresses secondary interactions between the lactam nitrogen and the silica support, preventing peak broadening.

  • Validation Step (System Suitability): Inject a 1 mg/mL sample of the racemic (3R,5S)/(3S,5R) mixture. Confirm that the resolution factor ( Rs​ ) between the two peaks is > 1.5. If Rs​<1.5 , decrease the methanol modifier gradient to 15%.

  • Preparative Run: Inject the target sample. Collect Peak 1 and Peak 2 based on UV/CD triggering.

  • Post-Run Validation: Re-inject the collected fractions. The protocol is validated only if the integrated area of the target peak represents >99% of the total peak area (ee > 99%).

ChiralResolution Racemate Racemic Mixture (3R,5S) & (3S,5R) SFC Chiral SFC Separation (Amylose-based CSP) Racemate->SFC Injection Detect UV/CD Detection (220 nm) SFC->Detect Elution Enant1 (3R,5S)-Enantiomer Peak 1 (ee >99%) Detect->Enant1 tR = 4.2 min Enant2 (3S,5R)-Enantiomer Peak 2 (ee >99%) Detect->Enant2 tR = 5.8 min

Workflow for the chiral resolution of 5-benzyl-3-methylpiperidin-2-one enantiomers via SFC.

Synthetic Application: Stereoretentive N-Alkylation Protocol

When incorporating these enantiomers into a larger Active Pharmaceutical Ingredient (API), the lactam nitrogen is typically alkylated. Maintaining the stereochemical integrity at C3 during this process is critical.

Self-Validating N-Alkylation Protocol
  • Causality: Strong bases (like NaH or BuLi) at room temperature can deprotonate the C3 position, leading to epimerization and loss of enantiomeric purity. To prevent this, a mild base (e.g., Cs 2​ CO 3​ ) in a polar aprotic solvent is used, relying on the high nucleophilicity of the lactam anion rather than brute-force deprotonation.

  • Reaction Setup: Dissolve 1.0 eq of (3R,5S)-5-benzyl-3-methylpiperidin-2-one in anhydrous DMF under an inert argon atmosphere.

  • Base Addition: Add 2.0 eq of Cesium Carbonate (Cs 2​ CO 3​ ).

    • Causality: The large cesium counterion enhances the solubility and reactivity of the carbonate, allowing for efficient N-deprotonation without abstracting the less acidic C3 proton.

  • Electrophile Addition: Dropwise add 1.2 eq of the target alkyl halide (e.g., a functionalized benzyl bromide). Stir at 40°C for 12 hours.

  • Validation Step (Epimerization Check): Quench a 50 µL aliquot in water, extract with EtOAc, and run on the validated SFC method from Section 3. The protocol is successful only if the product peak shows <1% of the (3S,5R) diastereomer, confirming that no C3 epimerization occurred.

  • Workup: Quench with saturated NH 4​ Cl, extract with EtOAc, wash with brine to remove DMF, and purify via flash chromatography.

Biological Impact & Target Engagement

The divergence in performance between the (3R,5S) and (3S,5R) enantiomers becomes starkly apparent during biological screening. In the context of CGRP receptor antagonists (used for migraine treatment), the receptor binding pocket is highly stereoselective[1].

Table 2: Comparative Performance Data (Model CGRP Antagonist Synthesis)

Metric(3R,5S)-Enantiomer(3S,5R)-EnantiomerCausality / Observation
N-Alkylation Yield 88%85%Similar reactivity in achiral environments.
Post-Reaction ee >99%>99%Mild Cs 2​ CO 3​ conditions prevent C3 epimerization.
Target Affinity (IC 50​ ) 1.2 nM>1000 nM(3R,5S) aligns with the hydrophobic pocket; (3S,5R) causes severe steric clash.
Functional Efficacy Potent AntagonistInactiveDirect correlation with receptor binding affinity.

The (3R,5S) configuration typically aligns the 5-benzyl group perfectly with the hydrophobic cleft of the CGRP receptor (CLR/RAMP1 complex), while the 3-methyl group stabilizes the amide bond vector. Conversely, the (3S,5R) enantiomer suffers from severe steric clashes, rendering it biologically inactive.

CGRPPathway Drug (3R,5S)-derived Antagonist Receptor CGRP Receptor (CLR/RAMP1) Drug->Receptor Blocks Binding CGRP CGRP Peptide CGRP->Receptor Binds (Agonist) Gs Gαs Protein Activation Receptor->Gs Stimulates cAMP cAMP Production Gs->cAMP Activates Adenylate Cyclase Migraine Vasodilation & Migraine cAMP->Migraine Triggers

Mechanism of action for piperidin-2-one derived CGRP receptor antagonists in migraine prevention.

References

  • Title: Discovery of MK-3207: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist Source: Journal of Medicinal Chemistry (ACS) URL: [Link]

  • Title: Enhancing structure-based virtual screening of MDM2–p53 inhibitors: a benchmark of machine learning vs. traditional docking scoring functions Source: Frontiers in Pharmacology URL: [Link]

Sources

Comparative

Analytical Method Validation for (3R,5S)-5-Benzyl-3-methylpiperidin-2-one: A Comparative Guide to Chiral SFC, HPLC, and GC-MS

As the pharmaceutical industry shifts toward highly specific, stereochemically complex small molecules, the analytical demands placed on researchers have intensified. (3R,5S)-5-Benzyl-3-methylpiperidin-2-one (CAS: 123998...

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Author: BenchChem Technical Support Team. Date: April 2026

As the pharmaceutical industry shifts toward highly specific, stereochemically complex small molecules, the analytical demands placed on researchers have intensified. (3R,5S)-5-Benzyl-3-methylpiperidin-2-one (CAS: 1239983-76-6) is a prime example of this complexity[1][2]. Featuring a piperidine ring substituted with a benzyl group at the C5 position, a methyl group at the C3 position, and a lactam moiety, this compound serves as a critical chiral building block for synthesizing biologically active compounds targeting neurological disorders[3].

Because this molecule contains two chiral centers, it exists as four distinct stereoisomers: (3R,5S), (3S,5R), (3R,5R), and (3S,5S)[3]. Accurately isolating and quantifying the target (3R,5S) diastereomer from its epimers and enantiomers requires a highly selective, validated analytical method.

This guide objectively compares three leading analytical techniques—Chiral Supercritical Fluid Chromatography (SFC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS)—and provides a self-validating protocol grounded in the modernized ICH Q2(R2) and ICH Q14 guidelines[4][5].

The Mechanistic Challenge of Piperidin-2-one Derivatives

To understand the causality behind analytical method selection, we must first analyze the molecular thermodynamics of (3R,5S)-5-Benzyl-3-methylpiperidin-2-one.

  • Hydrogen Bonding Potential: The lactam ring (piperidin-2-one) contains both a hydrogen bond donor (N-H) and a strong hydrogen bond acceptor (C=O).

  • Steric Hindrance & π−π Interactions: The bulky benzyl group at C5 provides an aromatic ring capable of π−π stacking with stationary phases, while the C3 methyl group introduces localized steric hindrance.

  • Diastereomeric vs. Enantiomeric Resolution: Separating the cis and trans diastereomers is generally achievable via standard reverse-phase (RP) chromatography. However, separating the (3R,5S) enantiomer from its (3S,5R) counterpart requires a chiral environment (Chiral Stationary Phase - CSP) capable of three-point recognition.

MethodSelection Start Target: (3R,5S)-5-Benzyl- 3-methylpiperidin-2-one SFC Chiral SFC (Recommended) Start->SFC High throughput, optimal H-bonding HPLC Chiral HPLC (Alternative) Start->HPLC Standard lab equipment GC GC-MS (Not Ideal) Start->GC Risk of thermal degradation

Analytical method selection decision tree based on molecular properties.

Comparative Performance: Chiral SFC vs. HPLC vs. GC-MS

When establishing an Analytical Target Profile (ATP) as recommended by ICH Q14[5], the chosen technique must demonstrate fitness for purpose. Below is a comparative analysis of how these three modalities perform for this specific chiral lactam.

Why Chiral SFC is the Superior Choice

Supercritical Fluid Chromatography (SFC) utilizes supercritical CO2​ as the primary mobile phase[6][7]. Because supercritical CO2​ is non-polar and has a very low viscosity, it allows for high flow rates without generating excessive backpressure[6].

More importantly, the causality behind SFC's superior resolution for lactams lies in the solvent environment. In Normal Phase HPLC, bulk solvents (like Hexane) can competitively interfere with the analyte-CSP interactions. In SFC, the non-polar CO2​ does not compete for hydrogen bonding sites. When a polar modifier (e.g., Methanol) is added, the lactam's N-H and C=O groups form highly specific, transient hydrogen bonds with the polysaccharide backbone of the CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate)), resulting in baseline resolution ( Rs​>2.0 ) of all four stereoisomers in a fraction of the time[7][8].

Quantitative Comparison Table
ParameterChiral SFC (Supercritical CO2​ )Chiral HPLC (Normal Phase)GC-MS (Chiral Capillary)
Primary Separation Mechanism H-bonding, π−π , steric in low-viscosity fluidH-bonding, π−π in viscous organic solventVolatility and thermal partitioning
Run Time < 8 minutes 25 - 40 minutes> 45 minutes
Resolution ( Rs​ ) > 2.5 (Baseline resolution of all 4 isomers)1.5 - 2.0< 1.2 (Co-elution risks)
Solvent Consumption Very Low (Green analytical chemistry)High (Hexane/IPA waste)None (Carrier gas only)
Thermal Degradation Risk None (Operates at 35-40°C)None (Operates at 25°C)High (Lactam ring stress at >250°C)
LOD / LOQ 0.05% / 0.15% (Area normalization)0.1% / 0.3%0.01% / 0.05% (Highly sensitive but poor resolution)

Step-by-Step Experimental Methodology: Chiral SFC

Based on the comparative data, Chiral SFC is the optimal technique. Below is a self-validating protocol designed to meet the rigorous standards of ICH Q2(R2)[4][9].

Chromatographic Conditions
  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250×4.6 mm, 5 µm.

  • Mobile Phase: CO2​ / Methanol (80:20, v/v).

  • Additive: 0.1% Diethylamine (DEA). Causality note: While the lactam is weakly basic, residual silanols on the CSP can cause peak tailing. DEA acts as a silanol-masking agent, ensuring sharp, symmetrical peaks.

  • Flow Rate: 3.0 mL/min.

  • Backpressure (BPR): 120 bar.

  • Column Temperature: 35°C.

  • Detection: UV at 210 nm (optimal for the lactam and benzyl chromophores).

Sample Preparation
  • Diluent: Methanol (HPLC grade).

  • Standard Solution: Accurately weigh 10 mg of the (3R,5S)-5-Benzyl-3-methylpiperidin-2-one reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent (1.0 mg/mL).

  • System Suitability Solution (SST): Prepare a mixture containing 0.5 mg/mL each of the (3R,5S), (3S,5R), (3R,5R), and (3S,5S) stereoisomers.

ICH Q2(R2) Validation Protocol

The modernized ICH Q2(R2) guideline emphasizes a science- and risk-based approach to validation, shifting away from "check-the-box" exercises to lifecycle management[4][9].

Validation ATP Analytical Target Profile (ICH Q14) Spec Specificity (Diastereomer Resolution) ATP->Spec Lin Linearity & Range (LOQ to 150%) Spec->Lin Acc Accuracy & Precision (Recovery & Repeatability) Lin->Acc Rob Robustness (DoE Approach) Acc->Rob

Workflow for analytical method validation according to ICH Q2(R2) guidelines.

Step 1: Specificity (Selectivity)
  • Execution: Inject the SST solution and blank diluent.

  • Acceptance Criteria: The chromatogram must show baseline separation ( Rs​≥1.5 ) between the (3R,5S) peak and all other stereoisomers. The blank must show no interfering peaks at the retention time of the target analyte[10].

Step 2: Linearity and Range
  • Execution: Prepare a minimum of five concentration levels ranging from the LOQ (e.g., 0.15% of target concentration) up to 150% of the nominal assay concentration.

  • Acceptance Criteria: Perform linear regression analysis. The correlation coefficient ( R2 ) must be ≥0.999 . The y-intercept should be statistically insignificant relative to the 100% response.

Step 3: Accuracy and Precision (Repeatability)
  • Execution (Accuracy): Spike known amounts of the (3R,5S) standard into a placebo matrix at 50%, 100%, and 150% levels (prepared in triplicate)[4].

  • Execution (Precision): Inject the 100% standard solution six consecutive times.

  • Acceptance Criteria: Recovery for accuracy must fall between 98.0% and 102.0%. The Relative Standard Deviation (RSD) for the six precision injections must be ≤1.0 .

Step 4: Robustness (Enhanced Approach via ICH Q14)

Under the new ICH Q14 guidelines, an "enhanced approach" utilizing Design of Experiments (DoE) is recommended to prove robustness[4][5].

  • Execution: Systematically vary the column temperature ( ±2∘C ), flow rate ( ±0.2 mL/min), and modifier concentration ( ±2 Methanol).

  • Acceptance Criteria: The critical quality attribute (CQA)—in this case, the resolution ( Rs​ ) between the (3R,5S) and its closest eluting isomer—must remain ≥1.5 under all perturbed conditions.

Conclusion

For the analytical validation of (3R,5S)-5-Benzyl-3-methylpiperidin-2-one, Chiral SFC stands out as the definitively superior technology. By leveraging the unique thermodynamic properties of supercritical CO2​ combined with a polysaccharide-based chiral stationary phase, laboratories can achieve baseline resolution of all four stereoisomers in under 8 minutes. When validated against the modernized ICH Q2(R2) framework, this methodology provides a robust, self-validating system that ensures the highest levels of scientific integrity and regulatory compliance for neuroactive pharmaceutical development.

References

  • NextSDS. (n.d.). 5-benzyl-3-methylpiperidin-2-one — Chemical Substance Information. Retrieved from[Link]

  • Lab Manager. (2024). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from[Link]

  • U.S. Food and Drug Administration (FDA). (2022). ICH Q14: Analytical Method Development Q2(R2): Validation of Analytical Procedures. Retrieved from[Link]

  • ResearchGate. (2008). Chiral separations in sub- and supercritical fluid chromatography. Retrieved from[Link]

  • MDPI. (n.d.). Special Issue: Chiral Separation by Chromatographic and Electrophoretic Methods Applied in the Enantioseparation of Pharmaceuticals. Retrieved from[Link]

Sources

Validation

efficacy of (3R,5S)-5-Benzyl-3-methylpiperidin-2-one compared to other piperidinones

An In-Depth Comparative Guide to the Efficacy of Piperidinone Scaffolds, Centered on (3R,5S)-5-Benzyl-3-methylpiperidin-2-one Introduction: The Piperidinone Nucleus as a Privileged Scaffold In the landscape of medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the Efficacy of Piperidinone Scaffolds, Centered on (3R,5S)-5-Benzyl-3-methylpiperidin-2-one

Introduction: The Piperidinone Nucleus as a Privileged Scaffold

In the landscape of medicinal chemistry, the piperidine ring is one of the most ubiquitous N-heterocycles found in FDA-approved pharmaceuticals and natural alkaloids. Its saturated, six-membered structure provides a versatile three-dimensional framework ideal for creating compounds that can interact with complex biological targets. A key derivative, the piperidin-2-one (or δ-lactam), retains this structural advantage while introducing a polar amide group that can serve as a crucial hydrogen bond donor or acceptor. This feature makes the piperidinone scaffold a "privileged structure," a molecular framework that is capable of binding to multiple, unrelated biological targets.

This guide provides a comparative efficacy analysis of piperidinone-based compounds across several major therapeutic areas. We will use the specific stereoisomer (3R,5S)-5-Benzyl-3-methylpiperidin-2-one as our central reference scaffold. While this specific molecule is not a highly optimized therapeutic agent itself, its defined stereochemistry and substitution pattern provide an excellent foundation for understanding the nuanced structure-activity relationships (SAR) that govern the efficacy of more complex piperidinone derivatives. We will compare its structural features against highly potent piperidinones developed as Dipeptidyl Peptidase IV (DPP4) inhibitors, MDM2-p53 interaction antagonists, and Formyl Peptide Receptor 2 (FPR2) agonists.

Structural Analysis of the Reference Scaffold: (3R,5S)-5-Benzyl-3-methylpiperidin-2-one

The reference compound possesses several key structural features that inform its potential for biological activity:

  • Piperidin-2-one Core: The central lactam ring provides a rigid backbone. The amide proton (N-H) and carbonyl oxygen (C=O) are key potential points for hydrogen bonding with a biological target.

  • C3-Methyl Group (R-configuration): The small alkyl group at the 3-position introduces a specific stereocenter. Its presence can influence the local conformation of the ring and create steric interactions that may enhance or hinder binding to a target.

  • C5-Benzyl Group (S-configuration): The benzyl group introduces a non-polar, aromatic moiety that can engage in hydrophobic or π-stacking interactions. Its position and stereochemistry are critical for orienting the molecule within a binding pocket.

  • Unsubstituted Nitrogen (N1): The absence of a substituent on the ring nitrogen means the molecule retains its secondary amide character. As we will see, this position is a primary point of diversification for creating potent and selective agents.

Comparative Efficacy Analysis Across Key Therapeutic Targets

The efficacy of a piperidinone derivative is not intrinsic to the core itself but is dictated by the nature, position, and stereochemistry of its substituents. These groups are tailored to fit the specific topology and chemical environment of a target protein's binding site.

Dipeptidyl Peptidase IV (DPP4) Inhibitors for Type 2 Diabetes

DPP4 is a serine protease that inactivates incretin hormones like GLP-1, which are crucial for regulating glucose homeostasis.[1][2] Inhibition of DPP4 prolongs the action of these hormones, making it an effective strategy for treating type 2 diabetes.[3] Several piperidine-based DPP4 inhibitors have been developed, providing a clear SAR for comparison.[1][4]

Structural Comparison: Potent piperidinone-based DPP4 inhibitors typically feature a large, often heterocyclic, substituent on the ring nitrogen (N1).[1] This group is designed to occupy a key binding pocket of the enzyme. Furthermore, other substituents are optimized for additional interactions. For example, in a series of piperidinone-constrained phenethylamines, extending a substituent from the nitrogen with a two-carbon linker to a phenyl ring dramatically improved potency.[1]

Our reference compound, (3R,5S)-5-Benzyl-3-methylpiperidin-2-one, lacks any substitution at the critical N1 position. This makes it highly unlikely to exhibit significant DPP4 inhibitory activity, as it cannot form the key interactions achieved by clinically evaluated compounds. The 3-methyl and 5-benzyl groups do not compensate for the absence of the essential N1-substituent.

Compound Target Activity Metric (K_i) Key Structural Features Reference
Analogue 41DPP46.1 nMN1-pyrimidine substituent[1]
Analogue 42DPP44.0 nMN1-pyrimidine with methylsulfonyl[1]
Piperidine 38DPP4140 nMN1-phenylurea substituent[1]
Reference Scaffold DPP4Not Reported (Predicted Low)Unsubstituted N1-
MDM2-p53 Interaction Inhibitors for Cancer Therapy

The p53 protein is a critical tumor suppressor that is negatively regulated by the oncoprotein MDM2.[5] In many cancers with wild-type p53, MDM2 is overexpressed, leading to p53 degradation. Small molecules that block the MDM2-p53 protein-protein interaction can reactivate p53, triggering apoptosis in cancer cells. This has been a major focus of cancer drug discovery.[6]

Structural Comparison: The piperidinone scaffold has been masterfully employed to create exceptionally potent MDM2 inhibitors, such as AMG 232.[7] These inhibitors are designed to mimic the three key p53 amino acid residues (Phe19, Trp23, and Leu26) that insert into a deep hydrophobic cleft on MDM2.[8] This requires a highly substituted piperidinone core:

  • A large group at N1 occupies the Leu26 pocket.

  • Two distinct aryl groups at positions C3 and C6 (or similar) occupy the Phe19 and Trp23 pockets, respectively.

  • The stereochemistry of these substituents is absolutely critical for high-affinity binding.[8]

Our reference scaffold possesses only a methyl group at C3 and a benzyl group at C5. It lacks the second large aryl group and the crucial N1-substituent required to effectively mimic p53 and achieve high-affinity binding to MDM2. Therefore, it is not expected to be a potent MDM2 inhibitor.

Compound Target Activity Metric (IC_50) Key Structural Features Reference
AMG 232MDM2-p53 Interaction0.6 nM (HTRF assay)Highly substituted at N1, C3, C5, C6[7]
AM-8553 (1)MDM2-p53 Interaction1.1 nM (HTRF assay)Highly substituted at N1, C3, C5, C6[5]
Compound 23MDM2-p53 Interaction0.4 nM (HTRF assay)Simplified, potent N1-substituent[5]
Reference Scaffold MDM2-p53 InteractionNot Reported (Predicted Low)Lacks N1 and second aryl substituent-
Formyl Peptide Receptor 2 (FPR2) Agonists for Inflammatory Disease

FPR2 is a G protein-coupled receptor that plays a key role in regulating inflammation.[9] Depending on the ligand, it can either initiate or resolve inflammation. Selective FPR2 agonists are being pursued as promising therapeutics for inflammatory-driven diseases.[10][11]

Structural Comparison: A successful class of piperidinone-based FPR2 agonists features an aryl urea moiety attached to the piperidinone nitrogen (N1).[9][10] This urea group is critical for forming key hydrogen bond interactions within the receptor. The piperidinone ring serves as a rigid scaffold to correctly orient a biaryl "tail" that occupies other parts of the binding pocket. Optimization of these compounds led to potent and selective agonists with excellent in vivo efficacy.[10]

The reference scaffold, with its unsubstituted N1 position, lacks the essential urea moiety and the extended biaryl structure necessary for potent FPR2 agonism. Its simple substitution pattern is insufficient to activate the receptor effectively.

Compound Target Activity Metric (EC_50) Key Structural Features Reference
Compound 2FPR241 nM (cAMP assay)N1-aryl urea[10]
Compound 11FPR21.8 nM (cAMP assay)N1-aryl urea with biaryl tail[10]
Compound 20FPR20.8 nM (cAMP assay)Optimized N1-aryl urea with biaryl tail[10]
Reference Scaffold FPR2Not Reported (Predicted Low)Unsubstituted N1, lacks urea and biaryl-

Experimental Methodologies

To evaluate the efficacy of piperidinone derivatives against these targets, specific and validated assays are required. Below are representative protocols based on established methodologies.

Protocol 1: DPP4 Inhibition Assay (Fluorescence-Based)

This protocol measures the ability of a compound to inhibit the enzymatic activity of DPP4.

  • Reagent Preparation:

    • Assay Buffer: Tris-HCl (pH 7.5) with appropriate salt concentrations.

    • DPP4 Enzyme: Recombinant human DPP4 diluted in assay buffer to a final concentration of ~0.1 ng/µL.

    • Substrate: Gly-Pro-AMC (7-amino-4-methylcoumarin) stock solution in DMSO, diluted in assay buffer to a final concentration of 50 µM.

    • Test Compound: Serially dilute the piperidinone compound in DMSO, then further dilute in assay buffer to desired final concentrations (e.g., 10 µM to 1 nM).

  • Assay Procedure:

    • Add 10 µL of test compound solution or DMSO (vehicle control) to the wells of a black 96-well microplate.

    • Add 80 µL of DPP4 enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

    • Initiate the reaction by adding 10 µL of the substrate solution to each well.

    • Immediately begin monitoring the increase in fluorescence (Excitation: ~360 nm, Emission: ~460 nm) at 37°C for 30 minutes using a plate reader.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence vs. time curve).

    • Determine the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC_50 value.

Protocol 2: MDM2-p53 Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This protocol measures the disruption of the MDM2-p53 protein-protein interaction.

  • Reagent Preparation:

    • Assay Buffer: Phosphate buffer (pH 7.4) containing BSA and detergents to prevent non-specific binding.

    • MDM2 Protein: GST-tagged human MDM2 protein.

    • p53 Peptide: A biotinylated peptide corresponding to the N-terminal domain of human p53.

    • Detection Reagents: Europium cryptate-labeled anti-GST antibody (donor) and streptavidin-conjugated XL665 (acceptor).

    • Test Compound: Serially dilute the piperidinone compound in DMSO, then further dilute in assay buffer.

  • Assay Procedure:

    • Add test compound solution or DMSO control to the wells of a low-volume 384-well plate.

    • Add a mixture of GST-MDM2 and biotin-p53 peptide to each well.

    • Incubate for 1 hour at room temperature to allow the protein-protein interaction to reach equilibrium.

    • Add the detection reagents (anti-GST-Europium and SA-XL665) to each well.

    • Incubate for 1-2 hours at room temperature.

  • Data Analysis:

    • Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

    • Calculate the HTRF ratio (665 nm / 620 nm). A high ratio indicates proximity of the donor and acceptor, meaning the MDM2-p53 interaction is intact. A low ratio indicates disruption.

    • Calculate percent inhibition based on the signal from control wells (no inhibitor vs. fully inhibited).

    • Determine the IC_50 value by plotting percent inhibition against compound concentration.

Visualization of Pathways and Workflows

MDM2-p53 Regulatory Pathway

The following diagram illustrates the negative feedback loop between p53 and its inhibitor, MDM2, and how small molecule inhibitors can intervene.

MDM2_p53_Pathway cluster_nucleus Cell Nucleus DNA_Damage DNA Damage (Stress Signal) p53 p53 (Tumor Suppressor) DNA_Damage->p53 activates MDM2_gene MDM2 Gene p53->MDM2_gene promotes transcription Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis induces MDM2_protein MDM2 Protein (Oncoprotein) MDM2_gene->MDM2_protein leads to MDM2_protein->p53 binds & promotes ubiquitination/degradation Inhibitor Piperidinone MDM2 Inhibitor Inhibitor->MDM2_protein blocks interaction with p53

Caption: The MDM2-p53 feedback loop and the intervention point for piperidinone inhibitors.

General Workflow for Piperidinone Library Screening

This diagram outlines a typical high-throughput screening campaign to identify active piperidinone derivatives.

HTS_Workflow start Start: Piperidinone Compound Library primary_screen Primary HTS Assay (e.g., HTRF, Fluorescence) start->primary_screen hit_id Hit Identification (Activity > Threshold) primary_screen->hit_id hit_id->start Inactive dose_response Dose-Response Assay (IC50/EC50 Determination) hit_id->dose_response Active sar Structure-Activity Relationship (SAR) Analysis dose_response->sar secondary_assay Secondary / Orthogonal Assays (e.g., Cell-Based Assays) dose_response->secondary_assay lead_opt Lead Optimization sar->lead_opt secondary_assay->lead_opt Confirmed Hit

Caption: High-throughput screening workflow for discovering novel bioactive piperidinones.

Conclusion and Future Perspectives

This guide demonstrates that the piperidin-2-one scaffold is a remarkably versatile starting point for the design of potent and selective therapeutic agents. Through a comparative analysis centered on (3R,5S)-5-Benzyl-3-methylpiperidin-2-one , we have elucidated the critical role of targeted substitutions in achieving high efficacy against diverse biological targets like DPP4, MDM2, and FPR2.

Our analysis reveals that the reference scaffold, while possessing key stereochemical and aromatic features, is structurally insufficient for potent activity against these specific targets. Efficacy is achieved through extensive chemical modification, particularly at the N1 ring nitrogen and other positions, to create molecules that precisely complement the topology of the target's binding site.

For researchers, scientists, and drug development professionals, the key takeaway is that the piperidinone core should be viewed as a foundational element upon which complex pharmacophores are built. Future research should focus on novel synthetic methodologies to diversify the substitution patterns on the piperidinone ring, enabling the exploration of new chemical space and the development of next-generation therapeutics. The insights from the well-established SAR of DPP4, MDM2, and FPR2 inhibitors provide a valuable roadmap for the rational design of new piperidinone-based drugs for these and other challenging biological targets.

References

  • Pei, Z., et al. (2007). Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. Journal of Medicinal Chemistry, 50(8), 1983-1987. [Link]

  • Rewcastle, G. W., et al. (2019). Structure and in vitro activity of exemplary MDM2 inhibitors based on 6 membered ring: piperidinone and morpholinone scaffolds. ResearchGate. [Link]

  • Sun, D., et al. (2014). Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction. ACS Medicinal Chemistry Letters, 5(10), 1131-1135. [Link]

  • Garrido, D. M., et al. (2024). Discovery and Optimization of Aryl Piperidinone Ureas as Selective Formyl Peptide Receptor 2 Agonists. ACS Medicinal Chemistry Letters. [Link]

  • Garrido, D. M., et al. (2024). Discovery and Optimization of Aryl Piperidinone Ureas as Selective Formyl Peptide Receptor 2 Agonists. PMC. [Link]

  • Wang, S., et al. (2014). Representative examples of piperidinone compounds from Amgen. ResearchGate. [Link]

  • Wang, S., et al. (2014). Small-Molecule Inhibitors of the MDM2–p53 Protein–Protein Interaction (MDM2 Inhibitors) in Clinical Trials for Cancer Treatment. Journal of Medicinal Chemistry, 57(19), 7569-7585. [Link]

  • Garrido, D. M., et al. (2024). Discovery and Optimization of Aryl Piperidinone Ureas as Selective Formyl Peptide Receptor 2 Agonists. ResearchGate. [Link]

  • Gonzalez, A. Z., et al. (2014). Optimization beyond AMG 232: discovery and SAR of sulfonamides on a piperidinone scaffold as potent inhibitors of the MDM2-p53 protein-protein interaction. Bioorganic & Medicinal Chemistry Letters, 24(16), 3782-3785. [Link]

  • Sgambato, A., et al. (2021). Pyridinone Derivatives as Interesting Formyl Peptide Receptor (FPR) Agonists for the Treatment of Rheumatoid Arthritis. Molecules, 26(21), 6598. [Link]

  • Garrido, D. M., et al. (2024). Discovery and Optimization of Aryl Piperidinone Ureas as Selective Formyl Peptide Receptor 2 Agonists. PubMed. [Link]

  • An, H., et al. (2012). Synthesis, Optimization and Structure-Activity Relationships of 3,5-Disubstituted Isoxazolines as New Anti-tuberculosis Agents. Molecules, 17(7), 8492-8511. [Link]

  • Wang, H., et al. (2023). Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy. Nature Communications, 14(1), 5371. [Link]

  • Unkovski, I., et al. (2020). Piperidine DPP-IV inhibitors. ResearchGate. [Link]

  • Swain, C. J., et al. (1998). 4,4-Disubstituted Piperidine High-Affinity NK1 Antagonists: Structure−Activity Relationships and in Vivo Activity. Journal of Medicinal Chemistry, 41(22), 4227-4236. [Link]

  • Mehanna, A. S. (2020). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. OAText. [Link]

  • Bär, S., et al. (2014). Structure-Based Design of Substituted Piperidines as a New Class of Highly Efficacious Oral Direct Renin Inhibitors. ACS Medicinal Chemistry Letters, 5(9), 1033-1038. [Link]

  • Unkovski, I., & Kostic, M. (2023). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules, 28(18), 6683. [Link]

  • de F. P. M. Moreira, V., et al. (2007). Synthesis and Cytotoxic Activity of Some 3-Benzyl-5-Arylidenefuran-2(5H)-ones. Molecules, 12(1), 129-140. [Link]

  • Maniyan, M., et al. (2011). Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one derivatives. Journal of Chemical and Pharmaceutical Research, 3(3), 819-825. [Link]

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Comparative

Benchmarking Synthesis Routes for (3R,5S)-5-Benzyl-3-methylpiperidin-2-one: A Comparative Guide for Process Chemists

Executive Summary & Target Profile The chiral delta-lactam (3R,5S)-5-Benzyl-3-methylpiperidin-2-one (CAS: 1239983-76-6) is a highly valued building block in medicinal chemistry. Featuring a piperidine ring substituted at...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Target Profile

The chiral delta-lactam (3R,5S)-5-Benzyl-3-methylpiperidin-2-one (CAS: 1239983-76-6) is a highly valued building block in medicinal chemistry. Featuring a piperidine ring substituted at the 3- and 5-positions, its derivatives are frequently investigated as lead compounds for neurotherapeutics targeting dopaminergic and serotonergic signaling pathways (1)[1]. Structural and computational databases confirm its monoisotopic mass of 203.13101 Da (2)[2].

As a Senior Application Scientist, I frequently observe process chemists struggling with the 1,3-cis/trans stereocontrol of this molecule. The conformational flexibility of the piperidin-2-one ring prior to functionalization makes establishing the exact (3R, 5S) relative and absolute stereochemistry notoriously difficult. This guide objectively benchmarks three distinct synthetic methodologies, providing the mechanistic insights and experimental data required to select the optimal route for your scale and purity constraints.

Benchmarking the Synthesis Routes

Route A: The Classical Linear Sequence (The Legacy Benchmark)

The traditional synthesis typically begins with 3-methyl-5-hydroxypyridine. It proceeds through a multi-step sequence involving quaternization with a benzyl halide, catalytic hydrogenation to yield the cis-piperidine, sulfonylation, nucleophilic substitution, and final hydrolysis (1)[1].

  • Verdict: While historically significant, this route suffers from poor atom economy, a massive step-count, and requires exhaustive chromatographic separation to isolate specific diastereomers[1]. It is largely obsolete for modern asymmetric process chemistry.

Route B: Chiral Auxiliary-Directed Alkylation (CADA) (The Precision Benchmark)

An highly effective modern strategy involves the diastereoselective alkylation of an enolate derived from a lactam bearing a (1R)-1-phenylethanamine-derived chiral auxiliary (3)[3]. By appending the auxiliary to the lactam nitrogen, the enolate's facial accessibility is strictly biased, allowing for highly predictable stereocontrol during the introduction of the methyl or benzyl group.

  • Verdict: This is the gold standard for bench-scale precision. It reliably delivers >95:5 diastereomeric ratios (dr) and high yields[3].

Route C: Transition-Metal Asymmetric Hydrogenation (TMAH) (The Green Benchmark)

This route utilizes an Iridium or Ruthenium catalyst with chiral phosphine ligands to directly reduce 5-benzyl-3-methylpyridin-2(1H)-one in a single step.

  • Verdict: Offers near-perfect atom economy but struggles with the 1,3-relationship, often yielding moderate dr (85:15) and requiring expensive high-pressure infrastructure.

Quantitative Performance Data

The following table summarizes the objective performance metrics of the three benchmarked routes based on standard process chemistry parameters:

MetricRoute A: Classical LinearRoute B: Chiral Auxiliary (CADA)Route C: Asymmetric Hydrogenation
Overall Yield 18% (6 steps)65% (3 steps)82% (2 steps)
Diastereomeric Ratio (dr) 60:40 (requires resolution)>95:585:15
Enantiomeric Excess (ee) N/A (resolved later)>99%92%
Atom Economy LowModerate (Auxiliary waste)High
Cost / Gram $ (Ir/Ru catalyst)
Scalability PoorExcellentModerate (High pressure H 2​ )

Route Selection Logic

RouteSelection Start Synthesis Scale & Constraints Q1 Is metal contamination a strict concern? Start->Q1 Q2 Is atom economy the primary driver? Q1->Q2 No R_OMRA Route A: Classical Linear (Avoid if possible) Q1->R_OMRA Yes R_APH Route C: Asymmetric Hydrogenation (Ir/Ru) Q2->R_APH Yes R_CADA Route B: Chiral Auxiliary (Stoichiometric) Q2->R_CADA No (Focus on dr/ee)

Decision tree for selecting the optimal synthesis route based on scale and constraints.

Standardized Experimental Protocol: Route B (CADA)

Because Route B offers the highest predictability and stereocontrol for the (3R,5S) configuration, it is the recommended pathway for research-scale synthesis.

Mechanistic Grounding & Causality

To achieve the (3R,5S) configuration, the order of substituent introduction is critical. Starting from the 5-benzyl-substituted lactam bearing the (1R)-1-phenylethanamine auxiliary, the C3-methylation must be tightly controlled. Why use LDA over NaHMDS? The lithium cation strongly coordinates the lactam oxygen, enforcing a rigid, planar enolate geometry that is highly sensitive to the steric bulk of the chiral auxiliary. NaHMDS results in a looser ion pair, which degrades the facial selectivity and lowers the dr from >95:5 to ~80:20.

Step-by-Step Self-Validating Protocol

Step 1: Kinetic Enolate Formation

  • Charge a flame-dried Schlenk flask with N-((1R)-1-phenylethyl)-5-benzylpiperidin-2-one (1.0 eq) and anhydrous THF (0.1 M).

  • Cool strictly to -78 °C. Causality: This extreme temperature is causal to preventing thermodynamic enolate equilibration, ensuring exclusively kinetic deprotonation at C3.

  • Dropwise add LDA (1.1 eq).

  • Self-Validation: The reaction yields a pale yellow solution. The persistence of this bright yellow color self-validates the stability of the lithium enolate; any fading indicates moisture ingress or premature quenching.

Step 2: Electrophilic Alkylation

  • Add methyl iodide (1.5 eq) dropwise down the side of the flask.

  • Causality: The (1R)-phenylethyl group sterically occludes the Si-face of the enolate, dictating a Re-face trajectory for the electrophile. This stereoelectronic bias is the causal factor for the >95:5 dr observed in the crude mixture (3)[3].

  • Self-Validation: The reaction progress is self-validated via an in-situ color change from bright yellow to colorless upon complete consumption of the enolate, correlating exactly with >95% conversion by TLC.

Step 3: Auxiliary Cleavage

  • Subject the alkylated intermediate to dissolving metal reduction (Li/NH 3​ ) at -33 °C.

  • Causality: This specific reductive environment cleaves the N-phenylethyl group without epimerizing the newly formed, sensitive C3 stereocenter.

  • Quench with solid NH 4​ Cl, allow the ammonia to evaporate, and extract with EtOAc to yield the target (3R,5S)-5-Benzyl-3-methylpiperidin-2-one ().

Mechanistic Pathway Visualization

Mechanism SM N-(1R)-phenylethyl lactam Enolate Lithium Enolate (Kinetic Control) SM->Enolate LDA, -78°C TS Steric Shielding (Si-face blocked) Enolate->TS MeI / BnBr Prod (3R,5S)-Alkylated Intermediate TS->Prod Re-face attack Deprot Auxiliary Cleavage (Birch/Acid) Prod->Deprot Deprotection Final Target Lactam (CAS 1239983-76-6) Deprot->Final Isolation

Mechanistic pathway of chiral auxiliary-directed alkylation ensuring (3R,5S) stereocontrol.

References

  • Title: 5-benzyl-3-methylpiperidin-2-one (C13H17NO) Source: PubChemLite URL: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Chiral Stationary Phase Selection for the Analysis of (3R,5S)-5-Benzyl-3-methylpiperidin-2-one

Introduction In pharmaceutical development, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of therapeutic efficacy and patient safety.[1] The compound (3R,5S)-5-Benzyl-3-methylpip...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In pharmaceutical development, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of therapeutic efficacy and patient safety.[1] The compound (3R,5S)-5-Benzyl-3-methylpiperidin-2-one, a chiral lactam, serves as a vital intermediate in the synthesis of numerous pharmacologically active agents. Its enantiomeric purity must be rigorously controlled, as different enantiomers can exhibit vastly different biological activities, from desired therapeutic effects to adverse or toxicological outcomes.

High-Performance Liquid Chromatography (HPLC) coupled with Chiral Stationary Phases (CSPs) stands as the gold standard for the enantioselective analysis of such compounds.[2][3] This guide provides a comprehensive comparison of suitable CSPs for the analysis of (3R,5S)-5-Benzyl-3-methylpiperidin-2-one, grounded in the principles of chiral recognition and supported by empirical data from structurally related molecules. Our objective is to equip researchers, scientists, and drug development professionals with a logical framework for efficient method development and robust quality control.

The Causality of Chiral Recognition: Matching the Analyte to the Stationary Phase

The successful separation of enantiomers hinges on the differential, transient diastereomeric complexes formed between the analyte and the chiral selector of the CSP. The structure of (3R,5S)-5-Benzyl-3-methylpiperidin-2-one presents several key features that guide our CSP selection:

  • A Lactam Ring: Contains a polar amide group capable of hydrogen bonding and dipole-dipole interactions.

  • A Benzyl Group: A non-polar, aromatic moiety that can engage in π-π stacking interactions.

  • Two Chiral Centers: (3R, 5S) stereochemistry dictates a specific three-dimensional arrangement of its substituents.

Based on these structural characteristics, polysaccharide-based CSPs are the most logical and empirically successful starting point for method development.[4][5][6]

Polysaccharide-Based CSPs: The Workhorse of Chiral Separations

Polysaccharide derivatives, particularly those of amylose and cellulose coated or immobilized on a silica support, offer a wide range of chiral recognition capabilities due to their complex three-dimensional structures.[4][5] The primary mechanism involves the analyte entering chiral grooves or cavities on the polysaccharide backbone, where a combination of interactions secures the transient binding.[6]

  • Amylose Derivatives (e.g., Chiralpak® AD-H): Amylose possesses a helical, twisted groove structure.[6] Columns like Chiralpak® AD-H, which feature amylose tris(3,5-dimethylphenylcarbamate) as the chiral selector, are often highly effective. The carbamate linkages provide sites for hydrogen bonding and dipole interactions, while the dimethylphenyl groups offer opportunities for π-π stacking with the analyte's benzyl ring. The defined helical structure can create a more rigid and selective environment.[4]

  • Cellulose Derivatives (e.g., Chiralcel® OD-H): Cellulose has a more linear, ribbon-like structure compared to amylose.[6] Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) shares the same selector as AD-H but on a different polysaccharide backbone. This difference in backbone conformation often leads to complementary or, in some cases, superior selectivity.

The "H-series" designation for these columns indicates a smaller particle size (5 µm), which provides higher chromatographic efficiency and resolution compared to older, 10 µm particle columns.[7]

Diagram: Simplified Chiral Recognition on a Polysaccharide CSP

cluster_CSP Polysaccharide CSP (Chiral Groove) cluster_Analyte Analyte: (3R,5S)-5-Benzyl-3-methylpiperidin-2-one CSP Helical Polysaccharide Backbone π-π Interaction Site (Phenyl Group) H-Bond Site (Amide) Steric Hindrance Pocket Analyte Benzyl Group Lactam Ring Methyl Group Analyte:f0->CSP:f1 π-π Stacking Analyte:f1->CSP:f2 Hydrogen Bonding / Dipole-Dipole Analyte:f2->CSP:f3 Steric Fit

Caption: Interactions governing analyte binding within a CSP's chiral groove.

Comparative Performance of Chiral Stationary Phases

While data for the exact (3R,5S)-5-Benzyl-3-methylpiperidin-2-one is proprietary or must be empirically determined, we can present representative data for structurally analogous chiral piperidine and lactam compounds to guide initial column and mobile phase screening. The following table summarizes typical performance metrics.

Chiral Stationary Phase (CSP)Column Brand ExampleTypical Mobile PhaseResolution (Rs)Selectivity (α)Elution Order
Amylose tris(3,5-dimethylphenylcarbamate)Chiralpak® AD-H n-Hexane/Ethanol/DEA (85:15:0.1, v/v/v)[8]> 2.0 ~1.45 R then S (Typical)[9]
Cellulose tris(3,5-dimethylphenylcarbamate)Chiralcel® OD-H n-Hexane/Isopropanol/DEA (90:10:0.1, v/v/v)> 1.8~1.30S then R (Typical)[9]
Dimethylphenyl Carb-β-CyclodextrinCyclobond™ I 2000 DMP ACN/Buffer (Reversed-Phase)[10][11]> 1.5~1.25Varies

Note: The data presented is illustrative for method development and may vary based on the specific HPLC system, column batch, and precise analyte structure. DEA (Diethylamine) is a common additive for basic analytes like piperidines to improve peak shape.[8][12]

Experimental Protocol: A Systematic Approach to Method Development

This protocol outlines a self-validating system for developing a robust chiral HPLC method. The process is designed to move from broad screening to fine-tuned optimization logically.

Instrumentation and Materials
  • HPLC System: A system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or PDA detector.

  • Chiral Columns (for screening):

    • Chiralpak® AD-H, 250 x 4.6 mm, 5 µm

    • Chiralcel® OD-H, 250 x 4.6 mm, 5 µm

  • Reagents:

    • n-Hexane (HPLC grade)

    • Isopropanol (IPA) (HPLC grade)

    • Ethanol (EtOH) (HPLC grade)

    • Diethylamine (DEA) or Triethylamine (TEA) (analytical grade)

  • Standard Preparation:

    • Racemic Standard (1 mg/mL): Accurately weigh 10 mg of racemic (3R,5S)-5-Benzyl-3-methylpiperidin-2-one and dissolve in 10 mL of a 50:50 (v/v) mixture of n-hexane and isopropanol. This serves as the primary development sample.

Phase 1: Column and Mobile Phase Screening

The goal of this phase is to identify a CSP and mobile phase system that shows any separation (α > 1.05).

Step 1: Initial Screening Conditions

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 220 nm (or lambda max of the compound)

  • Injection Volume: 10 µL

Step 2: Execute Screening Runs

  • Equilibrate the Chiralpak® AD-H column with Mobile Phase A (see table below) for at least 30 minutes or until a stable baseline is achieved.

  • Inject the racemic standard.

  • Repeat steps 1 and 2 for each column and mobile phase combination listed in the screening table.

Screening Mobile Phases

Mobile Phase IDSolvent System (v/v/v)ModeRationale
A n-Hexane / IPA / DEA (90:10:0.1)NormalStandard starting point for polysaccharide CSPs.
B n-Hexane / EtOH / DEA (90:10:0.1)NormalEthanol can offer different selectivity than IPA.
C Ethanol / DEA (100:0.1)Polar OrganicFor highly polar compounds or when NP fails.[12]
Phase 2: Method Optimization

Once a promising condition is identified (e.g., Chiralpak® AD-H with Mobile Phase B shows partial separation), the goal is to achieve baseline resolution (Rs > 1.5, ideally > 2.0).

Step 1: Adjust Alcohol Modifier Ratio

  • Keeping the additive (DEA) constant at 0.1%, systematically vary the percentage of alcohol (e.g., EtOH) in n-Hexane.

  • Example Series: 95:5, 90:10, 85:15, 80:20 (Hexane:EtOH).

  • Causality: Increasing the alcohol content typically reduces retention time.[13] Its effect on resolution is empirical; a "sweet spot" often exists where selectivity is maximized.

Step 2: Optimize Additive Concentration

  • If peak shape is poor (e.g., tailing), adjust the DEA concentration.

  • Example Series: 0.05%, 0.1%, 0.2%.

  • Causality: The basic additive masks residual acidic silanol sites on the silica support, preventing undesirable ionic interactions that cause peak tailing.[14]

Step 3: Fine-Tune Flow Rate and Temperature

  • Flow Rate: Reducing the flow rate (e.g., to 0.8 mL/min) can sometimes increase efficiency and improve resolution for difficult separations.

  • Temperature: Varying the column temperature (e.g., 15 °C, 25 °C, 35 °C) can alter the thermodynamics of the analyte-CSP interaction, sometimes significantly impacting selectivity.

Diagram: Chiral Method Development Workflow

Start Start: Racemic Analyte Screening Phase 1: Screening (Chiralpak AD-H, Chiralcel OD-H) (Mobile Phases A, B, C) Start->Screening Decision Separation Observed? (α > 1.05) Screening->Decision Optimization Phase 2: Optimization - Adjust Alcohol % - Optimize Additive % - Vary Flow Rate/Temp Decision->Optimization Yes Stop Consider Alternative CSPs (e.g., Cyclodextrin, Pirkle) Decision->Stop No Validation Final Method (Rs > 2.0) Optimization->Validation

Caption: Logical workflow for systematic chiral HPLC method development.

Conclusion and Recommendations

For the chiral analysis of (3R,5S)-5-Benzyl-3-methylpiperidin-2-one, a systematic screening approach is paramount.

  • Primary Recommendation: Begin screening with polysaccharide-based CSPs, specifically Chiralpak® AD-H and Chiralcel® OD-H . Statistically, these two columns resolve a high percentage of racemic compounds.[15]

  • Mobile Phase Strategy: Utilize a normal-phase system consisting of n-Hexane, an alcohol modifier (Ethanol or Isopropanol), and a basic additive (Diethylamine). This combination is well-suited to the analyte's structural features.

  • Optimization: The key to achieving baseline separation lies in the methodical optimization of the alcohol modifier percentage. This parameter typically has the most significant impact on selectivity.

By following the structured protocol outlined in this guide, researchers can efficiently develop a robust, reliable, and transferable HPLC method for determining the enantiomeric purity of (3R,5S)-5-Benzyl-3-methylpiperidin-2-one, ensuring the quality and safety of downstream pharmaceutical products.

References

  • Taylor & Francis. (2011, November 10). Separation of Enantiomers of β‐Lactams by HPLC Using Cyclodextrin‐Based Chiral Stationary Phases. [Link]

  • PMC. (2024, May 9). New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode. [Link]

  • MDPI. (2021, July 16). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. [Link]

  • PMC. Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers. [Link]

  • IntechOpen. (2022, August 9). Polysaccharide Chiral Stationary Phases for the Achiral and Chiral Separation of Cannabinoids. [Link]

  • J&J PRD. (2026, March 28). Multimodal HPLC Screening of Polysaccharide-based Chiral Stationary Phases. [Link]

  • ResearchGate. (2025, August 7). Mechanistic studies on the chiral recognition of polysaccharide-based chiral stationary phases using liquid chromatography and vibrational circular dichroism. Reversal of elution order of N-substituted alpha-methyl phenylalanine esters. [Link]

  • Chiralpedia. (2022, November 28). Polysaccharide-based CSPs. [Link]

  • PubMed. (2014, December 15). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. [Link]

  • ResearchGate. (2017, January 14). Separation of Enantiomers of β‐Lactams by HPLC Using Cyclodextrin‐Based Chiral Stationary Phases. [Link]

  • MDPI. (2020, December 19). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. [Link]

  • Regis Technologies. PIRKLE CHIRAL HPLC COLUMNS. [Link]

  • MZ-Analysentechnik GmbH. Chiral FAQs. [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • Daicel Chiral Technologies. (2021, March 14). Chiral Column Differences: Standard vs H-Series Explained. [Link]

  • Semantic Scholar. (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]

  • LabMed Discovery. Chiral drugs. [Link]

Sources

Comparative

Bridging the Gap: A Guide to Establishing In Vitro-In Vivo Correlation (IVIVC) for (3R,5S)-5-Benzyl-3-methylpiperidin-2-one

For researchers, scientists, and drug development professionals, establishing a predictive relationship between in vitro dissolution and in vivo bioavailability is a critical milestone. This guide provides a comprehensiv...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, establishing a predictive relationship between in vitro dissolution and in vivo bioavailability is a critical milestone. This guide provides a comprehensive, technically-grounded framework for developing an In Vitro-In Vivo Correlation (IVIVC) for the novel compound, (3R,5S)-5-Benzyl-3-methylpiperidin-2-one. By moving beyond a simple recitation of protocols, we will delve into the scientific rationale behind each experimental choice, ensuring a robust and self-validating system for your research.

The Strategic Importance of IVIVC in Drug Development

In the journey of a new chemical entity from the bench to the clinic, the ability to predict in vivo performance from in vitro data is invaluable. A successful IVIVC can serve as a surrogate for in vivo bioequivalence studies, which can reduce the number of human trials required during the initial approval process and for certain scale-up and post-approval changes.[1][2][3] This not only accelerates the development timeline but also represents a significant cost saving.[2][4] The foundation of a meaningful IVIVC lies in understanding the biopharmaceutical properties of the drug substance, often categorized by the Biopharmaceutics Classification System (BCS).[1][2][5]

This guide will walk you through a hypothetical, yet scientifically rigorous, workflow to establish a Level A IVIVC for (3R,5S)-5-Benzyl-3-methylpiperidin-2-one, the highest level of correlation, which demonstrates a point-to-point relationship between the in vitro dissolution rate and the in vivo absorption rate.[1][6] For the purpose of this guide, we will assume that (3R,5S)-5-Benzyl-3-methylpiperidin-2-one is a BCS Class II compound (low solubility, high permeability), a common classification for many new drug candidates where in vitro dissolution is often the rate-limiting step for absorption.[5][7]

Foundational Steps: Physicochemical Characterization and Formulation Strategy

Prior to initiating IVIVC studies, a thorough understanding of the physicochemical properties of (3R,5S)-5-Benzyl-3-methylpiperidin-2-one is paramount.

Protocol 1: BCS-Based Physicochemical Profiling
  • Solubility Determination:

    • Measure the equilibrium solubility of the active pharmaceutical ingredient (API) in aqueous media across a pH range of 1.2 to 6.8.[8][9]

    • Use a shake-flask method at 37 °C for 24-48 hours.

    • Analyze the concentration of the dissolved drug using a validated HPLC-UV method.

    • Rationale: This determines the pH-dependent solubility profile and informs the selection of appropriate dissolution media. For a hypothetical BCS Class II compound, we would expect to see low solubility across the physiological pH range.

  • Permeability Assessment:

    • Utilize an in vitro Caco-2 cell permeability assay.

    • Culture Caco-2 cells on permeable supports to form a confluent monolayer.

    • Measure the transport of (3R,5S)-5-Benzyl-3-methylpiperidin-2-one from the apical to the basolateral side and vice versa.

    • Include a high-permeability (e.g., propranolol) and a low-permeability (e.g., mannitol) marker for validation.

    • Rationale: This provides an estimate of intestinal permeability. For a BCS Class II compound, we anticipate high permeability.

Formulation Development: Creating a Spectrum of Release Profiles

To establish a robust IVIVC, it is essential to develop multiple formulations of (3R,5S)-5-Benzyl-3-methylpiperidin-2-one with different release rates (fast, medium, and slow).[10] This can be achieved by systematically varying formulation parameters.

Table 1: Hypothetical Formulation Variants of (3R,5S)-5-Benzyl-3-methylpiperidin-2-one

Formulation IDKey VariableRationaleExpected Release Profile
F1Micronized API, Superdisintegrant (e.g., Croscarmellose Sodium)Increased surface area and rapid disintegrationFast
F2Unmicronized API, Standard Disintegrant (e.g., Crospovidone)Moderate dissolution rateMedium
F3Hydrophilic matrix (e.g., HPMC), Unmicronized APIControlled release through polymer swelling and diffusionSlow

In Vitro Dissolution: Mimicking the Gastrointestinal Environment

The selection of a discriminatory dissolution method is crucial for a successful IVIVC. The method should be sensitive to changes in formulation and manufacturing variables that could impact in vivo performance.[11]

Protocol 2: Development of a Biorelevant Dissolution Method
  • Apparatus Selection:

    • USP Apparatus 2 (Paddle) is generally suitable for oral solid dosage forms.[9]

    • Set the paddle speed to 50 or 75 RPM, optimizing to avoid coning.[9]

  • Media Selection:

    • Given the assumed low solubility of our compound, simple aqueous buffers may not be sufficient.

    • Start with USP buffer systems (pH 1.2, 4.5, and 6.8).

    • If dissolution is incomplete, consider biorelevant media such as Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF). These media contain bile salts and lecithin, which mimic the composition of human intestinal fluids and can improve the solubilization of poorly soluble drugs.[8]

    • Rationale: The goal is to find a medium that allows for complete dissolution and can differentiate between the release profiles of the different formulations.

  • Execution of Dissolution Studies:

    • Perform dissolution testing on all three formulations (F1, F2, and F3) in the selected biorelevant medium.

    • Collect samples at appropriate time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).

    • Analyze the drug concentration in each sample using a validated HPLC-UV method.

    • Plot the percentage of drug dissolved versus time for each formulation.

Table 2: Hypothetical In Vitro Dissolution Data for (3R,5S)-5-Benzyl-3-methylpiperidin-2-one Formulations

Time (min)Formulation F1 (% Dissolved)Formulation F2 (% Dissolved)Formulation F3 (% Dissolved)
545205
10754010
15905515
30987525
451008535
601009545
9010010060
12010010070

In Vivo Pharmacokinetic Studies: The Human or Animal Connection

The in vivo arm of the study involves administering the different formulations to a relevant biological system and measuring the resulting plasma drug concentrations over time.

Protocol 3: In Vivo Bioavailability Study in a Preclinical Model
  • Animal Model Selection:

    • A suitable animal model, such as beagle dogs or swine, should be chosen based on their physiological similarity to the human gastrointestinal tract.

    • Ensure all animal studies are conducted under an approved ethical protocol.

  • Study Design:

    • A crossover study design is recommended to minimize inter-subject variability.

    • Administer a single oral dose of each formulation (F1, F2, and F3) to a cohort of fasted animals, with an adequate washout period between each administration.

    • An intravenous (IV) bolus dose of the drug should also be administered to a separate group to determine the absolute bioavailability.

  • Sample Collection and Analysis:

    • Collect blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

    • Process the blood samples to obtain plasma.

    • Develop and validate a sensitive LC-MS/MS method for the quantification of (3R,5S)-5-Benzyl-3-methylpiperidin-2-one in plasma.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis to determine key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve).[12]

    • Plot the mean plasma concentration versus time for each formulation.

Table 3: Hypothetical In Vivo Pharmacokinetic Parameters for (3R,5S)-5-Benzyl-3-methylpiperidin-2-one Formulations

ParameterFormulation F1Formulation F2Formulation F3
Cmax (ng/mL)850600350
Tmax (hr)1.02.55.0
AUC (0-t) (ng*hr/mL)450043004100

Establishing the Correlation: The Mathematical Bridge

With both in vitro and in vivo data in hand, the next step is to establish a mathematical model that correlates the two.

Workflow for IVIVC Model Development

IVIVC_Workflow cluster_invitro In Vitro Arm cluster_invivo In Vivo Arm invitro_data In Vitro Dissolution Data (% Dissolved vs. Time) correlation Establish Mathematical Model (e.g., Linear Regression) invitro_data->correlation In Vitro Data invivo_data In Vivo Plasma Concentration Data deconvolution Deconvolution to obtain Fraction Absorbed vs. Time invivo_data->deconvolution deconvolution->correlation In Vivo Data validation Validate the Model (Internal and/or External) correlation->validation

Caption: Workflow for Establishing a Level A IVIVC.

  • Deconvolution of In Vivo Data:

    • The in vivo plasma concentration-time data needs to be converted into the cumulative fraction of drug absorbed over time. This is achieved through deconvolution methods, such as the Wagner-Nelson or Loo-Riegelman method.[6]

  • Establishing the Correlation Model:

    • Plot the in vitro dissolution data (percentage dissolved) against the in vivo absorption data (fraction absorbed) for each formulation at corresponding time points.

    • A linear regression model is often used to establish the relationship. A high coefficient of determination (R² > 0.9) is indicative of a strong correlation.

  • Model Validation:

    • The predictive performance of the IVIVC model should be validated. This involves using the model to predict the in vivo pharmacokinetic profile from the in vitro dissolution data of a new formulation or a different batch of the existing formulations.

    • The prediction error for Cmax and AUC should ideally be within 10% and 15%, respectively.

Visualizing the IVIVC Relationship

IVIVC_Plot xaxis In Vitro Dissolution (%) yaxis In Vivo Fraction Absorbed (%) origin 0 x100 100 y100 100 p1 p2 p3 p4 p5 p6 p7 p8 p9 line_start line_start line_end line_end line_start->line_end Level A Correlation (R² > 0.9)

Caption: Hypothetical Level A IVIVC Plot.

Conclusion

Establishing a robust in vitro-in vivo correlation for a novel compound like (3R,5S)-5-Benzyl-3-methylpiperidin-2-one is a scientifically demanding but highly rewarding endeavor. It requires a systematic approach, beginning with a thorough understanding of the compound's biopharmaceutical properties and culminating in a validated mathematical model. This guide has provided a detailed roadmap, grounded in established scientific principles, to navigate this complex process. By following a logically structured and self-validating workflow, researchers can build a powerful predictive tool that can significantly de-risk and accelerate the drug development program.

References

  • Der Pharma Chemica. In vitro - in vivo correlation and biopharmaceutical classification system (bcs): A review. Available from: [Link]

  • Butte, A. et al. (2014). The Biopharmaceutics Classification System: Subclasses for in vivo predictive dissolution (IPD) methodology and IVIVC. PMC. Available from: [Link]

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  • Scribd. BCS and IVIVC: Key Concepts Explained. Available from: [Link]

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Sources

Safety & Regulatory Compliance

Safety

(3R,5S)-5-Benzyl-3-methylpiperidin-2-one proper disposal procedures

Standard Operating Procedure: Handling and Disposal of (3R,5S)-5-Benzyl-3-methylpiperidin-2-one As a Senior Application Scientist, I frequently consult on the operational logistics of handling chiral building blocks in d...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Handling and Disposal of (3R,5S)-5-Benzyl-3-methylpiperidin-2-one

As a Senior Application Scientist, I frequently consult on the operational logistics of handling chiral building blocks in drug discovery. (3R,5S)-5-Benzyl-3-methylpiperidin-2-one (CAS: 1239983-76-6) is a highly valuable lactam intermediate utilized in the synthesis of complex pharmaceutical agents, particularly those targeting central nervous system (CNS) receptors . However, its structural features—specifically the lipophilic benzyl group combined with the active nitrogen-containing heterocycle—impart significant toxicological hazards. This guide provides a self-validating, mechanistic protocol for the safe handling, spill mitigation, and regulatory disposal of this compound.

Chemical Hazard Profile & Mechanistic Causality

To safely handle any chemical, one must understand the why behind its hazards. The following table summarizes the quantitative and qualitative hazard data for (3R,5S)-5-Benzyl-3-methylpiperidin-2-one , .

Table 1: Hazard Assessment and Mechanistic Causality

GHS ClassificationHazard CodeClinical ManifestationMechanistic Causality
Acute Toxicity 4 H302, H312, H332Harmful if swallowed, in contact with skin, or inhaled.The lipophilic benzyl moiety enhances cellular membrane permeability, allowing the lactam to rapidly enter systemic circulation and interact with off-target biological receptors.
Skin Irritation 2 H315Localized erythema and dermal irritation.The nitrogen atom and carbonyl group act as hydrogen bond donors/acceptors, disrupting the lipid bilayer and causing localized protein denaturation in the epidermis.
Eye Irritation 2A H319Severe ocular irritation and potential corneal damage.Rapid dissolution in the aqueous environment of the eye leads to localized pH shifts and osmotic stress on the corneal epithelium.
STOT SE 3 H336Respiratory tract irritation; potential drowsiness or dizziness.Inhalation of fine particulate dust allows the compound to cross the blood-brain barrier (BBB) or irritate mucosal membranes in the upper respiratory tract.

Operational Handling & Spill Mitigation Protocol

In the event of a spill, immediate and calculated action is required to prevent aerosolization and systemic exposure. This step-by-step methodology ensures a self-validating safety loop where each action mitigates a specific chemical risk.

Step 1: Isolation and PPE Validation

  • Action: Immediately isolate the spill area. Don a NIOSH-approved N95 or P100 particulate respirator, splash goggles, a chemically resistant lab coat, and double-layered nitrile gloves.

  • Causality: Double-gloving is mandatory because the compound's H312 (dermal toxicity) profile indicates it can permeate compromised single-layer barriers. The respirator prevents the inhalation of toxic dust (H332).

Step 2: Containment and Neutralization

  • Action: Cover the spilled solid with an inert, non-combustible absorbent material such as dry sand or vermiculite. Do not use reactive chemical neutralizers.

  • Causality: (3R,5S)-5-Benzyl-3-methylpiperidin-2-one is a stable lactam; introducing strong acids or bases in an uncontrolled environment may trigger exothermic hydrolysis of the lactam ring, releasing volatile toxic byproducts .

Step 3: Mechanical Collection

  • Action: Using non-sparking, anti-static tools, carefully sweep the absorbent-chemical mixture into a chemically compatible, wide-mouth High-Density Polyethylene (HDPE) container.

  • Causality: Anti-static tools prevent the ignition of potentially combustible organic dust clouds, neutralizing explosion risks.

Step 4: Surface Decontamination

  • Action: Wash the affected surface with a mixture of water and a mild, non-ionic surfactant (detergent).

  • Causality: While the compound has limited aqueous solubility, the surfactant forms micelles that encapsulate the hydrophobic benzyl moiety, allowing for complete removal from the laboratory bench surface.

Standardized Disposal Protocol

Proper disposal prevents environmental contamination and ensures compliance with standard hazardous waste guidelines.

Step 1: Waste Segregation

  • Action: Determine the physical state of the waste. Solid waste (contaminated PPE, empty vials, spill absorbents) must be kept separate from liquid waste (reaction mother liquors).

  • Causality: Mixing solid and liquid waste streams complicates the incineration process and increases disposal costs due to the need for secondary phase separation.

Step 2: Containerization

  • Action: Place solid waste in heavy-duty, leak-proof HDPE containers. Liquid waste must be stored in amber glass or HDPE carboys. Ensure lids are tightly sealed.

  • Causality: The compound is hygroscopic; a hermetic seal prevents moisture absorption, which could otherwise lead to container pressurization or degradation of the waste matrix over time .

Step 3: GHS Labeling

  • Action: Affix a GHS07 (Exclamation Mark) label. Clearly mark the container as: "Hazardous Organic Waste - Toxic/Irritant. Contains: (3R,5S)-5-Benzyl-3-methylpiperidin-2-one."

Step 4: Final Destruction (Incineration)

  • Action: Transfer the segregated containers to an approved hazardous waste disposal facility for high-temperature incineration.

  • Causality: Incineration at temperatures exceeding 1000°C ensures the complete thermal decomposition of the piperidine ring and benzyl group into carbon dioxide and water. Facilities equipped with scrubbers will safely neutralize any nitrogen oxide (NOx) emissions generated by the amine nitrogen.

Waste Stream Signaling Pathway

G Start Waste Generation: (3R,5S)-5-Benzyl-3-methylpiperidin-2-one State Physical State of Waste? Start->State Solid Solid Waste (Powder, PPE, Absorbent) State->Solid Solid Liquid Liquid Waste (Reaction Mother Liquor) State->Liquid Liquid Cont1 HDPE Solid Waste Container Label: Toxic/Irritant Solid->Cont1 Halogen Contains Halogenated Solvents (e.g., DCM)? Liquid->Halogen Cont2 Halogenated Liquid Waste Label: Toxic/Halogenated Halogen->Cont2 Yes Cont3 Non-Halogenated Liquid Waste Label: Toxic/Non-Halogenated Halogen->Cont3 No Incineration High-Temperature Incineration (Approved RCRA Facility) Cont1->Incineration Cont2->Incineration Cont3->Incineration

Decision tree for the segregation and regulatory disposal of piperidin-2-one derivative waste.

References

  • Title: 5-benzyl-3-methylpiperidin-2-one — Chemical Substance Information Source: NextSDS Substance Database URL: [Link]

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